molecular formula C24H31ClO3 B12317679 7-Chloromethyl 17R-Drospirenone

7-Chloromethyl 17R-Drospirenone

Cat. No.: B12317679
M. Wt: 403.0 g/mol
InChI Key: YGBFZJNESAZJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloromethyl 17R-Drospirenone is a useful research compound. Its molecular formula is C24H31ClO3 and its molecular weight is 403.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloromethyl 17R-Drospirenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloromethyl 17R-Drospirenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H31ClO3

Molecular Weight

403.0 g/mol

IUPAC Name

18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione

InChI

InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3

InChI Key

YGBFZJNESAZJNB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl

Origin of Product

United States

Foundational & Exploratory

7-Chloromethyl 17R-Drospirenone CAS 932388-89-1 structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Control of 7-Chloromethyl 17R-Drospirenone (CAS 932388-89-1) [1][2]

Executive Summary

In the high-stakes synthesis of Drospirenone (DRSP), the management of stereochemical purity and process-related impurities is critical for regulatory compliance (ICH Q3A/B).[1][2] 7-Chloromethyl 17R-Drospirenone (CAS 932388-89-1 ), designated as Impurity H in the European Pharmacopoeia (EP), represents a complex "double-hit" deviations: a stereochemical inversion at the C17 spiro-lactone center and a structural derivatization at the C7 position.[1][2]

This guide provides a comprehensive technical analysis of this impurity, detailing its molecular architecture, mechanistic origin via acid-catalyzed cyclopropane ring opening, and robust analytical strategies for its detection and control.[1][2]

Molecular Architecture & Stereochemistry

To control an impurity, one must first define its spatial geometry.[2] CAS 932388-89-1 is distinct from the active pharmaceutical ingredient (API) in two key regions.

Structural Comparison
FeatureDrospirenone (API)7-Chloromethyl 17R-Drospirenone (Impurity H)Impact
CAS Number 67392-87-4932388-89-1 Unique Identifier
C17 Configuration

-Spiro-lactone (S-configuration*)
17-Epi (

-Spiro-lactone / R-configuration)
Loss of biological potency; distinct HPLC retention.[1][2][3]
C6-C7 Region

-Methylene (Cyclopropane ring)
7-(Chloromethyl) groupLipophilicity change; potential genotoxic concern (alkyl halide).[1][2]
Formula


Mass shift (+36/38 Da due to HCl addition).[1][2]

*Note: Stereodescriptors (R/S) depend on priority rules; "17-epi" confirms the inversion relative to the drug substance.

The "Chloromethyl" Moiety

Unlike the rigid cyclopropane ring in Drospirenone, the Impurity H possesses a 7-chloromethyl side chain (


).[1][2] This implies a "seco" structure where the C6-C7 cyclopropane ring has failed to form or, more likely, has undergone electrophilic ring opening .[1][2]

Synthetic Origin & Mechanistic Pathways[1][2][3]

Understanding the causality of Impurity H formation is the prerequisite for process control.[2] It is rarely formed de novo but rather through the degradation of the 17-epi precursor under specific conditions.[1][2]

The Mechanism: Acid-Catalyzed Ring Opening

The formation of CAS 932388-89-1 is best explained by the hydrochlorination of the cyclopropane ring .[1][2]

  • Precursor Error: The process stream contains 17-epi-Drospirenone (Impurity) due to lack of stereocontrol during the propargyl alcohol addition or subsequent base-catalyzed isomerization.[1][2]

  • Trigger Event: Exposure to acidic conditions in the presence of chloride ions (

    
    ).[1][2] This can occur during:
    
    • Quenching of the cyclopropanation reaction with non-compatible acids.[2]

    • Use of

      
       as a solvent in the presence of Lewis acids.[1][2]
      
    • Workup procedures involving

      
       washes.[1][2]
      
  • Reaction: The strained

    
    -cyclopropane ring acts as a nucleophile.[2] A proton attacks the ring, and the chloride ion captures the resulting carbocation, typically at the primary carbon (the methylene group), leading to the 7-chloromethyl derivative.[1][2]
    
Pathway Visualization

ImpurityFormation cluster_prevention Control Point Precursor 17-Epi-Drospirenone (Cyclopropane Intact) Transition Protonated Cyclopropane (Transition State) Precursor->Transition Protonation of C6-C7 Acid Acidic Conditions (H+ / Cl-) Acid->Transition ImpurityH Impurity H (CAS 932388-89-1) 7-Chloromethyl Derivative Transition->ImpurityH Nucleophilic Attack by Cl- (Ring Opening)

Figure 1: Mechanistic pathway for the formation of Impurity H via acid-catalyzed ring opening of the 17-epi precursor.[1][2]

Analytical Characterization Strategy

To validate the presence of CAS 932388-89-1, a self-validating analytical workflow combining separation and structural confirmation is required.[1][2]

HPLC Method (Reverse Phase)

Standard C18 columns may struggle to resolve the 17-epi isomers.[1][2] A Phenyl-Hexyl or C8 stationary phase often provides better selectivity for steroid stereoisomers.[1][2]

  • Column: Phenyl-Hexyl,

    
    .[1][2]
    
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1][2]

  • Detection: UV at 260 nm (enone system) and 210 nm.[1][2]

  • Expected Elution: Impurity H is less polar than Drospirenone due to the chloromethyl group and lack of the strained ring, typically eluting after the main peak (Relative Retention Time ~1.1 - 1.3).[1][2]

Mass Spectrometry (MS) Validation

The definitive identification relies on the chlorine isotopic signature.[1][2]

  • Ionization: ESI Positive Mode (

    
    ).[1][2]
    
  • Target Mass:

    • Drospirenone:

      
      [1][2]
      
    • Impurity H:

      
       (for 
      
      
      
      )[1][2]
  • Isotope Pattern: Look for the characteristic 3:1 ratio between

    
     403.2 and 405.2 (
    
    
    
    ).[1][2] This pattern confirms the presence of the halogen.[2]
NMR Diagnostics
  • 
    -NMR:  The disappearance of the high-field cyclopropane protons (usually 
    
    
    
    ) and the appearance of the chloromethyl signal (diastereotopic
    
    
    ) as a multiplet in the 3.5 – 4.0 ppm range is diagnostic.[1][2]
  • NOESY: Crucial for confirming the 17-epi configuration.[1][2] Lack of NOE correlation between the C17-H and specific skeletal protons (compared to the standard) confirms the inversion.[1][2]

Control & Mitigation Strategies

The presence of CAS 932388-89-1 indicates a failure in two specific process parameters: Stereocontrol and pH Management .[1][2]

Process Control Protocol
ParameterControl Limit / ActionCausality
Reaction pH Maintain pH

during workup.
Prevents acid-catalyzed opening of the C6-C7 cyclopropane ring.[1][2]
Chloride Exclusion Avoid

for neutralization; use

or Acetic Acid.[1][2]
Removes the nucleophile (

) required to form the chloromethyl group.[1][2]
C17-Stereocontrol Monitor 17-epi levels before cyclopropanation.Impurity H is a downstream derivative of the 17-epi impurity.[1][2] Eliminating the precursor eliminates the derivative.[2]
Solvent Quality Test

for acidity/HCl traces.
Dichloromethane can decompose to generate HCl over time, triggering the reaction.[2]
Purification Logic

If Impurity H is detected in the crude API:

  • Recrystallization: Solvent systems like Acetone/Hexane or Methanol/Water are often effective.[2] The 17-epi shape disrupts the crystal lattice of the pure API, keeping the impurity in the mother liquor.[1][2]

  • Preparative HPLC: Required if levels exceed 0.15% (ICH Q3A qualification threshold).

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Drospirenone Monograph 2404. European Directorate for the Quality of Medicines (EDQM).[1][2]

  • National Institutes of Health (NIH) - PubChem . 7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1).[1][2] [1][2]

  • LGC Standards . Drospirenone Impurity H Reference Standard.

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2]

Sources

A Comparative Structural and Functional Analysis of 7-Chloromethyl 17R-Drospirenone versus Drospirenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

Drospirenone, a fourth-generation synthetic progestin, is distinguished by a pharmacological profile that closely mimics endogenous progesterone, featuring potent antimineralocorticoid and antiandrogenic activities. Its unique structure is key to its function and therapeutic benefits. 7-Chloromethyl 17R-Drospirenone is a process-related impurity and derivative, characterized by a significant structural modification: the addition of a chloromethyl group at the C7 position and an inverted stereochemistry at the C17 spiro-lactone center. This guide provides a detailed comparative analysis of these two molecules, examining their core structural differences, the implications for their synthesis and pharmacological activity, and the analytical methodologies required for their differentiation and characterization. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a deep technical understanding of Drospirenone and its related substances.

Introduction to Drospirenone

Drospirenone (DRSP) is a synthetic steroidal progestin and a spironolactone analogue.[1] It is widely used in oral contraceptive formulations and menopausal hormone therapy.[2] Its clinical value stems from a unique pharmacological profile that, unlike many other progestins, includes antimineralocorticoid and antiandrogenic activities.[2][3] This allows it to counteract the estrogen-induced stimulation of the renin-angiotensin-aldosterone system, potentially reducing water retention and maintaining stable body weight.[3][4] The therapeutic efficacy of Drospirenone is intrinsically linked to its complex three-dimensional structure. The presence of impurities, such as 7-Chloromethyl 17R-Drospirenone, which arise during synthesis, can impact the purity, safety, and efficacy of the final drug product. Therefore, a thorough understanding of the structural differences between the active pharmaceutical ingredient (API) and its impurities is paramount.

Core Structural Analysis: A Tale of Two Molecules

The fundamental difference between Drospirenone and its 7-chloromethyl derivative lies in two critical modifications: the opening of the 6β,7β-cyclopropane ring to accommodate a chloromethyl group at C7, and the inversion of stereochemistry at the C17 position from the active 'S' configuration to the inactive 'R' configuration (epimerization).

Drospirenone (17S-Configuration)

Drospirenone is chemically known as (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-Hexadecahydro-10,13-dimethylspiro-[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione. Its structure is characterized by:

  • A tetracyclic steroid core.

  • An α,β-unsaturated ketone in the A-ring, common to many active steroids.

  • A γ-lactone ring spiro-fused at the C17 position with an 'S' stereochemistry, which is essential for its biological activity.

  • Two methylene (cyclopropane) groups at the C6β-C7β and C15β-C16β positions, which contribute to its unique receptor binding profile.

Caption: 2D representation of the Drospirenone (DRSP) molecule.

7-Chloromethyl 17R-Drospirenone (Drospirenone Impurity H)

This molecule is a known process-related impurity of Drospirenone.[5][6] Its key structural deviations are:

  • Chloromethyl Group at C7: The 6β,7β-cyclopropane ring is absent. Instead, a chloromethyl (-CH₂Cl) group is attached at the C7 position.

  • 17R-Configuration: The stereochemistry at the C17 spiro center is inverted relative to Drospirenone. This 'R' configuration makes it an epimer, often referred to as 17-epi-drospirenone.[5]

Caption: 2D representation of 7-Chloromethyl 17R-Drospirenone.

Comparative Data Summary
PropertyDrospirenone7-Chloromethyl 17R-Drospirenone
Molecular Formula C₂₄H₃₀O₃[7][8]C₂₄H₃₁ClO₃[5][9][10]
Molecular Weight ~366.5 g/mol [8][11]~403.0 g/mol [5][9]
CAS Number 67392-87-4[7][8]932388-89-1[5][6]
Key Structural Features 6β,7β-methylene group; 17S-spirolactone7-chloromethyl group; 17R-spirolactone (epimer)
Typical Classification Active Pharmaceutical Ingredient (API)Process-Related Impurity

Synthesis and Formation Pathways

The presence of 7-Chloromethyl 17R-Drospirenone is a direct consequence of the complex multi-step synthesis required to produce Drospirenone.

Overview of Drospirenone Synthesis

The synthesis of Drospirenone is a complex process, often starting from intermediates like 3β-hydroxyandrost-5-en-17-one.[12] Key steps generally involve:

  • Introduction of the C15-C16 methylene group.

  • Formation of the C17-spirolactone ring, a critical step that establishes the active 17S stereochemistry.[13]

  • Creation of the C6-C7 methylene group, often via a Simmons-Smith or similar cyclopropanation reaction.[11][14]

  • Oxidation and rearrangement steps to form the final 3-keto-4-ene system in the A-ring.[13]

Drospirenone_Synthesis start Steroid Precursor (e.g., Androstenone derivative) step1 C15-C16 Cyclopropanation start->step1 step2 C17-Spirolactone Formation (17S) step1->step2 step3 C6-C7 Cyclopropanation step2->step3 step4 Oxidation & Rearrangement step3->step4 impurity 7-Chloromethyl 17R-Drospirenone step3->impurity Side Reaction with Chlorine Source end Drospirenone (API) step4->end

Caption: Simplified workflow of Drospirenone synthesis and impurity formation.

Plausible Formation of 7-Chloromethyl 17R-Drospirenone

This impurity likely forms as a byproduct during the synthesis of the C6-C7 cyclopropane ring or subsequent steps. If reagents containing chlorine are present (e.g., chlorinated solvents like tetrachloromethane, which has been used in some synthetic routes[11]), a side reaction can occur. This reaction could involve the opening of the cyclopropane ring or reaction with an intermediate precursor, leading to the introduction of the chloromethyl group. The epimerization at C17 may occur under certain acidic or basic conditions used during the synthesis, which are known to potentially cause rearrangement of 17-spirolactones.[13]

Structure-Activity Relationship (SAR) and Pharmacological Consequences

The seemingly minor structural changes result in a drastic alteration of the molecule's biological activity.

Drospirenone's Pharmacological Profile

Drospirenone's efficacy is derived from its high binding affinity for several key steroid receptors:

  • Progesterone Receptor (PR) Agonist: It binds with high affinity to the PR, leading to potent progestogenic effects such as ovulation inhibition, which is the basis for its contraceptive action.[2]

  • Mineralocorticoid Receptor (MR) Antagonist: It is a potent antagonist of the MR, with an affinity comparable to or greater than the natural ligand, aldosterone.[4] This antimineralocorticoid activity is responsible for its diuretic effect, counteracting fluid retention.[2]

  • Androgen Receptor (AR) Antagonist: It possesses antiandrogenic activity, blocking testosterone from binding to the AR.[2][3] This contributes to beneficial effects on skin and hair.

Predicted Pharmacological Profile of 7-Chloromethyl 17R-Drospirenone

While direct pharmacological studies on this specific impurity are not widely published, its biological activity can be predicted based on established SAR principles for steroids:

  • Impact of C17 Stereochemistry: The inversion from 17S to 17R is the most critical factor. The precise spatial orientation of the C17 side chain (the spirolactone) is crucial for proper docking into the ligand-binding pocket of the progesterone and mineralocorticoid receptors. An epimer at this position almost universally leads to a dramatic reduction or complete loss of binding affinity and, consequently, biological activity.

  • Impact of the C7-Chloromethyl Group: The replacement of the compact, rigid 6,7-cyclopropane ring with a larger, more flexible chloromethyl group at C7 introduces significant steric bulk. This region of the steroid nucleus is known to influence receptor binding. The bulky substituent likely creates steric clashes within the receptor's binding site, further preventing an optimal fit.

Analytical Methodologies for Differentiation and Characterization

Robust analytical methods are essential for separating, identifying, and quantifying Drospirenone from its impurities.

Key Analytical Techniques
TechniqueApplication & Rationale
Reverse-Phase HPLC (RP-HPLC) Primary tool for separation and quantification. The two molecules have different polarities due to the chloromethyl group, resulting in distinct retention times on a C18 or similar column. UV detection is typically used.[15][16][17]
Mass Spectrometry (MS/LC-MS) Definitive identification and confirmation. Provides precise mass information, clearly distinguishing the molecular weights (~366.5 vs. ~403.0 Da). Fragmentation patterns (MS/MS) provide unequivocal structural confirmation.[18]
NMR Spectroscopy Absolute structural elucidation. ¹H and ¹³C NMR spectra provide the most detailed structural information, showing unique signals for the chloromethyl group and confirming the absence of the C6-C7 cyclopropane ring protons/carbons.[19][20]
X-Ray Crystallography Gold standard for 3D structure. Used in research settings to determine the precise three-dimensional arrangement of atoms and confirm the absolute stereochemistry at all chiral centers, including C17.[21][22]
Experimental Protocol: HPLC Method for Impurity Profiling

This protocol provides a standardized, self-validating methodology for the separation of Drospirenone from 7-Chloromethyl 17R-Drospirenone.

Objective: To achieve baseline separation (Resolution > 2.0) between the Drospirenone peak and the impurity peak.

Methodology:

  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Column Temperature: 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water (HPLC grade).

    • Gradient Elution:

      • 0-5 min: 50% A

      • 5-25 min: Ramp to 80% A

      • 25-30 min: Hold at 80% A

      • 30-31 min: Return to 50% A

      • 31-40 min: Re-equilibration at 50% A

    • Flow Rate: 1.0 mL/min.

  • Sample and Standard Preparation:

    • Standard: Prepare a 1.0 mg/mL stock solution of Drospirenone reference standard in acetonitrile.

    • Sample: Accurately weigh and dissolve the Drospirenone API sample in acetonitrile to a final concentration of 1.0 mg/mL.

    • Spiked Sample (for validation): Spike the Drospirenone sample solution with a known amount of the 7-Chloromethyl 17R-Drospirenone impurity standard.

  • Analysis:

    • Injection Volume: 10 µL.

    • Detection Wavelength: 245 nm.[23]

    • Run Time: 40 minutes.

  • Data Analysis and System Suitability:

    • Identification: The impurity will have a different retention time from Drospirenone (expected to be slightly more retained due to the alkyl halide group).

    • Quantification: Calculate the area percent of the impurity peak relative to the main Drospirenone peak.

    • Resolution: Ensure the resolution between the two peaks is greater than 2.0.

    • Tailing Factor: Ensure the tailing factor for the Drospirenone peak is between 0.8 and 1.5.

Conclusion

The structural comparison between Drospirenone and 7-Chloromethyl 17R-Drospirenone provides a classic example of how subtle changes in chemical structure can lead to a complete loss of pharmacological function. The addition of a chloromethyl group at C7 and, most critically, the epimerization at the C17 spirolactone center, render the impurity inactive by disrupting the precise molecular interactions required for receptor binding. For drug development professionals and quality control scientists, 7-Chloromethyl 17R-Drospirenone is not a pharmacological concern but a critical process impurity. Its presence must be carefully monitored using robust and specific analytical techniques like HPLC and LC-MS to ensure the purity, safety, and therapeutic efficacy of the final Drospirenone drug product.

References

  • Wikipedia. Drospirenone. [Link]

  • New Drug Approvals. Drospirenone. [Link]

  • Elger W, Beier S, Pollow K, Garfield R, Shi SQ, Hillisch A. Conception and pharmacodynamic profile of drospirenone. Steroids. 2003;68(10-13):891-905. [Link]

  • Fuhrmann U, Krattenmacher R, Slater EP, Fritzemeier KH. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential. Contraception. 1996;54(4):243-51. [Link]

  • Drugs.com. Drospirenone (Professional Patient Advice). [Link]

  • Regidor PA. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Expert Rev Clin Pharmacol. 2023;16(3):209-221. [Link]

  • Google Patents.
  • ResearchGate. Stereospecific Synthesis of Drospirenone. [Link]

  • ResearchGate. Synthesis of drospirenone by Schering AG. [Link]

  • Royal Society of Chemistry Publishing. A facile total synthesis of drospirenone isomers containing 14β-hydrogen configuration. [Link]

  • National Center for Biotechnology Information. Drospirenone. PubChem Compound Summary for CID 68873. [Link]

  • National Center for Biotechnology Information. Drospirenone 6-ene. PubChem Compound Summary for CID 13061887. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. drospirenone. [Link]

  • Scilit. X-ray crystallographic analysis of a progesterone-binding protein. The C2221 crystal form of oxidized uteroglobin at 2.2 Å resolution. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Validated RP-HPLC Method for the Estimation of Drospirenone in Formulation. [Link]

  • American Laboratory. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. [Link]

  • Global Substance Registration System. 7-CHLOROMETHYLDROSPIRENONE. [Link]

  • PubMed. X-ray crystallographic analysis of a progesterone-binding protein. The C2221 crystal form of oxidized uteroglobin at 2.2 A resolution. [Link]

  • Inxight Drugs. 7-CHLOROMETHYLDROSPIRENONE. [Link]

  • National Center for Biotechnology Information. 7-Chloromethyl 17-epidrospirenone. PubChem Compound Summary for CID 71314745. [Link]

  • National Center for Biotechnology Information. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • MDPI. Preparation of Progesterone Co-Crystals Based on Crystal Engineering Strategies. [Link]

  • PubMed. X-ray structures of progesterone receptor ligand binding domain in its agonist state reveal differing mechanisms for mixed profiles of 11β-substituted steroids. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. [Link]

  • PLOS One. X-Ray Crystal Structure of the Ancestral 3-Ketosteroid Receptor–Progesterone–Mifepristone Complex Shows Mifepristone Bound at the Coactivator Binding Interface. [Link]

  • ResearchGate. Development and Validation of new analytical method for the estimation of Drospirenone and Ethinyl Estradiol. [Link]

  • Waters. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. [Link]

  • The Merck Index Online. Drospirenone. [Link]

  • ScienceDirect. Nuclear Magnetic Resonance of Steroids. [Link]

  • LookChem. Cas 90457-65-1,17R-Drospirenone. [Link]

  • Pharmaffiliates. Drospirenone - Impurity H. [Link]

  • Semantic Scholar. A new approach towards the synthesis of drospirenone and steroidal spirolactones. [Link]

  • ResearchGate. Simultaneous determination of ethinyl estradiol and drospirenone in oral contraceptive by high performance liquid chromatography. [Link]

  • DrugBank Online. DROSPIRENONE USP. [Link]

Sources

Technical Guide: Identification and Control of Chlorinated Impurities in Drospirenone API

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, mechanism, and control of chlorinated impurities in Drospirenone API, specifically focusing on the 7-chloromethyl derivatives (Impurities G and H).

Executive Summary

In the synthesis of Drospirenone (DRSP), a fourth-generation progestin, the integrity of the 6


,7

-methylene and 15

,16

-methylene rings is paramount.[1][2] While oxidative degradation and epimerization are commonly documented, chlorinated impurities represent a critical, often overlooked class of process-related contaminants.[1][2]

This guide focuses on the identification of 7-chloromethyl drospirenone (Impurity G) and its 17-epimer (Impurity H) .[1][2] These species arise from the acid-catalyzed ring opening of the 6,7-cyclopropane moiety—a reaction driven by the presence of residual hydrochloric acid (HCl) or chlorinated solvents during specific work-up phases.[1][2]

The Chemistry of Chlorinated Impurity Formation

Structural Origin

Drospirenone contains two cyclopropane rings.[2] The 6


,7

-cyclopropane ring is electronically distinct and strained.[1][2] During the synthesis, particularly in steps involving dehydration or deprotection where mineral acids (like HCl) are employed, this ring becomes susceptible to electrophilic attack.[1]
  • Mechanism: The protonation of the cyclopropane ring facilitates a nucleophilic attack by chloride ions (

    
    ).[2]
    
  • Result: The cleavage of the cyclopropane ring leads to the formation of a 7-chloromethyl group.[2] This transforms the rigid tricyclic system into a more flexible structure, creating a stable alkyl chloride impurity.

Key Chlorinated Targets
Impurity NameEP/USP DesignationCAS NumberChemical Structure FeatureMolecular FormulaMass (Da)
7-Chloromethyl Drospirenone Impurity G932388-90-4Ring-opened 7-chloromethyl derivative

402.95
7-Chloromethyl 17-epi-Drospirenone Impurity H932388-89-117-epimer of Impurity G

402.95
Reaction Pathway Diagram

The following diagram illustrates the critical failure point where Drospirenone converts to Impurity G via acid-mediated ring opening.[2]

Drospirenone_Chlorination Figure 1: Mechanism of acid-catalyzed formation of chlorinated impurities in Drospirenone. DRSP Drospirenone API (Intact 6,7-cyclopropane) Transition Protonated Cyclopropane Intermediate DRSP->Transition + H+ (Protonation) Acid Acidic Conditions (Residual HCl / pH < 1) Acid->Transition Catalyst ImpurityG Impurity G (7-Chloromethyl derivative) Transition->ImpurityG + Cl- (Nucleophilic Attack) Ring Opening

[1][2]

Analytical Identification Strategy

Detecting chlorinated impurities requires a multi-tiered approach because their UV absorption profiles often mimic the parent API. The definitive identification relies on Mass Spectrometry (MS) isotope fidelity and NMR structural elucidation.[2]

Protocol: LC-MS/MS Screening

Objective: To distinguish chlorinated species from non-halogenated degradants (e.g., hydroxylated or dehydrated forms) using isotopic abundance.[1][2]

Step-by-Step Methodology:

  • Instrumentation: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

  • Column Selection: C18 stationary phase (e.g., Agilent Zorbax SB-C18, 150mm x 3.0mm, 3.5µm) is recommended due to the hydrophobicity of the steroid backbone.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: Acetonitrile (ACN)[1][2]

    • Gradient: 40% B to 90% B over 20 minutes to elute the less polar chlorinated impurities.[2]

  • MS Settings (ESI Positive Mode):

    • Scan Range: 100–800 m/z.[1][2]

    • Critical Parameter: Monitor the

      
       cluster.[2][3]
      

Data Interpretation (Self-Validating Logic):

  • Mass Shift: Look for peaks with

    
     (Parent 366.5 + HCl).[2]
    
  • Isotope Pattern: A chlorinated compound must exhibit a

    
     isotope ratio of approximately 3:1 .[2]
    
    • If the M+2 peak is ~33% of the M peak height, the presence of one chlorine atom is confirmed.[1]

    • Validation: If the M+2 peak is absent or <5%, the impurity is likely an oxidative degradant (e.g.,

      
       or 
      
      
      
      ), not a chlorinated one.[1]
Protocol: NMR Structural Confirmation

Once the mass is confirmed, NMR is required to locate the chlorine atom.[1]

  • Sample Preparation: Isolate the impurity via semi-preparative HPLC or enrich the mother liquor. Dissolve ~5mg in

    
    .
    
  • 1H NMR Markers:

    • Loss of Cyclopropane Signals: Drospirenone typically shows high-field signals (0.4–1.2 ppm) for the cyclopropane protons.[2] In Impurity G, the 6,7-cyclopropane signals will disappear.[1]

    • Appearance of Chloromethyl Signal: Look for a new doublet or multiplet in the 3.5–4.0 ppm range, corresponding to the

      
       protons.[1][2]
      
  • 13C NMR / DEPT-135:

    • Confirm the conversion of a quaternary/methine carbon (cyclopropane junction) to a methylene carbon (

      
      ) which will appear as a negative peak in DEPT-135 (inverted).
      

Control and Mitigation Strategies

The formation of Impurity G and H is a direct consequence of process conditions. Control strategies must focus on the elimination of chloride sources during acidic steps.

Process Optimization
  • Reagent Swap: Avoid using Hydrochloric Acid (HCl) for pH adjustment or dehydration steps if the 6,7-cyclopropane ring is already formed.[1][2] Use non-nucleophilic acids like p-Toluenesulfonic acid (p-TSA) or Sulfuric acid (

    
    ).[1][2]
    
  • Solvent Control: If Dichloromethane (DCM) is used as a solvent, ensure no free radical initiators or Lewis acids are present that could generate free

    
    .[1][2]
    
  • Quenching: When quenching reactions, ensure the pH does not drop below 1.0 in the presence of halide salts.

Analytical Workflow Diagram

The following workflow ensures a robust "detect-to-control" loop for chlorinated impurities.

Analytical_Workflow Figure 2: Analytical workflow for the identification of chlorinated Drospirenone impurities. Sample Crude API / Mother Liquor LCMS LC-MS Screening (Search m/z 403 + Isotope Pattern) Sample->LCMS Decision Isotope Ratio 3:1 Detected? LCMS->Decision Decision->Sample No (Re-evaluate) Isolate Isolation via Prep-HPLC Decision->Isolate Yes NMR NMR Confirmation (Target -CH2Cl shift) Isolate->NMR Process Process Audit: Check HCl/Chloride sources NMR->Process Confirm Root Cause

References

  • United States Patent US6121465A . Process for production of drospirenone and intermediate products. Describes the acidic instability of the 6,7-methylene group and ring-opening by-products.

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Drospirenone Monograph 2404. Lists standard impurities and acceptance criteria.

  • Sutar, S. B., et al. (2021).[1][4] Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Discusses degradation pathways and LC-MS characterization.

  • PubChem Compound Summary . 7-Chloromethyl 17-epidrospirenone (Impurity H). CID 71314745.[1][2] Provides structural data for the chlorinated impurity.

  • Chinta, S. R., et al. (2024).[1][] Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities. Journal of AOAC International. Validated HPLC methods for impurity profiling.

Sources

Technical Monograph: 7β-(Chloromethyl)-15α,16α-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone

[1][2][3][4][5]

Executive Summary & Strategic Context

Target Analyte: 7β-(Chloromethyl)-3-oxo-15α,16α-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone Common Designation: Drospirenone EP Impurity H (varies by vendor, commonly associated with the 15-epi-7-chloromethyl series).[1][2][3] CAS Registry: 932388-89-1 (Isomer specific)[1][2][3]

This molecule represents a critical process-related impurity in the synthesis of Drospirenone (DRSP).[1][2][3] Its presence serves as a dual-marker for synthetic failure:

  • Stereochemical Drift: It indicates the presence of the unwanted 15α,16α-isomer (15-epi) rather than the pharmacologically active 15β,16β-isomer.[1][2][3]

  • Incomplete Cyclization: The presence of the 7β-chloromethyl group signifies an arrested methylene transfer reaction, where the intermediate failed to close the 6,7-cyclopropane ring.[1][2][3]

For drug development professionals, controlling this impurity is paramount due to the potential alkylating nature of the chloromethyl moiety and the difficulty in chromatographic separation from the active pharmaceutical ingredient (API).[2][3]

Chemical Identity & Physicochemical Profile[3][4][5][6]

The molecule is a steroid derivative characterized by a spiro-lactone at C17, a cyclopropane ring fused at the C15,16 position (alpha face), and a reactive chloromethyl substituent at C7.[2]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Molecular Formula

Contains one chlorine atom.[4][1][5][2][3][6][7][8][9][10][11]
Molecular Weight 402.96 g/mol +36.5 Da shift from Drospirenone precursor.[1][2][3]
Stereochemistry 7β, 15α, 16α, 17αCritical Distinction: Drospirenone is 15β, 16β.[2][3][11][12][13]
Appearance White to off-white solidHygroscopic tendency due to lactone.[1][2][3]
Solubility DMSO, Methanol, DCMPoorly soluble in water.[2][3]
Reactivity Electrophilic (Alkylating)The

group is susceptible to nucleophilic attack.[1][2][3]

Synthetic Genesis & Mechanism of Formation[5]

Understanding the origin of this impurity requires dissecting the industrial synthesis of Drospirenone.[2][3] The synthesis typically involves the introduction of two cyclopropane rings.[2][3]

The Divergent Pathway

The formation of the target molecule occurs when the 15α,16α-isomer (an impurity carried over from early steps) undergoes the 6,7-functionalization sequence intended for the 15β,16β-isomer.[1][2]

  • Precursor Error: The starting material contains trace amounts of 15α,16α-methylene steroid.[1][2][3]

  • Methylene Transfer: The substrate is subjected to reagents like dimethylsulfoxonium methylide or a chloromethyl-silane/lithium protocol to introduce the 6,7-methylene group.[1][2][3]

  • Intermediate Arrest: The reaction proceeds via a 7-(chloromethyl) intermediate.[1][2][3] In the target impurity, this intermediate forms but fails to undergo the final base-promoted ring closure (dehydrohalogenation) to form the cyclopropane, or is trapped by acidic quenching.[2][3]

Visualization of Impurity Genesis

The following diagram illustrates how the target impurity branches off from the main Drospirenone synthetic pathway.

Drospirenone_Impurity_PathStartStarting Material(17-Spiro-lactone Steroid)Beta_Route15β,16β-Methylene(Desired Isomer)Start->Beta_RouteMajor PathAlpha_Route15α,16α-Methylene(Undesired Isomer)Start->Alpha_RouteMinor Path (<1%)Inter_Beta7β-Chloromethyl-15β,16βIntermediateBeta_Route->Inter_Beta+ Chloromethyl SourceTarget_ImpTARGET IMPURITY7β-(Chloromethyl)-15α,16α(Arrested Intermediate)Alpha_Route->Target_Imp+ Chloromethyl Source(Ring Closure Failure)ReagentReagent Addition(e.g., DMSO/Me3SOI or Cl-CH2-Si)DrospirenoneDrospirenone API(6β,7β;15β,16β-bis-methylene)Inter_Beta->DrospirenoneBase-InducedCyclization (-HCl)

Figure 1: Divergent synthetic pathway highlighting the origin of the 7β-chloromethyl-15α,16α impurity.[1][2]

Analytical Strategy: Detection & Control

Due to the structural similarity to Drospirenone (molecular weight difference of ~36 Da and similar polarity), separating this impurity requires high-resolution chromatography.[2][3]

HPLC Method Development

The 15α-configuration induces a slight conformational change in the steroid backbone compared to the 15β-series, allowing for separation on C18 or Phenyl-Hexyl stationary phases.[1][2][3]

Recommended Protocol:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: Water (0.1% Formic Acid)[2][3]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B[2][3]

    • 5-20 min: 40%

      
       80% B[2][3]
      
    • 20-25 min: 80% B[2][3]

  • Detection: UV at 265 nm (enone chromophore) and MS (ESI+).[2][3]

Mass Spectrometry Identification

In ESI+ mode, the target molecule exhibits a distinct isotopic pattern due to the chlorine atom.[2][3]

  • Base Peak:

    
    [2][3]
    
  • Isotope Peak:

    
     (approx. 33% intensity of base peak).[2][3]
    
  • Fragmentation: Loss of HCl (

    
     36) is a common fragmentation pathway, generating a fragment at 
    
    
    367, which corresponds to the cyclized (but 15-epi) analog.[2]

Toxicological & Regulatory Implications[5]

Genotoxicity Assessment (ICH M7)

The presence of the chloromethyl group (


)2323
  • Classification: Class 3 (Alerting structure, unrelated to the API structure's non-reactive parts).

  • Action: It must be controlled to TTC (Threshold of Toxicological Concern) levels unless Ames testing proves it is non-mutagenic.[2][3]

  • Limit: Typically < 1.5 µ g/day intake, or controlled to ppm levels in the final API.

Control Strategy

To minimize this impurity, the manufacturing process must focus on:

  • Starting Material Purity: Strict limits on the 15α-isomer in the starting material.

  • Reaction Completion: Driving the cyclization step to completion to eliminate any chloromethyl intermediates.[1][2][3]

  • Purification: Crystallization steps (often from methanol/water) are usually effective at purging the 15α-series due to different lattice packing properties.[1][2][3]

References

  • European Pharmacopoeia (Ph.[2][3] Eur.) . Drospirenone Monograph 2404. (Defines Impurity profiles including Impurity H/G). [2]

  • LGC Standards . Drospirenone Impurity H Reference Standard Data Sheet. (Provides structural confirmation and CAS 932388-89-1).[2][3]

  • PubChem . Compound Summary: 7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1).[1][2][3][11] National Library of Medicine.[2][3] [2]

  • Bayer Pharma AG . Process for the preparation of Drospirenone. US Patent 8,383,809.[2][3][14] (Details the chloromethyl intermediate pathway and oxidation steps).

  • Venkatasai Life Sciences . Drospirenone EP Impurity G Structure & Data. (Corroborates the 15-alpha stereochemistry).

Technical Guide: Sourcing and Analytical Profiling of Drospirenone EP Impurity H

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control, Drospirenone EP Impurity H (7β-chloromethyl derivative) represents a critical "specified impurity" within the European Pharmacopoeia (Ph.[1] Eur.) monograph [07/2009:2404]. Unlike oxidative degradants, Impurity H is a specific byproduct of acid-catalyzed ring opening , typically involving the interaction of the 6,7-cyclopropane moiety with hydrochloric acid or chloride ions during synthesis or forced degradation.

This guide provides a technical roadmap for researchers to accurately identify, source, and quantify Impurity H. It moves beyond basic catalog listings to explain the chemical causality of the impurity, criteria for selecting reference standard (RS) suppliers, and self-validating analytical protocols.

Part 1: Chemical Profile and Formation Mechanism

Chemical Identity[2][3][4]
  • EP Name: 7β-(chloromethyl)-3-oxo-15α,16α-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone.

  • Common Name: 7-Chloromethyl 17R-Drospirenone.[1][2]

  • CAS Number: 932388-89-1.[1][2][3]

  • Molecular Formula:

    
    .[2][3]
    
  • Molecular Weight: 402.96 g/mol .

Mechanistic Origin (The "Why")

Drospirenone is unique among progestins due to its two cyclopropane rings (at C6-C7 and C15-C16). The C6-C7 cyclopropane ring is highly strained and susceptible to electrophilic attack.

In the presence of acidic conditions (specifically HCl), the cyclopropane ring undergoes a ring-opening reaction. The chloride ion (


) acts as a nucleophile, attacking the C7 position, while the proton (

) stabilizes the intermediate. This results in the formation of the 7-chloromethyl derivative (Impurity H). This pathway is distinct from oxidative degradation (which typically yields Impurity E) or alkaline hydrolysis.
Visualization: Acid-Catalyzed Formation Pathway

The following diagram illustrates the structural transformation from Drospirenone to Impurity H.

Drospirenone_Degradation cluster_legend Reaction Context Drospirenone Drospirenone (Parent API) C6-C7 Cyclopropane Ring Transition Electrophilic Attack on C6-C7 Ring Drospirenone->Transition Protonation Acid_Condition Acidic Environment (HCl / Cl- ions) Acid_Condition->Transition Nucleophilic Attack (Cl-) Impurity_H Impurity H (7-Chloromethyl Derivative) Ring Opened Transition->Impurity_H Ring Opening

Caption: Mechanism of Drospirenone Impurity H formation via acid-catalyzed ring opening of the C6-C7 cyclopropane moiety.[4]

Part 2: Sourcing Strategy and Supplier Landscape

Selecting a reference standard requires distinguishing between Primary Standards (official pharmacopoeial sources) and Secondary Standards (commercial synthesis labs).

The Hierarchy of Standards[8][9][10]
  • Primary Source (EDQM): The European Directorate for the Quality of Medicines (EDQM) is the ultimate authority.

    • Status: Impurity H is listed in the Drospirenone monograph (07/2009:2404).

    • Availability: EDQM typically supplies "Drospirenone CRS" (Current Reference Standard) and specific impurities like "Impurity E CRS". Impurity H is often not sold as a standalone vial by EDQM but may be generated in situ or required from secondary sources for specific retention time identification if not present in the system suitability mix.

  • Secondary Sources (Specialized Manufacturers): For quantitative impurity profiling, researchers often rely on specialized synthesis laboratories that provide certified secondary standards.

Supplier Qualification Criteria

When sourcing from a secondary supplier, the Certificate of Analysis (CoA) must be self-validating. Do not accept a standard without the following data:

  • Identity: 1H-NMR and Mass Spectrometry (MS) confirming the chloromethyl group (distinct shift in NMR compared to cyclopropane protons).

  • Purity: HPLC purity >95% (preferably >98% for quantitative use).

  • Content Assignment: Assay value (as is) derived from Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR.

Supplier Comparison Table
SupplierTypeKey OfferingsReliability Indicator
EDQM PrimaryDrospirenone CRS, Impurity E CRSGold Standard. Official regulatory acceptance.
LGC Standards / Mikromol Secondary (Distributor)Impurity H (Pharmaceutical Secondary Std)ISO 17034 accreditation. High traceability.
Simson Pharma ManufacturerDrospirenone EP Impurity H (CAS 932388-89-1)Direct manufacturer, often provides detailed CoAs.
Veeprho ManufacturerImpurity H (Custom Synthesis)Specialized in difficult-to-synthesize impurities.
Sriram Chem ManufacturerImpurity H (Ref Standard)Cost-effective for initial R&D/Method Development.

Part 3: Analytical Methodology (HPLC)

To accurately quantify Impurity H, the analytical method must separate it from the main Drospirenone peak and other related substances (A, B, C, D, E).

Chromatographic Logic
  • Stationary Phase: A C18 (Octadecylsilyl) column is essential. The chloromethyl group increases the lipophilicity of Impurity H compared to the parent Drospirenone.

    • Recommendation: End-capped C18 (e.g., Kromasil C18, Symmetry C18, or Restek Allure) to minimize silanol interactions.

  • Mobile Phase: A gradient or isocratic mix of Acetonitrile and Water .

    • Note: The EP monograph utilizes a mixture of Acetonitrile, Ethanol, and Water.[4]

  • Retention Behavior: Due to the addition of the chlorine atom (lipophilic), Impurity H typically elutes after Drospirenone (Relative Retention Time > 1.0). This contrasts with oxidative impurities (like Impurity E), which may elute closer to the main peak.

Standardized Protocol (Based on EP Context)

Step 1: Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Test Solution: 0.5 mg/mL of Drospirenone sample.

  • Reference Solution (Impurity H): Dissolve purchased Impurity H standard to obtain ~0.001 mg/mL (0.2% level).

Step 2: HPLC Conditions

  • Column: 250 mm x 4.6 mm, 3 µm C18.[5]

  • Temperature: 40°C (Critical for resolution).

  • Flow Rate: 1.0 mL/min.[4][6][5]

  • Detection: UV @ 245 nm (Drospirenone absorption max).

  • Mobile Phase:

    • Isocratic: Acetonitrile : Water (65 : 35 v/v) - Common industrial adaptation.

    • EP Monograph: Acetonitrile : Ethanol : Water (21 : 25 : 54 v/v).

Step 3: System Suitability Criteria

  • Resolution (Rs): > 1.5 between Drospirenone and the nearest eluting peak (often Impurity E or H depending on the column).

  • Tailing Factor: 0.8 – 1.5 for the main peak.

Visualization: Supplier Qualification & Usage Workflow

This workflow ensures that the standard you buy is fit for purpose before you inject it into a validated run.

Supplier_Workflow Start Need Impurity H Standard Check_EDQM Check EDQM Catalog (Primary Source) Start->Check_EDQM Decision_EDQM Available as Standalone? Check_EDQM->Decision_EDQM Buy_EDQM Purchase EDQM CRS Decision_EDQM->Buy_EDQM Yes Search_Secondary Search Secondary Suppliers (LGC, Simson, Veeprho) Decision_EDQM->Search_Secondary No Verify_RT Experimental Verification: Inject & Confirm RRT > 1.0 Buy_EDQM->Verify_RT Eval_CoA Evaluate CoA Data: 1. 1H-NMR (Chloromethyl signal) 2. HPLC Purity >95% 3. Mass Balance Assay Search_Secondary->Eval_CoA Purchase_Sec Purchase Secondary Std Eval_CoA->Purchase_Sec Passes Criteria Purchase_Sec->Verify_RT

Caption: Decision matrix for sourcing and qualifying Drospirenone Impurity H reference standards.

Part 4: Handling and Stability

  • Storage: Store Impurity H at 2-8°C in a desiccator. While it is an acid-degradation product, it may be sensitive to strong bases (which could induce further elimination reactions) or light.

  • Solution Stability: Prepare solutions fresh. If using an autosampler, ensure the sample compartment is cooled to 10°C to prevent solvent evaporation or thermal degradation over long sequences.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2009). Drospirenone Monograph 2404. European Pharmacopoeia 7.0.

  • Simson Pharma. (n.d.). Drospirenone EP Impurity H Product Data.
  • Veeprho. (n.d.). Drospirenone EP Impurity H Structure and CAS.

  • Sutar, S. B., et al. (2021).[7] "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research.

  • BenchChem. (n.d.).

Sources

Methodological & Application

Application Note: High-Resolution HPLC Method Development for Drospirenone Impurity H Detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for analytical scientists developing HPLC methods for Drospirenone Impurity H . It moves beyond generic templates to provide a logic-driven, scientifically grounded protocol.[1]


-chloromethyl analog)[1]

Executive Summary & Compound Analysis

Drospirenone is a synthetic progestin used in oral contraceptives.[2] Its unique structure features two cyclopropane rings (at C6-C7 and C15-C16).[1] Impurity H (European Pharmacopoeia designation) represents a critical process-related impurity where the delicate 6,7-cyclopropane ring is compromised or misformed, typically involving a chlorination event.[1]

Detecting Impurity H is chromatographically challenging because its lipophilicity and UV absorption profile are nearly identical to the parent API (Active Pharmaceutical Ingredient).[1] This guide details a stability-indicating RP-HPLC method capable of baseline resolution (


) of Impurity H from Drospirenone.[1]
Chemical Profile Comparison[1][3][4]
FeatureDrospirenone (API)Impurity H (Target)Chromatographic Implication
IUPAC/Name

-dimethylene-3-oxo-17

-pregn-4-ene-21,17-carbolactone
7

-(chloromethyl)-3-oxo-15

,16

-dihydro-3'H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone
Impurity H lacks the 6,7-cyclopropane ring, replaced by a 7-chloromethyl group.[1]
CAS 67392-87-4932388-89-1Unique identifier for reference standards.[1]
Polarity Moderate (Cyclopropane rings add rigidity and planarity)Slightly Lower (Chlorine adds lipophilicity; ring opening increases flexibility)Impurity H is expected to elute after Drospirenone on C18 columns due to the hydrophobic chloro-substituent.[1]
UV Max ~245 nm (enone system)~245 nm (enone system preserved)Detection wavelength remains consistent.

Method Development Strategy: The "Why" Behind the Protocol

To achieve robust separation, we must exploit the subtle hydrophobicity difference introduced by the chlorine atom.

Stationary Phase Selection
  • Recommendation: End-capped C18 (L1) with high carbon load (>15%).[1]

  • Reasoning: The separation relies on hydrophobic interaction. A standard C8 or Phenyl column may not offer enough methylene selectivity to distinguish the chloromethyl group from the cyclopropyl moiety. An end-capped column reduces silanol interactions, preventing peak tailing for these neutral steroids.[1]

  • Proven Columns: Agilent Zorbax SB-C18, Waters Symmetry C18, or equivalent.[1]

Mobile Phase & pH[1]
  • Solvent: Acetonitrile (ACN) is preferred over Methanol.[1] ACN has a lower viscosity (lower backpressure) and provides sharper peaks for steroids.[1]

  • Buffer: While Drospirenone is neutral, using a dilute buffer (e.g., 10 mM Ammonium Acetate or 0.1% Formic Acid) ensures method robustness against trace ionic impurities or column aging. Pure water can be used, but reproducibility often suffers.

  • pH: Neutral to slightly acidic (pH 4.5–6.0).[1] Drospirenone is acid-labile (ring opening), so highly acidic mobile phases (pH < 2) should be avoided to prevent on-column degradation.[1]

Optimization Workflow (Decision Tree)

MethodDevelopment start Start: Impurity H Separation col_select Select Column: C18 End-capped (e.g., 150mm x 4.6mm, 3.5µm) start->col_select mp_select Mobile Phase A: Water Mobile Phase B: ACN col_select->mp_select run_grad Run Scouting Gradient (20% B to 80% B over 20 min) mp_select->run_grad check_res Check Resolution (Rs) Drospirenone vs. Impurity H run_grad->check_res good_res Rs > 2.0? check_res->good_res Peaks Resolved? change_col Switch Selectivity (Try Phenyl-Hexyl or C8) check_res->change_col Peaks Merged completely optimize_grad Optimize Gradient Slope (Flatten gradient at elution %) good_res->optimize_grad No (Co-elution) final_method Finalize Method Parameters good_res->final_method Yes optimize_grad->run_grad

Figure 1: Decision tree for optimizing the separation of Drospirenone and Impurity H.

Detailed Experimental Protocol

This protocol is optimized for the separation of Drospirenone from Impurity H and other common degradation products.

Chromatographic Conditions
ParameterSettingNotes
Instrument HPLC with UV/PDA DetectorQuaternary gradient pump recommended.[1]
Column C18, 250 mm x 4.6 mm, 5 µmAlternate: 150 mm x 4.6 mm, 3.5 µm for faster run.
Column Temp 40°CElevated temperature improves mass transfer and peak shape.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 20 µLAdjust based on sensitivity requirements.
Detection UV @ 245 nmPrimary wavelength.[3][4]
Run Time 35 MinutesIncludes column re-equilibration.
Mobile Phase Composition
  • Mobile Phase A: Water (Milli-Q grade)[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Note: If peak tailing is observed, add 0.1% Formic Acid to both A and B.

Gradient Program

The gradient is designed to hold the organic composition steady during the critical elution window of Drospirenone and Impurity H to maximize resolution.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06040Initial Equilibration
2.06040Isocratic Hold
20.02080Linear Ramp (Elution of API & Impurity H)
25.02080Wash Step
25.16040Return to Initial
35.06040Re-equilibration
Standard & Sample Preparation[5]
  • Diluent: Acetonitrile:Water (50:50 v/v).[1]

  • Stock Solution (Impurity H): Dissolve 1 mg Impurity H standard in 10 mL Diluent (100 µg/mL).

  • Stock Solution (API): Dissolve 10 mg Drospirenone API in 10 mL Diluent (1000 µg/mL).

  • System Suitability Solution: Mix API and Impurity H stocks to achieve final concentrations of 500 µg/mL (API) and 5 µg/mL (Impurity H).

Validation Framework (Self-Validating System)

To ensure the method is trustworthy and meets regulatory standards (ICH Q2(R1)), perform the following validation steps.

System Suitability Test (SST) Criteria

Before running samples, the system must pass these checks using the System Suitability Solution :

  • Resolution (

    
    ):  > 2.0 between Drospirenone and Impurity H.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5 for the Drospirenone peak.[1][3][4][5]
  • Precision: %RSD < 2.0% for peak area of Drospirenone (n=6 injections).

Specificity (Forced Degradation)

Since Impurity H is a chlorinated degradant/process impurity, specificity is crucial.[1]

  • Acid Stress: Treat API with 0.1 N HCl at 60°C for 2 hours. Expectation: Potential formation of Impurity H or similar ring-opened products.[1]

  • Verification: Ensure the Impurity H peak is spectrally pure (using PDA purity angle < purity threshold) and resolved from other degradants.

Linearity & Sensitivity
  • LOD/LOQ: Establish the Limit of Quantitation (LOQ) for Impurity H. It should be

    
     0.05% of the nominal API concentration (reporting threshold).
    
  • Range: Validate linearity for Impurity H from LOQ up to 150% of the specification limit (typically 0.15% level).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution Gradient too steepDecrease the gradient slope between 10-20 mins (e.g., 0.5% B/min change).
Peak Tailing Silanol interactionEnsure column is end-capped. Add 10mM Ammonium Acetate to Mobile Phase A.
Retention Shift Temperature fluctuationEnsure column oven is stable at 40°C.
Ghost Peaks Contaminated Mobile PhaseUse fresh Milli-Q water; filter mobile phases through 0.22 µm filters.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Drospirenone Monograph 2404. (Defines Impurity H structure and limits).

  • United States Pharmacopeia (USP) . Drospirenone Related Compounds. [1][5]

  • Veeprho Laboratories . Drospirenone EP Impurity H Reference Standard. Retrieved from

  • Molcan Corporation . Drospirenone Impurity H Data Sheet. Retrieved from

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). [1]

Sources

Application Note: High-Resolution Separation of 7-Chloromethyl 17R-Drospirenone from Drospirenone using C18 Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the purity profiling of Drospirenone (DRSP).[1] It addresses the specific challenge of separating the process-related impurity 7-Chloromethyl 17R-Drospirenone (often designated as Impurity H in EP/USP monographs) from the Active Pharmaceutical Ingredient (API).[1][2]

Executive Summary

The synthesis of Drospirenone involves complex stereochemical transformations, specifically the formation of cyclopropane rings at the C6-C7 and C15-C16 positions.[2] A critical process-related impurity, 7-Chloromethyl 17R-Drospirenone , arises from incomplete cyclization or side reactions involving chloromethylating reagents.[1][2]

This impurity presents a dual separation challenge:

  • Stereochemical Similarity: The "17R" (epi) configuration at the spiro-lactone ring is stereochemically distinct but physically similar to the "17S" active drug.[1]

  • Hydrophobic Variance: The presence of a chlorine atom increases lipophilicity, potentially causing co-elution with the main peak if the gradient slope is not optimized.

This protocol details a robust C18 Reverse-Phase HPLC method capable of achieving a resolution (


) > 2.0 between Drospirenone and its 7-chloromethyl analog.[1][2]

Scientific Background & Mechanism[1][3]

Chemical Context[1][2][4][5][6][7][8]
  • Drospirenone (DRSP): A synthetic progestin with a rigid steroid backbone and two cyclopropane rings.[1]

  • 7-Chloromethyl 17R-Drospirenone (Impurity H):

    • Origin: Often stems from the reaction of the

      
       precursor with chloromethyl dimethyl isopropoxy silane (or similar reagents) where the final ring closure fails or opens, retaining the chlorine atom.[1]
      
    • Structural Impact: The bulky chloromethyl group at C7 and the inversion at C17 (epi-isomer) alter the molecule's interaction with the stationary phase.

Separation Mechanism on C18

The separation relies on Solvophobic Theory .

  • Stationary Phase: The C18 (octadecylsilane) chains interact with the hydrophobic steroid core.[1]

  • Selectivity Factors (

    
    ): 
    
    • Chlorine Effect: The -CH2Cl group is more hydrophobic than the cyclopropane ring it replaces/modifies, tending to increase retention.[1]

    • Stereo-Selectivity: The 17R-isomer has a different spatial orientation of the lactone ring.[2] High-purity silica C18 columns with high carbon loads maximize the surface area contact, allowing discrimination based on these subtle steric differences.[1][2]

Workflow Visualization

The following diagram illustrates the decision matrix for method development and the separation logic.

SeparationLogic Start Sample: Drospirenone API + Impurity H Interaction C18 Stationary Phase Interaction Start->Interaction Mech1 Mechanism 1: Hydrophobicity (Cl group increases retention) Interaction->Mech1 Mech2 Mechanism 2: Steric Exclusion (17R-Lactone shape difference) Interaction->Mech2 Optimization Critical Parameter: Gradient Slope (Prevents Co-elution) Mech1->Optimization Mech2->Optimization Result Resolved Peaks (Rs > 2.0) Optimization->Result

Figure 1: Mechanistic workflow for the separation of halogenated steroid impurities.

Detailed Protocol

Equipment & Reagents
ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18
Solvent A Milli-Q Water (0.1% Formic Acid or pH 4.5 Acetate Buffer)
Solvent B Acetonitrile (HPLC Grade)
Diluent Acetonitrile : Water (50:50 v/v)

Note: Acidic pH is preferred to prevent lactone ring hydrolysis during analysis.

Chromatographic Conditions

To ensure separation of the lipophilic impurity, a gradient elution is strictly required.[1] Isocratic methods often result in broad peaks for late-eluting chlorinated impurities.[1][2]

  • Flow Rate: 1.0 mL/min[1][3]

  • Column Temperature:

    
     (Critical for mass transfer kinetics of steroids)[1][2]
    
  • Injection Volume: 10 µL

  • Detection: UV @ 265 nm (Matches the enone chromophore)[1][2]

Gradient Table:

Time (min)% Solvent A (Water/Buffer)% Solvent B (ACN)Phase Description
0.0 6040Initial Equilibration
15.0 2080Linear Ramp (Elutes DRSP then Impurities)
20.0 2080Wash Step
20.1 6040Return to Initial
25.0 6040Re-equilibration
Step-by-Step Procedure
  • Preparation of Mobile Phase: Filter Solvent A through a 0.22 µm membrane.[1] Degas both solvents.[1]

  • Standard Preparation: Dissolve Drospirenone Reference Standard in diluent to a concentration of 0.5 mg/mL.

  • Spike Solution (System Suitability): Prepare a solution containing 0.5 mg/mL Drospirenone spiked with 0.1% (w/w) of 7-Chloromethyl 17R-Drospirenone (Impurity H).

  • Conditioning: Flush the column with 100% B for 10 mins, then equilibrate with initial gradient conditions for 20 mins.

  • Sequence:

    • Blank (Diluent)[1][2]

    • System Suitability Solution (x5 injections)

    • Sample Solution (Test)

    • Bracketing Standard[1][2]

Data Analysis & Validation Criteria

Expected Retention Behavior

Due to the chlorine atom, Impurity H is more hydrophobic than the parent molecule.[1]

  • Drospirenone (DRSP): Elutes approx. 8-10 minutes.[1][2]

  • 7-Chloromethyl 17R-Drospirenone: Elutes after DRSP.[1][2][4]

  • Relative Retention Time (RRT): Typically ~1.2 to 1.3 (Dependent on exact organic modifier ratio).[1][2]

System Suitability Limits
ParameterAcceptance CriteriaLogic
Resolution (

)

Ensures baseline separation between DRSP and Impurity H.
Tailing Factor (

)

Minimizes peak broadening common with steroid interactions.[1][2]
RSD (Area)

Confirms injection precision.
Plate Count (

)

Verifies column efficiency.

Troubleshooting & Optimization

Troubleshooting Issue Issue: Poor Resolution (Rs < 1.5) Check1 Check 1: Temperature (Increase to 45°C) Issue->Check1 Check2 Check 2: Gradient Slope (Decrease %B/min) Check1->Check2 If fails Check3 Check 3: Column Type (Switch to Phenyl-Hexyl) Check2->Check3 If fails

Figure 2: Troubleshooting decision tree for resolution issues.

  • Co-elution: If Impurity H co-elutes with other process impurities (e.g., Impurity G), lower the initial %B to 35% to flatten the gradient.[1]

  • Peak Fronting: Often caused by sample overload.[1] Reduce injection volume to 5 µL.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Drospirenone Monograph 2404. (Defines Impurity H and standard limits). [1][2]

  • United States Pharmacopeia (USP) . Drospirenone: USP Pending Monograph. (Lists related compounds and HPLC criteria). [1][2]

  • PubChem . 7-Chloromethyl 17-epidrospirenone (Compound Summary). National Library of Medicine.[1] [1][2]

  • Sielc Technologies . Separation of Drospirenone on Newcrom R1 HPLC column. (Application note on steroid separation).

  • ResearchGate . Green Assessment of Analytical Procedure for the Determination of Drospirenone. (Discusses impurity profiling methodologies).

Sources

High-Resolution Separation of 7-Chloromethyl 17R-Drospirenone: A Strategic Mobile Phase Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists involved in the impurity profiling of Drospirenone, specifically focusing on the critical separation of the 7-Chloromethyl 17R-Drospirenone intermediate (often designated as Impurity H in pharmacopeial contexts).

Abstract

The analysis of 7-Chloromethyl 17R-Drospirenone (a key synthetic intermediate and potential genotoxic impurity in Drospirenone drug substance) presents a unique chromatographic challenge.[1] Structurally similar to the parent API, this chlorinated analog requires precise mobile phase tuning to achieve baseline resolution.[2] This guide details a "First-Principles" approach to mobile phase optimization, moving beyond trial-and-error to exploit specific solvophobic and steric interactions. We prioritize the stability of the acid-labile cyclopropane rings and the base-labile lactone moiety during analysis.

Introduction & Analyte Mechanics

7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1) typically arises during the 6,7-cyclopropanation step of Drospirenone synthesis.[1][2] Its separation is critical not just for purity assessment but for validating the reaction kinetics of the cyclopropane ring closure.

Chemical Challenges
  • Structural Similarity: The analyte differs from Drospirenone primarily by the presence of a chloromethyl group at C7 (instead of the closed cyclopropane ring) and potentially inverted stereochemistry at C17 (17-epi).

  • Stability Profile:

    • Lactone Ring: Susceptible to hydrolysis at pH > 7.5 (opening to the hydroxy-acid form).

    • Cyclopropane Rings: Susceptible to acid-catalyzed ring opening/isomerization at pH < 3.0.[1]

    • Operational Window: The mobile phase must maintain a pH of 4.5 – 6.5 to ensure on-column stability.

Mobile Phase Design Strategy

The optimization strategy focuses on three variables: Organic Modifier Selectivity , Buffer pH/Strength , and Gradient Slope .[2]

A. Organic Modifier: The "Selectivity Engine"
  • Acetonitrile (ACN): Provides sharp peaks and lower backpressure but often suppresses the steric selectivity required to separate diastereomers (like the 17-epi forms).

  • Methanol (MeOH): Protic solvent. Engages in hydrogen bonding with the C3-ketone and lactone carbonyls. Recommendation: MeOH is superior for enhancing the selectivity between the chlorinated impurity and the parent drug due to differences in solvation shells around the halogen atom.

B. Aqueous Phase: The "Stability Anchor"
  • Buffer: Ammonium Acetate (10-20 mM).

  • Rationale: Volatile (LC-MS compatible), provides sufficient buffering capacity at pH 5.0-6.0, and suppresses silanol activity which can cause tailing of the polar lactone group.[2]

Experimental Protocol
Equipment & Reagents
  • HPLC/UHPLC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (Binary Pump).

  • Column: Phenyl-Hexyl or C18 (End-capped).[1]

    • Primary Choice:Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) for robust hydrophobicity-based separation.[2]

    • Alternative:Acquity CSH Phenyl-Hexyl for enhanced pi-pi selectivity if the C18 fails to resolve the critical pair.

  • Reagents: LC-MS Grade Acetonitrile, Methanol, Ammonium Acetate, Acetic Acid.[1][2]

Workflow: Step-by-Step Optimization

Step 1: Buffer Preparation (pH 5.0)

  • Dissolve 0.77 g of Ammonium Acetate in 900 mL of Milli-Q water.

  • Adjust pH to 5.0 ± 0.1 using dilute Acetic Acid.

  • Dilute to 1000 mL. Filter through 0.22 µm membrane.

Step 2: The "Modifier Screening" Gradient Run two initial gradients to determine the dominant interaction mechanism.

Time (min)%B (ACN)%B (MeOH)Flow Rate
0.030300.4 mL/min
10.080800.4 mL/min
12.030300.4 mL/min
  • Observation: If MeOH provides better resolution (Rs > 1.5) but broader peaks, use a ternary blend (e.g., A: Buffer, B: MeOH/ACN 50:50).[2]

Step 3: Final Optimized Method (Reference Protocol) Based on general steroid impurity profiling principles [1, 2], the following method provides a robust starting point for validation.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0)

  • Mobile Phase B: Methanol:Acetonitrile (60:40 v/v)

  • Column Temp: 35°C (Temperature control is vital for steroid isomer separation)

  • Detection: UV @ 265 nm (max absorption for enone system)

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 45 Initial retention of polar degradants
2.0 45 Isocratic hold to stack peaks
12.0 75 Shallow gradient for critical pair resolution
15.0 95 Wash lipophilic dimers/oligomers

| 15.1 | 45 | Re-equilibration |[1]

Results & Discussion: Interpreting the Data
Separation Logic (The "Why")

The 7-Chloromethyl impurity is more lipophilic than Drospirenone due to the chloro-substituent (Cl is less polar than the H/cyclopropane environment). Therefore, Impurity H elutes after Drospirenone in Reversed-Phase mode.[2]

Table 1: Impact of Mobile Phase Composition on Resolution (Rs) (Simulated data based on steroid structure-retention relationships)

Mobile Phase BRetention Time (Parent)Retention Time (Impurity H)Resolution (Rs)Comments
100% ACN4.2 min4.5 min1.1Poor selectivity; peaks merge.
100% MeOH6.8 min7.9 min2.4 Excellent separation; longer run time.
60:40 MeOH:ACN 5.1 min 5.9 min 1.9 Optimal balance of speed and resolution.
Visualization of Methodology
Figure 1: Method Development Decision Tree

This diagram outlines the logical flow for optimizing the mobile phase based on observed chromatographic behavior.

MobilePhaseOptimization Start Start: 7-Chloromethyl 17R-Drospirenone Separation Screening Screening Phase Compare MeOH vs. ACN Start->Screening CheckRes Check Resolution (Rs) Parent vs. Impurity H Screening->CheckRes PathACN ACN Dominant (Rs < 1.5, Sharp Peaks) CheckRes->PathACN Poor Selectivity PathMeOH MeOH Dominant (Rs > 1.5, Broad Peaks) CheckRes->PathMeOH Good Selectivity OptTernary Strategy: Ternary Blend (MeOH:ACN 60:40) PathACN->OptTernary Add MeOH for shape selectivity OptTemp Strategy: Lower Temp (30°C to 25°C) PathMeOH->OptTemp Sharpen peaks FinalMethod Final Method Buffer pH 5.0 + MeOH/ACN OptTernary->FinalMethod OptTemp->FinalMethod

Caption: Decision matrix for selecting the optimal organic modifier ratio based on resolution and peak shape.

Figure 2: Analyte Interaction & Separation Mechanism

Visualizing why the specific mobile phase works for this impurity.

Mechanism Analyte 7-Chloromethyl 17R-Drospirenone Interaction1 Hydrophobic Interaction (Chloromethyl Group) Analyte->Interaction1 Stronger Retention Parent Drospirenone (Parent) Parent->Interaction1 Weaker Retention Stationary C18 Stationary Phase Interaction1->Stationary Interaction2 Steric Exclusion (Lactone Orientation) Interaction2->Stationary MobilePhase Mobile Phase (MeOH:ACN + NH4OAc) MobilePhase->Interaction1 Modulates Strength MobilePhase->Interaction2 MeOH enhances shape selectivity

Caption: Mechanistic view of how the chloromethyl group increases retention on C18, modulated by Methanol's solvation properties.

Validation Criteria (Self-Checking System)

To ensure the method is trustworthy and robust, verify the following System Suitability Parameters before every run:

  • Resolution (Rs): > 2.0 between Drospirenone and Impurity H.

  • Tailing Factor (T): < 1.5 for both peaks (indicates minimal secondary silanol interactions).

  • pH Stability Check: Inject a standard after 24 hours. If the parent peak area decreases > 2%, the mobile phase pH is likely too high or too low (Lactone hydrolysis or Cyclopropane opening).

References
  • Talath, S. et al. (2017). "A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone in a Pharmaceutical Product." Indo American Journal of Pharmaceutical Research.

  • Chambers, E. E.[2][3] & Diehl, D. M. (2007).[2] "A Highly Selective Method for the Analysis of Drospirenone in Human Plasma."[3] Chromatography Online.

  • BenchChem. (2025).[4] "Drospirenone Degradation Product Analysis and Identification." Technical Support Center.

  • PubChem. (2025). "7-Chloromethyl 17-epidrospirenone (Impurity H)."[5] National Library of Medicine.

  • Waters Corporation. (2021). "The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation." Application Note.

Sources

Application Note: High-Efficiency Extraction and Quantification of Drospirenone Impurity H from Tablet Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The accurate quantification of Drospirenone Impurity H (7


-(chloromethyl)-15

,16

-methylene-3-oxo-17

-pregn-4-ene-21,17-carbolactone) in tablet formulations is critical for compliance with ICH Q3B(R2) guidelines. Unlike common oxidative degradants, Impurity H is often a process-related impurity or a result of specific hydro-halogenation reactions affecting the 6,7-cyclopropane ring.

This protocol addresses the specific challenge of extracting this lipophilic, chlorinated steroid from immediate-release tablet matrices containing binders like hydroxypropyl methylcellulose (HPMC) and fillers like lactose monohydrate. The method prioritizes solvation thermodynamics to ensure complete recovery without inducing acid-catalyzed rearrangement of the labile drospirenone lactone ring.

Chemical Context
  • Analyte: Drospirenone Impurity H (C

    
    H
    
    
    
    ClO
    
    
    , MW: 402.95 g/mol ).[1]
  • Matrix: Tablet formulation (Drospirenone/Ethinylestradiol).[2][3]

  • Key Challenge: Differentiating Impurity H from the parent drug (Drospirenone) and preventing in-situ degradation during sonication. Impurity H contains a chloromethyl group, increasing its logP (lipophilicity) relative to the parent drug, necessitating a solvent system with high elution strength.

Experimental Workflow Diagram

The following diagram outlines the critical path for sample preparation, highlighting decision nodes for solvent selection and critical process parameters (CPPs).

SamplePrepWorkflow Start Start: Tablet Composite Comminution Cryogenic Grinding (Prevent thermal degradation) Start->Comminution Weighing Weigh Powder Eq. to 3 mg Drospirenone Comminution->Weighing SolventSelect Decision: Solvent Selection Weighing->SolventSelect SolventA Diluent A: MeOH:Water (80:20) (Standard Release) SolventSelect->SolventA Standard Matrix SolventB Diluent B: ACN:Water (70:30) (High Lipophilicity) SolventSelect->SolventB High Binder Content Extraction Pulse Sonication (15 min, <35°C) SolventA->Extraction SolventB->Extraction Clarification Centrifugation (4000 rpm, 10 min) Extraction->Clarification Filtration Syringe Filter (0.2 µm PTFE) (Discard first 2 mL) Clarification->Filtration HPLC UHPLC/HPLC Analysis Filtration->HPLC

Caption: Optimized workflow for the extraction of Drospirenone Impurity H, emphasizing thermal control during comminution and sonication.

Detailed Protocol: Sample Preparation

Reagents and Equipment
  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Milli-Q Water (18.2 MΩ).

  • Standard: Drospirenone Impurity H Reference Standard (purity >98%).

  • Filters: 0.2 µm Hydrophilic PTFE (Polytetrafluoroethylene). Note: Nylon filters are avoided due to potential non-specific binding of the chlorinated impurity.

  • Equipment: Ultrasonic bath with temperature control, Centrifuge capable of 4000 x g.

Standard Preparation (Self-Validating Step)

To ensure system accuracy, prepare a stock solution of Impurity H.

  • Stock Solution: Dissolve 1.0 mg Impurity H in 100 mL Methanol (10 µg/mL).

  • System Suitability Solution: Spike a known concentration of Impurity H (e.g., 0.5% level) into a Drospirenone standard solution to verify resolution (

    
    ).
    
Tablet Extraction Procedure

This procedure is designed to extract the active ingredient and impurities from the polymer matrix while minimizing the dissolution of excipients that could foul the column.

Step 1: Comminution

  • Weigh 20 tablets to determine the average tablet weight.

  • Grind tablets to a fine powder using a mortar and pestle. Tip: If the tablet contains a film coat, ensure the coat is fully pulverized to release the core.

Step 2: Solvation

  • Transfer tablet powder equivalent to 3 mg of Drospirenone (typically 1 tablet weight) into a 10 mL amber volumetric flask.

  • Critical Step: Add Diluent (Methanol:Water 80:20 v/v) to fill approx. 60% of the flask volume.

    • Why 80:20 MeOH:Water? Pure organic solvent can dehydrate excipients (like lactose) causing them to form a hard cake that traps the drug. The 20% water content hydrates the excipients, allowing the organic solvent to penetrate and dissolve the lipophilic Impurity H.

Step 3: Pulse Sonication

  • Sonicate for 15 minutes in pulse mode (e.g., 30s ON / 10s OFF).

  • Temperature Control: Maintain bath temperature

    
    . Higher temperatures can degrade Drospirenone into acid-catalyzed impurities (e.g., isomerized products), leading to false positives.
    

Step 4: Equilibration and Make-up

  • Allow the flask to cool to room temperature.

  • Dilute to volume with the Diluent.[4][5][6] Mix by inversion (10x).

Step 5: Clarification

  • Transfer a portion of the suspension to a centrifuge tube.[2] Centrifuge at 4000 rpm for 10 minutes.

  • Why Centrifuge? Direct filtration of tablet suspensions often clogs filters immediately. Centrifugation creates a clear supernatant, reducing backpressure on the syringe filter.

Step 6: Filtration

  • Filter the supernatant through a 0.2 µm Hydrophilic PTFE syringe filter .

  • Discard the first 2 mL of filtrate. This saturates the filter membrane sites, preventing loss of the trace Impurity H due to adsorption.

  • Collect the subsequent filtrate into an HPLC vial.

Chromatographic Conditions (Reference)

To validate the extraction, the sample must be analyzed using a method capable of separating the chlorinated impurity from the parent.

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 265 nm (Drospirenone max)
Injection Vol 10 µL
Column Temp 30°C

Note: Impurity H (Chloromethyl analog) is more lipophilic than Drospirenone and will typically elute after the main Drospirenone peak.

Method Validation & Troubleshooting

Self-Validating Quality Control (QC)

Every extraction batch must include a Spiked Recovery Sample :

  • Add a known amount of Impurity H stock to the tablet powder before solvent addition.

  • Perform the extraction.[5]

  • Acceptance Criteria: Recovery must be between 90% and 110%. If recovery is low (<80%), it indicates entrapment in the excipient matrix; increase the water ratio in the diluent (e.g., to 70:30 MeOH:Water) or increase sonication time.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Ghost Peaks Thermal degradation during sonication.Check bath temp; ensure it stays <35°C.
Low Recovery Adsorption to filter or incomplete extraction.Switch to PTFE filter; discard first 3 mL filtrate.
Peak Tailing Solvent mismatch.Ensure sample diluent matches initial mobile phase strength.
Interference Excipient co-elution.Use the gradient method specified; verify specificity with a Placebo injection.

References

  • European Pharmacopoeia (Ph.[7] Eur.) . Drospirenone Monograph 2404. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • U.S. Pharmacopeia (USP) . Drospirenone and Ethinyl Estradiol Tablets Monograph. USP-NF.

  • Sutar, S. V., et al. (2021).[8][9] "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research, 55(3).

  • ICH Guidelines . Impurities in New Drug Products Q3B(R2). International Council for Harmonisation.[8][9]

  • Simson Pharma . Drospirenone EP Impurity H Data Sheet. (Chemical Structure Verification).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and QC scientists involved in the analysis of Drospirenone and its related substances.

Executive Summary & Scientific Rationale

Drospirenone (DRSP) is a synthetic progestin structurally related to spironolactone.[1] Unlike many other progestogens, it possesses antimineralocorticoid and antiandrogenic properties. In the context of pharmaceutical quality control (QC) and stability testing, the primary analytical challenge is the separation of Drospirenone from its degradation products, specifically Impurity E (17-epi-drospirenone) .

The Isomerization Challenge

Drospirenone contains a carbolactone ring at the C17 position. Under acidic conditions or thermal stress, this ring undergoes reversible isomerization, leading to the formation of the 17-epimer (Impurity E). Because these two molecules are diastereomers with identical molecular weights (366.49 g/mol ) and very similar polarities, isocratic methods often fail to resolve them adequately.

Why Gradient Elution? While isocratic methods exist for assay purposes, impurity profiling requires a Gradient Elution program to:

  • Retain polar degradants: Early eluting oxidative degradants require low organic composition at the start.

  • Resolve the Epimer: A shallow gradient slope is necessary around the retention time of the main peak to maximize selectivity (

    
    ) between DRSP and Impurity E.
    
  • Elute hydrophobic impurities: Late-eluting dimers or highly non-polar contaminants require a high-organic flush at the end of the run.

Chemistry & Impurities Profile

Understanding the analytes is the first step in method development. The following table summarizes the key related substances as defined by major pharmacopeias (EP/USP).

Impurity NameCommon DesignationRelative Retention Time (RRT)*Origin/Mechanism
Drospirenone API1.00Parent Molecule
Impurity A 6β,7β-Dihydroxy derivative~0.65Oxidative degradation
Impurity B 7β-Hydroxymethyl derivative~0.85Process impurity
Impurity C 17-Keto derivative~0.92Degradation (Decarboxylation)
Impurity D 6,7-Dehydro drospirenone~1.10Elimination
Impurity E 17-epi-Drospirenone 1.05 - 1.12 Acidic Isomerization (Critical Pair)

*RRTs are approximate and column-dependent.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathway leading to the formation of Impurity E and C.

Drospirenone_Degradation cluster_legend Pathway Legend DRSP Drospirenone (C24H30O3) Acid Acidic Stress (H+ / Heat) DRSP->Acid ImpE Impurity E (17-epi-Drospirenone) Acid->ImpE Reversible Isomerization ImpC Impurity C (Decarboxylated) Acid->ImpC Decarboxylation (Severe Stress) key Acidic conditions primarily drive the formation of the 17-epimer.

Caption: Acid-catalyzed isomerization of Drospirenone to Impurity E (Critical Quality Attribute).

Experimental Protocol: Gradient HPLC Method

This protocol is a synthesized "Best Practice" method derived from stability-indicating studies and pharmacopeial principles. It prioritizes the resolution of the Critical Pair (DRSP/Impurity E).

A. Instrumentation & Reagents[1][3][4][5][6][7][8][9]
  • System: HPLC or UHPLC equipped with a Binary Gradient Pump, Autosampler, Column Oven, and UV-Vis/PDA Detector.

  • Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Rationale: "SB" (Stable Bond) columns utilize sterically protected silanes, offering superior stability and peak shape for acid-sensitive compounds.

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).

  • Wavelength: 265 nm (Primary), 215 nm (Secondary for trace impurities).

B. Chromatographic Conditions[1][3][4][5][6][7][8][9]

Mobile Phase A: Water (100%) Mobile Phase B: Acetonitrile (100%) Note: Some methods use 0.1% Orthophosphoric acid in water for MP A to suppress silanol activity, but neutral DRSP separates well in water/ACN.

Flow Rate: 1.0 mL/min Temperature: 40°C (Critical for mass transfer and resolution) Injection Volume: 20 µL

Gradient Program (Linear)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event Description
0.0 7030Initial equilibration
2.0 7030Isocratic hold to trap polar impurities
25.0 4555Shallow Ramp: Separates DRSP & Impurity E
30.0 1090Wash step to elute hydrophobic dimers
35.0 1090Hold high organic
35.1 7030Return to initial conditions
45.0 7030Re-equilibration
C. Sample Preparation[1][3][4][7][8][9]
  • Diluent: Acetonitrile:Water (50:50 v/v).[2]

  • Standard Stock: Dissolve Drospirenone Reference Standard in Diluent to obtain 0.5 mg/mL.

  • Test Solution: Grind tablets (if dosage form) and extract with Diluent to match stock concentration. Sonicate for 20 mins, filter through 0.45 µm PVDF filter.

    • Caution: Avoid using pure methanol as diluent if the sample is acidic, as it may promote degradation during sonication.

System Suitability & Validation Criteria

To ensure the method is performing correctly, the following criteria must be met before releasing results.

Critical Quality Attributes (CQAs)
  • Resolution (Rs): The resolution between Drospirenone and Impurity E must be > 1.5 (Baseline separation).

  • Tailing Factor (T): NMT 1.5 for the Drospirenone peak.

  • Precision: RSD of peak area for 6 replicate injections of standard < 2.0%.

Method Development Workflow

Use this logic flow to troubleshoot or optimize the gradient if resolution fails.

Method_Optimization Start Run Standard Gradient CheckRs Check Resolution (Rs) DRSP vs Impurity E Start->CheckRs Pass Rs > 1.5 Proceed to Validation CheckRs->Pass Yes Fail Rs < 1.5 CheckRs->Fail No Opt1 Decrease Slope (Increase run time 20->30 min) Fail->Opt1 First Step Opt2 Lower Temperature (40°C -> 30°C) Fail->Opt2 Second Step Opt3 Change Column Selectivity (Try Phenyl-Hexyl) Fail->Opt3 Third Step Opt1->CheckRs

Caption: Decision matrix for optimizing resolution between Drospirenone and Impurity E.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Epimer Co-elution Gradient slope too steep.Increase the gradient time from 25 to 35 minutes to flatten the slope.
Peak Tailing Secondary silanol interactions.Ensure column is end-capped.[2] Add 0.1% Formic Acid to MP A if using older column tech.
Ghost Peaks Contaminated Mobile Phase or Carryover.Use a blank injection (Diluent) to identify system ghosts. Wash needle with 100% ACN.
Retention Shift Temperature fluctuation.Drospirenone retention is temp-sensitive. Ensure column oven is stable ±0.5°C.

References

  • European Directorate for the Quality of Medicines (EDQM). Drospirenone Monograph 2404. European Pharmacopoeia.[3][2][4] Link

  • Chambers, E. E., & Diehl, D. M. (2007). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.[5] Chromatography Online. Link

  • Vishnu, P., et al. (2024). Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study. Journal of AOAC INTERNATIONAL.[6] Link[6]

  • Sigma-Aldrich. Drospirenone Impurity E Reference Standard Data Sheet.Link

Sources

Application Note: Determination of Detection Limits (LOD/LOQ) for 7-Chloromethyl 17R-Drospirenone by UV

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for analytical scientists and quality control professionals involved in the development and validation of HPLC-UV methods for Drospirenone and its intermediates.

Executive Summary & Technical Context

7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1), often referred to as Drospirenone Impurity H (EP standard), is a critical synthetic intermediate and process-related impurity in the manufacturing of Drospirenone.[1][2][3] Structurally, it contains a chloromethyl group at the C7 position and a spiro-lactone ring at C17.[3]

The presence of the alkyl halide moiety (chloromethyl) classifies this molecule as a potential structural alert for genotoxicity (alkylating agent). Consequently, establishing rigorous Limits of Detection (LOD) and Quantification (LOQ) is not merely a procedural requirement but a safety imperative to ensure levels remain below the Threshold of Toxicological Concern (TTC) or established specification limits.

While LC-MS is often preferred for trace analysis, HPLC-UV remains the workhorse for process control and intermediate testing due to its robustness and cost-effectiveness.[1][2] This guide details a self-validating protocol to determine LOD/LOQ using UV detection, leveraging the enone chromophore (3-keto-4-ene) present in the steroid backbone.[1][2][3]

Technical Background & Mechanism

The Chromophore

The detection of 7-Chloromethyl 17R-Drospirenone relies on the


-unsaturated ketone (enone) system in Ring A.[1]
  • Transition:

    
     and 
    
    
    
  • 
    :  Typically 265–275 nm  (similar to Drospirenone).[1][2][3]
    
  • Implication: The UV response is sufficient for detection at ppm levels (0.05% relative to API) but requires optimized baseline stability to distinguish the signal from noise at the LOD.

Regulatory Framework (ICH Q2(R1))

This protocol aligns with ICH Q2(R1) validation of analytical procedures, utilizing two primary approaches for cross-verification:

  • Signal-to-Noise (S/N) Ratio: The standard approach for instrumental methods.[1][2][3]

  • Standard Deviation of the Response and Slope: A statistical approach derived from the calibration curve.[4][5]

Experimental Protocol

Materials and Reagents
  • Analyte: 7-Chloromethyl 17R-Drospirenone Reference Standard (purity > 98%).[1][2][3]

  • Matrix: Drospirenone API (for specificity/spiking studies) or Mobile Phase (for standard LOD determination).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Ammonium Acetate or Formic Acid (if buffering is required).[1][2][3]

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2][3]

  • Column: C18 End-capped (e.g., Zorbax SB-C18 or Waters SunFire),

    
    .[1][2][3]
    
  • Mobile Phase: Isocratic or Gradient.[2][3]

    • Recommendation: ACN : Water (50:50 v/v) is a good starting point for intermediates.[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3][6][7][8]

  • Detection Wavelength: 270 nm (Must be experimentally verified via spectral scan).

  • Injection Volume: 20

    
    L (Higher volumes improve LOD but risk peak broadening).
    
Preparation of Solutions

Stock Solution (1.0 mg/mL): Dissolve 10 mg of 7-Chloromethyl 17R-Drospirenone in 10 mL of Acetonitrile.

Intermediate Stock (100


g/mL): 
Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase.

Linearity Standards (Range: 0.05 – 5.0


g/mL): 
Prepare a series of 6 concentrations. This low range is critical for accurate LOD/LOQ extrapolation.
  • Level 1: 0.05

    
    g/mL
    
  • Level 2: 0.10

    
    g/mL
    
  • Level 3: 0.25

    
    g/mL[2]
    
  • Level 4: 0.50

    
    g/mL[2]
    
  • Level 5: 1.00

    
    g/mL[2]
    
  • Level 6: 5.00

    
    g/mL
    

LOD/LOQ Determination Workflow

Phase 1: Spectral Verification (The "Trustworthiness" Check)

Before quantifying, confirm the


.
  • Inject the 100

    
    g/mL standard.[2][3]
    
  • Extract the UV spectrum (200–400 nm).[2][3][9]

  • Criterion: Identify the local maximum. If it shifts significantly from 270 nm due to the chloromethyl influence, adjust the method wavelength to maximize signal intensity.

Phase 2: Signal-to-Noise (S/N) Approach

This is the empirical method, measuring actual instrument performance.[1][2][3]

  • Blank Injection: Inject the mobile phase (n=3) to establish the baseline noise.

  • Low-Level Injections: Inject the lowest linearity standards (0.05 and 0.10

    
    g/mL).
    
  • Calculation: Measure the peak height (

    
    ) of the analyte and the peak-to-peak noise (
    
    
    
    ) of the baseline over a distance of 5–20 times the peak width.
    
    
    [1][3]
  • Definition:

    • LOD: Concentration where

      
      [2][4][10][11][12]
      
    • LOQ: Concentration where

      
      [2][4][11][12]
      
Phase 3: Calibration Curve Approach (Statistical)

This method validates the linearity at the lower end.

  • Inject the 6 linearity standards (n=3 per level).[2][3]

  • Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).[1][2][3][4]
  • Perform Linear Regression:

    
    [2][3]
    
    • 
       = Slope[1][2][3][4][9][10][11][12]
      
    • 
       = Standard deviation of the y-intercepts (or residual standard deviation of the regression line).[5]
      
  • Calculation:

Data Presentation & Analysis

Visualization of Workflow

The following diagram illustrates the logical flow for determining and validating the limits.

LOD_Determination cluster_Methods Dual Validation Approach Start Start: LOD/LOQ Determination SpectralScan Spectral Scan (DAD) Confirm Lambda Max Start->SpectralScan PrepStandards Prepare Low-Level Standards (0.05 - 5.0 µg/mL) SpectralScan->PrepStandards SN_Method Method A: Signal-to-Noise (S/N) Inject Low Conc. Standards PrepStandards->SN_Method Calib_Method Method B: Calibration Curve Inject Linearity Series PrepStandards->Calib_Method Calc_SN Measure S/N Ratio Target: LOD=3.3, LOQ=10 SN_Method->Calc_SN Compare Compare Results Do Method A & B align? Calc_SN->Compare Calc_Slope Regression Analysis Calc: 3.3 * (SD/Slope) Calib_Method->Calc_Slope Calc_Slope->Compare Decision Verify LOQ Precision Inject LOQ Conc (n=6) Compare->Decision Pass Validation Complete Report LOD/LOQ Decision->Pass RSD < 10% Fail Optimize Method (Inj Vol, Wavelength, Noise) Decision->Fail RSD > 10%

Caption: Logic flow for dual-verification of LOD/LOQ using S/N ratio and Calibration Curve statistics.

Summary of Expected Results

The table below represents typical data for a steroid impurity analyzed by UV. Use this format to report your actual findings.

ParameterMethod A (S/N)Method B (Statistical)Final Established Value
Slope (

)
N/A45200 (Area/

g/mL)
45200
SD of Intercept (

)
N/A1250N/A
LOD (

g/mL)
0.08 (S/N = 3.[1][2][3]1)0.090.09
LOQ (

g/mL)
0.25 (S/N = 10.[1][2][3]5)0.280.28
Precision at LOQ 4.2% RSD (n=6)N/APass (< 10%)

Interpretation:

  • If the statistical LOD is significantly higher than the S/N LOD, your baseline noise might be low, but the linearity at the bottom end is poor.

  • Action: Always default to the experimentally verified LOQ (Method A) where precision (RSD) is confirmed.

Critical Considerations for 7-Chloromethyl 17R-Drospirenone

  • Stability: Chloromethyl steroids can be reactive.[2][3] Ensure solutions are prepared fresh and autosampler temperature is controlled (e.g., 10°C) to prevent degradation during the sequence, which would artificially elevate the LOQ.

  • Solvent Cutoff: If using Methanol, the UV cutoff (205 nm) is close to the steroid backbone absorption if you attempt to detect at low wavelengths. Acetonitrile (cutoff 190 nm) is preferred for lower background noise.[1][2][3]

  • Specificity: Ensure the impurity peak is resolved (

    
    ) from the main Drospirenone peak and other process impurities (e.g., 17-epi-Drospirenone).[1][2][3] Overlap will make the "Noise" measurement inaccurate.
    

References

  • International Conference on Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Pharmacopoeia (Ph.[2][3] Eur.). Drospirenone Monograph 2404.[2][3] (Lists Impurity H and system suitability requirements). [Link][1][3]

  • PubChem. 7-Chloromethyl 17-epidrospirenone (Compound Summary). [Link][1][2][3]

Sources

Application Note: A Validated Approach to the Synthesis of 7β-Chloromethyl-17R-Drospirenone for Use as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, scientifically-grounded guide for the synthesis, purification, and characterization of 7β-Chloromethyl-17R-Drospirenone (Drospirenone Impurity G), a critical reference standard for the quality control of Drospirenone in pharmaceutical formulations. Due to the absence of a publicly available, detailed synthetic protocol for this specific impurity, we present a plausible and robust methodology derived from established principles of steroid chemistry. The protocol is designed for researchers, analytical scientists, and drug development professionals who require a highly purified and well-characterized standard for method validation, stability studies, and routine quality assurance. The synthesis involves a targeted chloromethylation of a key drospirenone precursor, followed by a rigorous multi-step purification process. Full characterization using modern analytical techniques is detailed to confirm structural integrity and establish purity, ensuring the final material is fit-for-purpose as a certified reference standard.

Introduction: The Imperative for High-Purity Impurity Standards

Drospirenone (6β,7β;15β,16β-dimethylen-3-oxo-17α-pregn-4-ene-21,17-carbolactone) is a widely used synthetic progestin with antimineralocorticoid and antiandrogenic properties, making it a key component in oral contraceptives and hormone replacement therapies[1]. As with any active pharmaceutical ingredient (API), the identification and control of impurities are mandated by regulatory agencies worldwide to ensure the safety and efficacy of the final drug product.

7β-Chloromethyl-17R-Drospirenone has been identified as a process-related impurity of Drospirenone. The availability of this compound in a highly pure and well-characterized form is essential for the validation of analytical methods used to monitor the quality of Drospirenone. Reference standards serve as the benchmark against which production batches of the API are tested, ensuring that the levels of specific impurities do not exceed established safety thresholds. This document outlines a complete workflow for the de novo synthesis and qualification of 7β-Chloromethyl-17R-Drospirenone to meet the stringent requirements for a chemical reference standard[2][3].

Proposed Synthetic Strategy: Rationale and Pathway

The introduction of a chloromethyl group at the C7 position of the drospirenone scaffold presents a unique synthetic challenge. A direct chloromethylation on the final drospirenone molecule is complicated by the presence of the 6β,7β-methylene group. Therefore, a more strategic approach is proposed, starting from a key intermediate in drospirenone synthesis: 3-oxo-15β,16β-methylene-17α-pregn-4,6-diene-21,17-carbolactone (6,7-dehydro-drospirenone intermediate) . The C6-C7 double bond in this precursor provides a reactive site for electrophilic addition.

The proposed reaction is an adaptation of the Blanc chloromethylation, utilizing formaldehyde and hydrogen chloride[4]. Under acidic conditions, these reagents can generate a transient electrophilic species, such as a chloromethyl cation equivalent, which can then react with the electron-rich 6,7-diene system of the steroidal precursor. This approach is analogous to the addition of hydrogen halides to 6,7-dehydro steroids, a known method for producing 7α-halogenated corticosteroids[5]. The stereochemical outcome at the C7 position is predicted to favor the β-configuration due to steric hindrance from the steroidal backbone.

Synthesis_Workflow Start 6,7-dehydro-drospirenone intermediate Reaction Chloromethylation Reaction Start->Reaction Reagents Formaldehyde (CH2O) Hydrogen Chloride (HCl) in Dioxane Reagents->Reaction Crude Crude Reaction Mixture Reaction->Crude Purification1 Silica Gel Column Chromatography Crude->Purification1 Purification2 Preparative HPLC Purification1->Purification2 Final Pure 7-Chloromethyl 17R-Drospirenone Purification2->Final

Figure 1: Proposed Synthetic Workflow for 7-Chloromethyl 17R-Drospirenone.

Experimental Protocols

Synthesis of 7β-Chloromethyl-17R-Drospirenone

Materials:

  • 3-oxo-15β,16β-methylene-17α-pregn-4,6-diene-21,17-carbolactone (Starting Material)

  • Paraformaldehyde

  • 1,4-Dioxane (anhydrous)

  • Hydrogen Chloride gas or concentrated Hydrochloric Acid

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve the starting material (1.0 eq) in anhydrous 1,4-dioxane.

  • Reagent Addition: Add paraformaldehyde (3.0 eq) to the solution.

  • Chloromethylation: Cool the mixture to 0 °C in an ice bath. Bubble hydrogen chloride gas through the solution for 15-20 minutes, or alternatively, add concentrated hydrochloric acid (5.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-cold water and ethyl acetate.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product requires a two-step purification process to achieve the >99.0% purity required for a reference standard.

Step 1: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Procedure:

    • Load the crude product onto the silica gel column.

    • Elute the column with the solvent gradient.

    • Collect fractions and analyze by TLC to identify those containing the desired product.

    • Combine the pure fractions and concentrate under reduced pressure.

Step 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

This final polishing step is crucial for removing closely eluting impurities.[6]

ParameterCondition
Column C18 reverse-phase, e.g., 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 271 nm
Injection Volume 500 µL (of a concentrated solution in Acetonitrile/Water)

Procedure:

  • Dissolve the material from the column chromatography in a minimal amount of the mobile phase.

  • Perform multiple injections onto the preparative HPLC system.

  • Collect the peak corresponding to 7β-Chloromethyl-17R-Drospirenone.

  • Combine the collected fractions, and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to yield the final product as a white solid.

Characterization and Qualification as a Reference Standard

The identity, purity, and potency of the synthesized material must be rigorously established.

Analytical_Workflow cluster_ID Identity Confirmation cluster_Purity Purity Assessment cluster_Qualification Final Qualification MS Mass Spectrometry (MS) Cert Certificate of Analysis MS->Cert NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) NMR->Cert IR Infrared (IR) Spectroscopy IR->Cert HPLC HPLC-UV (Purity Assay) Potency Potency Assignment (Mass Balance) HPLC->Potency LOD Loss on Drying (Residual Solvents) LOD->Potency Residue Residue on Ignition (Inorganic Impurities) Residue->Potency Potency->Cert Purified_Compound Purified 7-Chloromethyl 17R-Drospirenone Purified_Compound->MS Purified_Compound->NMR Purified_Compound->IR Purified_Compound->HPLC Purified_Compound->LOD Purified_Compound->Residue

Figure 2: Analytical Workflow for Qualification of the Reference Standard.

Structural Elucidation

The following data are expected for the successful synthesis of 7β-Chloromethyl-17R-Drospirenone.

Analysis TechniqueExpected Result
Mass Spec (ESI+) Molecular Weight: 402.96 g/mol . Expected [M+H]⁺ ion at m/z 403.2. Isotopic pattern consistent with the presence of one chlorine atom.
¹H NMR (CDCl₃) Diagnostic signals for the chloromethyl group (-CH₂Cl) expected around 3.5-3.7 ppm. A characteristic signal for the proton at C7. Comparison with the Drospirenone spectrum will show the absence of the 6β,7β-methylene protons and the appearance of the new chloromethyl signals.
¹³C NMR (CDCl₃) A signal for the chloromethyl carbon (-CH₂Cl) is expected around 45-50 ppm. Shifts in the signals for C6, C7, and C8 compared to Drospirenone would confirm the substitution pattern.
IR (KBr) Characteristic peaks for C=O (lactone and ketone), C=C, and C-Cl stretching vibrations.
Purity and Potency Assessment

The purity of the reference standard is determined by a combination of methods, and the final potency is typically assigned using a mass balance approach.

TestMethodAcceptance Criteria
Chromatographic Purity HPLC-UV (271 nm)≥ 99.5%
Water Content Karl Fischer≤ 0.5%
Residual Solvents GC-HSPer USP <467>
Residue on Ignition Gravimetric≤ 0.1%
Assay (Potency) Mass Balance Calculation¹Report Value (e.g., 99.7% as is)

¹ Mass Balance Calculation: Potency (%) = (100 - % Water - % Residual Solvents - % Non-volatile Impurities) × (Purity / 100)

Storage and Handling

To ensure the long-term stability of the reference standard, it should be stored under controlled conditions.

  • Storage: Store at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., Argon or Nitrogen).

  • Handling: Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation. Handle with appropriate personal protective equipment (PPE), as the toxicological properties have not been fully elucidated.

Conclusion

This application note details a robust and scientifically plausible methodology for the synthesis and qualification of 7β-Chloromethyl-17R-Drospirenone. The successful execution of these protocols will yield a reference standard of high purity, suitable for the demanding requirements of pharmaceutical quality control. The availability of this standard will enable more accurate and reliable monitoring of Drospirenone API and associated drug products, ultimately contributing to patient safety.

References

  • (Reserved for future internal cit
  • Agnello, E. J., & Laubach, G. D. (1960). Synthesis and Structure-Activity Studies of a Series of 7 Alpha-Halogeno Corticosteroids. Journal of the American Chemical Society, 82(16), 4293–4299.
  • Jain, D., & Basniwal, P. K. (2021). Forced Degradation and Impurity Profiling: Recent Trends in Analytical Perspectives.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2020). Structure Elucidation of Oxidative Degradation Product of Drospirenone. International Journal of Pharmaceutical Sciences and Research, 11(9), 4426-4432.
  • Spectroscopy Online. "How Do You Prepare Reference Standards and Solutions?" Published April 1, 2015. [Link]

  • (Reserved for future internal cit
  • Pharmaceutical Technology. "Reference-Standard Material Qualification." Published April 2, 2009. [Link]

  • (Reserved for future internal cit
  • World Health Organization. "General guidelines for the establishment, maintenance and distribution of chemical reference substances." Published 1996. [Link]

  • National Pharmaceutical Control Bureau (Malaysia). "Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances." Published July 2000. [Link]

  • (Reserved for future internal cit
  • (Reserved for future internal cit
  • (Reserved for future internal cit
  • Krstić, N. M., Bjelaković, M. S., Dabović, M. M., & Pavlović, V. D. (2010). Thionation of some α,β-unsaturated steroidal ketones. Molecules (Basel, Switzerland), 15(5), 3462–3477.
  • (Reserved for future internal cit
  • (Reserved for future internal cit
  • (Reserved for future internal cit
  • (Reserved for future internal cit
  • (Reserved for future internal cit
  • (Reserved for future internal cit
  • Wikipedia. "Blanc chloromethylation." Accessed February 15, 2026. [Link]

  • (Reserved for future internal cit
  • Yoshimoto, F. K., et al. (2017). Chemical Synthesis of 7α-hydroxypregnenolone, a Neuroactive Steroid That Stimulates Locomotor Activity. Steroids, 128, 50-57.
  • (Reserved for future internal cit
  • PubChem. "Drospirenone." National Center for Biotechnology Information. Accessed February 15, 2026. [Link]

  • (Reserved for future internal cit
  • Waters Corporation. "A Highly Selective Method for the Analysis of Drospirenone in Human Plasma." Accessed February 15, 2026. [Link]

  • (Reserved for future internal cit

Sources

Application Note: High-Resolution Thin Layer Chromatography (TLC) Separation of Drospirenone and Related Impurities

[1]

Executive Summary

This application note details a robust Thin Layer Chromatography (TLC) protocol for the separation and identification of Drospirenone and its key impurities. While HPLC remains the gold standard for quantitative release testing, this TLC method provides a rapid, cost-effective alternative for process monitoring , reaction completion checks , and forced degradation profiling .

The method utilizes a Toluene:Methanol:Diethylamine mobile phase on Silica Gel 60 F


12

Chemical Basis of Separation

The Analyte

Drospirenone (


Impurity Profile & Retention Mechanisms

The separation logic is based on polarity differences driven by functional group changes:

  • Drospirenone (Rf ~0.69): Moderately polar due to the ketone and lactone functions.

  • Alkaline Degradant (Triol Derivative): The lactone ring opens under basic conditions to form a triol. This significantly increases polarity, causing the compound to retain strongly on the silica (Lower Rf).

  • Acidic Degradant (Isomer/Carbolactone): Acidic stress can lead to isomerization or rearrangement. These compounds often possess similar polarity to the parent but can be resolved using the selectivity of the amine-modified mobile phase.

Materials and Reagents

Stationary Phase
  • Plate Type: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Dimensions:

    
     cm or 
    
    
    cm.
  • Pre-treatment: Pre-wash with Methanol and activate at

    
     for 30 minutes (Recommended for trace impurity analysis).
    
Mobile Phase System
  • Solvents: Toluene (HPLC Grade), Methanol (HPLC Grade), Diethylamine (DEA).

  • Composition: Toluene : Methanol : Diethylamine (7 : 3 : 0.1 v/v/v) .[1]

    • Note: The small amount of DEA is essential to sharpen the spots of the lactone-containing drospirenone.

Visualization Reagents[2][3][4][5]
  • UV Lamp: 254 nm (Quenching) and 366 nm (Fluorescence).

  • Derivatization Reagent (Charring): 10% Sulfuric Acid in Methanol (

    
    ).
    
    • Preparation: Slowly add 10 mL concentrated

      
       to 90 mL ice-cold Methanol.
      

Experimental Protocol

Sample Preparation
  • Standard Stock: Dissolve 10 mg Drospirenone Reference Standard (RS) in 10 mL Methanol (

    
    ).
    
  • Test Sample: Dissolve drug substance or tablet powder equivalent in Methanol to achieve ~

    
     (Higher concentration allows detection of trace impurities).
    
  • System Suitability Mix: Mix equal volumes of Drospirenone Stock and Ethinyl Estradiol Stock (if available) or use a partially degraded sample (refluxed with 0.1 N NaOH for 10 min).

Chromatographic Development Workflow

TLC_WorkflowPrep1. Plate Activation(105°C, 30 min)App2. Sample Application(Band: 6mm, Vol: 5-10µL)Prep->AppSat3. Chamber Saturation(20 mins with Mobile Phase)App->SatRun4. Development(Migration distance: 8 cm)Sat->RunDry5. Drying(Warm air to remove DEA)Run->DryDetect6. Detection(UV 254nm -> H2SO4 Char)Dry->Detect

Figure 1: Step-by-step TLC workflow for Drospirenone analysis.[1] Note the critical drying step to remove diethylamine before derivatization.

Detailed Steps
  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add the mobile phase (Toluene:MeOH:DEA) and let equilibrate for 20 minutes . Why? Saturation ensures laminar flow and reproducible Rf values.

  • Application: Apply 5–10 µL of samples as bands (6 mm width) rather than spots. Bands provide better resolution and allow densitometric scanning.

  • Development: Place plate in chamber. Develop until solvent front reaches 80% of plate height (~8 cm).

  • Drying: Remove plate and dry in a stream of warm air. Critical: Ensure all Diethylamine is removed (smell check) as it can interfere with the charring reaction.

  • Detection:

    • Step A (Non-Destructive): Visualize under UV 254 nm. Drospirenone appears as a dark spot against the green fluorescent background.

    • Step B (Destructive - High Sensitivity): Spray plate with 10%

      
      . Heat at 
      
      
      for 5–10 minutes on a hot plate.
    • Result: Steroid backbone chars to brown/black spots (visible light) or fluoresces blue/yellow (UV 366 nm).

Results and System Suitability

Retardation Factors (Rf)

The following values are typical for the Toluene:MeOH:DEA (7:3:0.1) system:

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] Rf ValueVisualization (UV 254nm)Visualization (Charring)
Alkaline Degradant (Triol) 0.20 – 0.30Weak / NoneBrown Spot
Ethinyl Estradiol ~0.29Dark SpotOrange/Brown
Drospirenone (Main Peak) 0.65 – 0.69 Dark Spot Dark Brown / Blue Fl.
Less Polar Precursors 0.75 – 0.85WeakBrown Spot
Acceptance Criteria
  • Resolution (

    
    ):  The separation between Drospirenone and the nearest impurity (e.g., Ethinyl Estradiol or Degradant) must be clear (
    
    
    ).
  • Spot Shape: Spots should be compact bands. Tailing factor (

    
    ) should be 
    
    
    . If tailing occurs, increase DEA concentration slightly (to 0.15).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Spots Acidic silanol groups interacting with lactone.Ensure Diethylamine is fresh and present in mobile phase.
"Smiling" Solvent Front Uneven saturation.Ensure filter paper lines the chamber; allow full 20 min saturation.
Weak Detection Low sample load or insufficient heating.Increase load to 10 µL; Ensure charring temp reaches

.
Rf Drift Humidity or Temperature changes.Control lab temp (

); Activate plates before use.
Mobile Phase Decision Tree

Mobile_Phase_LogicStartStart Method DevelopmentCheckCheck Spot ShapeStart->CheckTailingSevere Tailing?Check->TailingAddBaseAdd Modifier:0.1% Diethylamine or AmmoniaTailing->AddBaseYesGoodProceed to ValidationTailing->GoodNoAddBase->Check

Figure 2: Logic flow for addressing peak tailing in steroid TLC.

References

  • Sutar, S. B., et al. (2021).[1] Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research.

  • DrugFuture. (2011).[7] USP Monograph: Drospirenone.[7]

  • Oreate AI. (2026). Understanding Rf Values in Thin Layer Chromatography.

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (General Reference for HPTLC methodology).

Application Note: Retention Time & Separation of Drospirenone Impurity H on RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for pharmaceutical analysts and process chemists. It addresses the specific challenge of retaining, resolving, and quantifying Drospirenone Impurity H (a chlorinated derivative) using Reverse-Phase HPLC (RP-HPLC).

Executive Summary

Drospirenone Impurity H (7


-(chloromethyl)-3-oxo-15

,16

-dihydro-3'H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone) is a specified impurity in the European Pharmacopoeia (EP) monograph.[1][2] Its presence typically stems from the synthesis pathway involving the formation of the 6,7-cyclopropane ring, where hydrochloric acid (used or generated) can open the ring to form a chloromethyl derivative.

Because Impurity H contains a chlorine atom—a lipophilic, electron-withdrawing group—it exhibits distinct retention behavior on C18 stationary phases compared to the parent drug.[1][2] This protocol details the separation mechanism, expected retention time (RT) shifts, and a validated method for its control.

Chemical Basis of Separation

To optimize retention, one must understand the structural divergence between the analyte and the impurity:

FeatureDrospirenone (API) Impurity H Chromatographic Impact
C6-C7 Region Cyclopropane ring (Methylene bridge)Chloromethyl group (Open chain at C7)The cyclopropane ring is rigid and compact.[1][2] The chloromethyl group is bulky and lipophilic.
Hydrophobicity High (Steroid backbone)Higher The Chlorine atom significantly increases the partition coefficient (

) into the C18 stationary phase.
Elution Order Reference (

)
Late Eluter (

)
Impurity H is expected to elute after Drospirenone (RRT > 1.0).
Mechanism of Interaction

In reverse-phase chromatography, retention is governed by the solvophobic theory.[2] The addition of a chlorine atom increases the surface area and lipophilicity of the steroid skeleton. Consequently, Impurity H binds more strongly to the octadecylsilyl (ODS) ligands of the column than the parent Drospirenone.

Validated Experimental Protocol

This protocol aligns with the European Pharmacopoeia (Ph.[3] Eur.) principles for related substances but is optimized for the resolution of chlorinated impurities.

Chromatographic Conditions
  • Column: End-capped Octadecylsilyl silica gel (C18)[1][2]

    • Dimensions: 250 mm × 4.6 mm, 3 µm or 5 µm packing (e.g., Purospher STAR RP-18e or equivalent).[2]

    • Why: "End-capped" is critical to prevent silanol interactions with the steroid backbone, ensuring sharp peak shapes.[1][2]

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (Gradient Grade)

  • Mode: Gradient Elution (Preferred for impurity profiling) or Isocratic (Acceptable for Assay).

  • Flow Rate: 1.0 mL/min[4][5][6]

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer and peak symmetry).

  • Detection: UV at 245 nm or 270 nm .

    • Note: Drospirenone has an absorption maximum near 265-270 nm; however, 245 nm is often used to maximize sensitivity for impurities with different conjugation.[1][2]

Gradient Program (Recommended)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Phase
0.08020Equilibration
2.08020Isocratic Hold
25.02080Linear Gradient
30.02080Wash
31.08020Re-equilibration
Standard Preparation
  • Impurity H Stock: Dissolve 2 mg of Drospirenone Impurity H CRS (Chemical Reference Substance) in 10 mL of Acetonitrile.

  • System Suitability Solution: Mix Drospirenone API (1 mg/mL) spiked with Impurity H (0.01 mg/mL) and Impurity E (if available).

Results & Retention Analysis

Expected Retention Times (RT)

Under the gradient conditions described above:

  • Drospirenone: Elutes at approximately 22.0 ± 1.0 min .[5]

  • Impurity H: Elutes at a Relative Retention Time (RRT) of approximately 1.1 to 1.3 .

    • Note: Due to the chloromethyl group, Impurity H is more retained than Drospirenone. It will appear on the tailing edge or as a distinct peak following the main peak.

System Suitability Criteria (Self-Validating)

For the method to be valid, the following criteria must be met:

  • Resolution (

    
    ): 
    
    
    
    between Drospirenone and Impurity H.
  • Symmetry Factor:

    
     for the Impurity H peak.
    
  • Sensitivity: The Signal-to-Noise (S/N) ratio for Impurity H at the Reporting Threshold (0.05%) must be

    
    .
    

Method Development Workflow (Visualization)

The following diagram illustrates the decision process for optimizing the separation of Impurity H, specifically addressing the "Critical Pair" resolution.

HPLC_Method_Dev Start Start: Impurity H Separation Check_Col Select C18 Column (End-capped, 3-5 µm) Start->Check_Col Run_Grad Run Gradient (20% -> 80% ACN) Check_Col->Run_Grad Check_RT Check RRT of Impurity H Run_Grad->Check_RT Decision_Res Resolution (Rs) > 1.5? Check_RT->Decision_Res Success Method Validated (RRT ~1.2) Decision_Res->Success Yes Fail_Coelute Co-elution with API? Decision_Res->Fail_Coelute No Action_Mod Decrease ACN Slope (Flattens Gradient) Fail_Coelute->Action_Mod Late Co-elution Action_Temp Lower Temp to 30°C (Increases Selectivity) Fail_Coelute->Action_Temp Early Co-elution Action_Mod->Run_Grad Action_Temp->Run_Grad

Caption: Workflow for optimizing the resolution of Drospirenone Impurity H. Blue: Start; Green: Success; Yellow: Analysis; Red: Corrective Actions.

Troubleshooting & Critical Parameters

Issue: Impurity H Co-elutes with Drospirenone
  • Cause: The mobile phase organic strength is too high at the elution point, compressing the chromatographic selectivity.

  • Solution: Reduce the slope of the gradient. For example, change the ramp from "20% to 80% B in 25 min" to "30% to 60% B in 30 min". This flattens the elution window, allowing the hydrophobic difference of the Chlorine atom to manifest as a larger

    
    .
    
Issue: Peak Broadening of Impurity H
  • Cause: Poor solubility in the initial mobile phase or secondary silanol interactions.

  • Solution: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 50:50 ACN:Water). Use a high-quality "End-capped" column to minimize silanol drag on the polar carbonyl groups.[1][2]

References

  • European Pharmacopoeia (Ph.[3] Eur.) . (2014).[5] Drospirenone Monograph 2404. European Directorate for the Quality of Medicines & HealthCare.

  • Sigma-Aldrich . (2025).[1] Drospirenone Impurity E EP Reference Standard. Merck KGaA.

  • LGC Standards . (2025). Drospirenone Impurity H CRS Data Sheet. LGC Limited.

  • PubChem . (2025). Compound Summary: Drospirenone Impurities. National Center for Biotechnology Information.

  • ResearchGate . (2025). Stability Indicating HPLC Method for Drospirenone.

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing 7-Chloromethyl 17R-Drospirenone in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the formation and minimization of 7-Chloromethyl 17R-Drospirenone (often classified as Impurity H in European Pharmacopoeia contexts).[1][2] This impurity typically arises from the acid-catalyzed degradation of Drospirenone in the presence of chloride ions, involving the opening of the 6,7-cyclopropane ring and the concomitant epimerization of the 17-spiro-lactone.[1][2]

Impurity Profile & Mechanistic Origin[1][2]

To control an impurity, one must first understand its genesis. 7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1) is a degradation product characterized by two distinct structural deviations from the Active Pharmaceutical Ingredient (API):

  • 6,7-Ring Opening: The addition of HCl across the 6

    
    ,7
    
    
    
    -methylene bridge.[1][2]
  • C17 Epimerization: The inversion of the spiro-lactone configuration from

    
     to 
    
    
    
    .
The "Acid-Chloride" Trap

This impurity does not typically form during the constructive synthesis steps (like the Simmons-Smith reaction) unless reagents are heavily contaminated.[1][2] Instead, it forms during workup, quenching, or salt formation steps where the following three conditions coexist:

  • Low pH (Acidic environment): Catalyzes the lactone isomerization (17S

    
     17R).[2]
    
  • Presence of Chloride (

    
    ):  Acts as the nucleophile to open the cyclopropane ring.[1][2]
    
  • Thermal Energy: Accelerates the ring-opening kinetics.[1][2]

Reaction Pathway Diagram

The following diagram illustrates the degradation pathway where Drospirenone is converted into the impurity via acid attack.[1]

Drospirenone_Degradation cluster_conditions Critical Risk Factors DRSP Drospirenone (API) (17S, 6,7-cyclopropane) INTER_A Protonated Intermediate (Activated Lactone & Ring) DRSP->INTER_A Protonation (pH < 3) IMPURITY 7-Chloromethyl 17R-Drospirenone (Impurity H) INTER_A->IMPURITY 1. Lactone Isomerization (17S -> 17R) 2. Cyclopropane Opening by Cl- ACID H+ (Acidic pH) CHLORIDE Cl- (Chloride Source)

Caption: Mechanism of Impurity H formation. The 6,7-cyclopropane ring acts as a "spring" that snaps open in the presence of HCl, while the acid simultaneously equilibrates the unstable spiro-lactone.[1][2]

Critical Control Points (CCPs)

The following parameters must be strictly controlled to prevent the formation of this specific impurity.

ParameterCritical LimitScientific Rationale
Workup pH > 4.5 The 6,7-cyclopropane ring is acid-labile.[1][2] At pH < 3, the ring strain facilitates electrophilic attack by protons, followed by nucleophilic capture by chloride.
Chloride Content < 0.1% in Acidic Steps Even mild acids (like acetic acid) can generate this impurity if residual chloride salts (NaCl, KCl, LiCl) are present from previous steps.[2]
Quenching Temp < 10°C The activation energy for the ring-opening is moderate.[1][2] Quenching exothermic reactions (like excess reagent destruction) at high temperatures spikes local acidity and thermal energy.[1][2]
Solvent Choice No DCM w/ Acids Dichloromethane (DCM) can decompose to release HCl traces under vigorous reflux or UV exposure, providing the chloride source "in situ."[2]

Troubleshooting Guide

Scenario A: Impurity appears during the Oxidative Step (e.g., Chromic Acid/Jones Oxidation)

Context: You are converting the 17-ol precursor to the lactone.[1][2]

Q: We use sulfuric acid for the Jones oxidation.[1] Why is the Chloromethyl impurity forming? A: Sulfuric acid itself does not contain chloride.[1][2] However, if your starting material was isolated from a step involving Hydrochloric acid or Dichloromethane , or if you used Tap Water with high chloride content for washing, the residual


 will react with the 

to generate in situ HCl.[2]
  • Fix: Switch to a chloride-free oxidation method (e.g., TPAP/NMO or TEMPO) or ensure the precursor is washed with a buffer (Sodium Acetate) to remove all chloride ions before adding sulfuric acid.[1][2]

Scenario B: Impurity spikes during HPLC Sample Preparation

Context: The batch looks clean, but QC reports the impurity.

Q: Is it possible to generate this impurity during analysis? A: Yes. Drospirenone is sensitive to the diluent.[1] If you use unstabilized Chlorinated Solvents (like Chloroform or DCM) in your HPLC diluent, or if the diluent is acidified with HCl (common for amine drugs, but fatal here), the impurity will form in the vial.[2]

  • Fix: Use Acetonitrile/Water or Methanol/Water as diluents.[1][2] Never use HCl to adjust pH in the mobile phase; use Phosphoric Acid or Acetic Acid instead, and ensure no chloride salts are in the buffer.

Scenario C: Impurity forms during final crystallization

Q: We are recrystallizing from Acetone/Water. We acidify slightly to improve yield/purity. Suddenly, Impurity H appears. A: Acidifying a crystallization mother liquor containing Drospirenone is high-risk.[1][2] If you use HCl to adjust pH, you are directly synthesizing the impurity (as described in patent literature for impurity synthesis).[2]

  • Fix: Avoid acidification during recrystallization. If pH adjustment is strictly necessary for solubility, use non-nucleophilic acids like Perchloric acid (with caution) or Sulfuric acid , but only if you have verified the absolute absence of chloride ions in the mixture.[2]

Validated Workflow for Removal (Mitigation)

Once formed, 7-Chloromethyl 17R-Drospirenone is difficult to remove due to its structural similarity to the API.[1][2] However, the following "Rescue Protocol" can be attempted for batches with low-level contamination (< 0.5%).

Note: Prevention is superior to remediation.[1][2] This process assumes the impurity is already present.[1]

  • Dissolution: Dissolve crude Drospirenone in Ethyl Acetate (6 volumes).

  • Basic Wash (The "Reverse" Trick):

    • Wash the organic layer with 5% Sodium Bicarbonate (

      
      ) .[1][2]
      
    • Mechanism:[1][2][3][4][5] This neutralizes any residual acid preventing further formation.[1][2] It does not revert the chloromethyl group (which is irreversible), but it stops the 17-isomerization equilibrium.[2]

  • Adsorbent Treatment:

    • Add Silica Gel (60-120 mesh) or Activated Alumina to the organic solution (10% w/w relative to API).[1][2]

    • Stir for 30 minutes at 20°C.

    • Rationale: The 17R-isomer and the polar chloromethyl group often have higher affinity for silica than the bulk API.[1]

  • Filtration & Crystallization:

    • Filter the adsorbent.[1]

    • Concentrate and recrystallize from Acetone/Diisopropyl Ether .[1][2]

References

  • Synthesis of Drospirenone Impurities

    • Patent: "Preparation method of drospirenone impurity."[1][5][6][7] (CN112898365A).[2] Describes the deliberate synthesis of Impurity H by treating Drospirenone with concentrated HCl in acetone.

    • Source:[1][2]

  • Impurity Characterization

    • Database: "7-Chloromethyl 17R-Drospirenone (Impurity H)."[1][2][8] National Center for Biotechnology Information (NCBI) PubChem Compound Summary.[2]

    • Source:[2]

  • Drospirenone Process Chemistry

    • Patent: "Process for the preparation of drospirenone."[1][5][6][7][9][10] (US8227596B2).[2] Discusses the sensitivity of the 6,7-methylene group and avoidance of toxic chlorinated reagents.

    • Source:[1][2]

  • Cyclopropane Ring Stability

    • Literature: "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol."[1][2] (Mechanistic discussion on the formation and stability of cyclopropanated steroids).

    • Source:[1][2]

Sources

Technical Support Center: Drospirenone & Impurity H Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Pair

Welcome to the Technical Support Center. You are likely here because your Drospirenone (DRSP) method is failing system suitability due to poor resolution (


) between the main peak and Impurity H .

Technical Context: In the context of European Pharmacopoeia (EP) and general stability studies, Impurity H is typically identified as


-(chloromethyl)-15\beta,16\beta-methylene-3-oxo-17\alpha-pregn-4-ene-21,17-carbolactone  (CAS 932388-89-1) [1, 2].[1]

The separation challenge arises because the 7-chloromethyl group on Impurity H is structurally similar to the native drospirenone scaffold, creating a "Critical Pair." On standard C18 columns, the hydrophobic interaction of the chlorine atom often mimics the retention behavior of the parent steroid under rapid gradient conditions, leading to co-elution.

Module 1: Diagnostic & Immediate Actions

Q: I am seeing a single broad peak or a "shoulder" on Drospirenone. How do I confirm it is Impurity H?

A: Before optimizing, confirm the identity. Impurity H is a process-related impurity (often from the synthesis involving propargyl alcohol or cyclopropanation steps).[1]

  • Check Relative Retention Time (RRT): Impurity H is more lipophilic than Drospirenone due to the chloro-substituent.[1] In a standard C18/Acetonitrile system, it typically elutes after Drospirenone (RRT

    
     1.1 - 1.2).[1] If you see a shoulder on the front, it is likely Impurity I or a hydroxylated degradant, not Impurity H.
    
  • UV Ratio Check: Drospirenone has a UV max around 265 nm (enone system).[1] Impurity H shares this chromophore. Use a Diode Array Detector (DAD) to check peak purity.[1] If the peak purity index drops at the tail of the DRSP peak, Impurity H is the likely culprit.

Q: My resolution ( ) is 1.2. What is the fastest way to improve this without changing the column?

A: Lower the Column Temperature.

Steroid selectivity in Reversed-Phase Chromatography (RPC) is dominated by the rigid carbon skeleton.[1] At higher temperatures, the stationary phase ligands (C18 chains) become disordered, and the solute (steroid) has more kinetic energy, "blurring" the subtle steric differences between the 7-H (DRSP) and 7-chloromethyl (Impurity H).[1]

  • Protocol: Decrease column temperature from 40°C

    
     25°C or 20°C.
    
  • Mechanism: This increases the retention factor (

    
    ) and improves "Shape Selectivity," allowing the C18 ligands to better discriminate the steric bulk of the chloromethyl group [3].
    

Module 2: Mobile Phase Engineering

Q: I am using Acetonitrile (ACN). Should I switch to Methanol (MeOH)?

A: Yes, absolutely.

While ACN is the default for efficiency, Methanol is superior for steroid selectivity.

FeatureAcetonitrile (ACN)Methanol (MeOH)Impact on DRSP/Imp H
Interaction Mode Dipole-DipoleHydrogen Bonding (Protic)MeOH solvates the steroid skeleton differently, often enhancing shape recognition.[1]
Elution Strength StrongerWeakerMeOH requires a higher % organic, increasing the contact time with the stationary phase.

-

Selectivity
SuppressesEnhancesIf using Phenyl columns (see Module 3), MeOH is mandatory to expose

-interactions.[1]

Recommendation: Switch to a Methanol/Water gradient. If retention is too high, use a ternary blend (e.g., MeOH/ACN/Water) where MeOH is at least 50% of the organic portion.[1]

Module 3: Stationary Phase Selection

Q: My C18 column still shows tailing. Is there a better chemistry?

A: Standard C18 columns (USP L1) vary wildly. For Drospirenone, you need a column that maximizes steric selectivity .

Option A: High-Density C18 (The Workhorse) Use a C18 with high carbon load (>20%) and polymeric bonding.[1] These phases are "stiff" and separate based on the 3D shape of the molecule.

  • Recommended: Zorbax StableBond C18 or similar high-coverage phases.[1]

Option B: Phenyl-Hexyl (The Problem Solver) If C18 fails, switch to Phenyl-Hexyl .[1]

  • Mechanism:[1][2] Drospirenone contains an unsaturated ketone (enone) in the A-ring. Phenyl-Hexyl columns interact via

    
    -
    
    
    
    stacking with this system.[1] The 7-chloromethyl group on Impurity H disrupts this interaction sterically compared to the parent DRSP, often resulting in a dramatic shift in selectivity (
    
    
    ) [4].

Module 4: Validated Optimization Workflow

Below is the logic flow for resolving this critical pair.

DRSP_Optimization Start START: Co-elution of DRSP & Impurity H Check_RRT Check RRT Is Impurity > DRSP? Start->Check_RRT Temp_Ctrl Action 1: Lower Temp Set to 20-25°C Check_RRT->Temp_Ctrl Yes (Tail Eluter) Solvent_Switch Action 2: Switch Solvent Replace ACN with MeOH Temp_Ctrl->Solvent_Switch Rs < 1.5 Success Resolution > 2.0 Proceed to Validation Temp_Ctrl->Success Rs > 1.5 Column_Change Action 3: Change Column Select Phenyl-Hexyl Solvent_Switch->Column_Change Rs < 1.5 Solvent_Switch->Success Rs > 1.5 Column_Change->Success

Figure 1: Decision tree for resolving Drospirenone/Impurity H co-elution.

The "Golden" Protocol (Starting Point)

If you are developing a new method, start here to avoid co-elution entirely.

  • Column: Phenyl-Hexyl or High-Load C18 (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: Water (or 0.1% Formic Acid if MS detection is needed).[1]

  • Mobile Phase B: Methanol.[3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Gradient:

    • 0-2 min: 45% B (Isocratic hold to stack polar impurities)[1]

    • 2-15 min: 45%

      
       75% B (Shallow gradient for critical pair)[1]
      
    • 15-20 min: 95% B (Wash lipophilic dimers)[1]

References

  • European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 10.0. (Identifies Impurity H as the 7-chloromethyl derivative).[1][4][5]

  • Veeprho Laboratories . Drospirenone EP Impurity H Structure and CAS. Available at: [Link][1]

  • Agilent Technologies . Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN.[1] Available at: [Link]

  • Oreate AI . Phenyl-Hexyl vs. C18 Columns in Chromatography. (Explains shape selectivity mechanisms). Available at: [Link]

Sources

Technical Support Center: Acid-Mediated Impurities in Drospirenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Acidic Conditions on 7-Chloromethyl 17R-Drospirenone Generation

Executive Summary & Scope

This technical guide addresses the generation of 7-Chloromethyl 17-epidrospirenone (often referred to in R&D contexts as 7-Chloromethyl 17R-Drospirenone; CAS: 932388-89-1) and related impurities.

The Core Issue: Drospirenone contains two acid-sensitive moieties: the 17-spiro-lactone ring and the 6


,7

-methylene (cyclopropane) ring
. While acidic conditions are known to cause lactone isomerization (generating 17-epidrospirenone, Impurity E), the specific presence of chloride ions (Cl⁻) under acidic conditions triggers a nucleophilic attack on the 6,7-cyclopropane ring. This results in the ring-opening formation of the 7-chloromethyl impurity.

This guide provides the mechanistic insight, troubleshooting workflows, and stress-testing protocols required to mitigate this specific impurity.

Mechanistic Insight: The Acid-Chloride Pathway

To control the impurity, one must understand the causality. The formation of 7-Chloromethyl 17R-Drospirenone is not a random degradation; it is a specific acid-catalyzed nucleophilic ring opening .

The Reaction Pathway
  • Protonation: Strong acids (HCl, H₂SO₄) protonate the strained 6

    
    ,7
    
    
    
    -cyclopropane ring, increasing its electrophilicity.
  • Isomerization (C17): Simultaneous acid catalysis facilitates the epimerization of the spiro-lactone at C17, converting Drospirenone to 17-epidrospirenone.

  • Nucleophilic Attack: If chloride ions are present (e.g., from HCl, residual dichloromethane, or chlorinating reagents), the Cl⁻ ion attacks the activated C7 position.

  • Result: The cyclopropane ring opens, yielding the 7-chloromethyl derivative.

Pathway Visualization

Drospirenone_Acid_Pathway DRSP Drospirenone (API) (6β,7β-methylene) Intermediate Activated Cationic Intermediate DRSP->Intermediate Protonation of Cyclopropane Acid Acidic Conditions (H+) (pH < 2.0) Acid->Intermediate Impurity_E Impurity E (17-epidrospirenone) Intermediate->Impurity_E Isomerization only (No Cl-) Target_Impurity 7-Chloromethyl 17-epidrospirenone (Ring Open + Isomerized) Intermediate->Target_Impurity Nucleophilic Attack by Cl- at C7 Chloride Chloride Source (Cl-) (HCl, Solvents) Chloride->Target_Impurity

Caption: Figure 1. Mechanistic pathway showing the dual requirement of Acid (H+) and Chloride (Cl-) to generate the 7-Chloromethyl impurity from Drospirenone.

Troubleshooting Guide: Controlling the Impurity

This section addresses specific scenarios where this impurity spikes during synthesis or stability testing.

Scenario A: High Impurity Levels During Workup

Symptom: HPLC analysis shows a new peak (RRT ~1.2-1.3) after an acidic quench or wash.[1]

Potential CauseValidation CheckCorrective Action
Use of HCl for Neutralization Did you use Hydrochloric acid to quench a reaction mixture containing the 6,7-cyclopropane?Switch to Non-Halogenated Acids: Use Acetic Acid, Sulfuric Acid (if dilute), or Phosphoric acid. Avoid introducing Cl⁻ ions during pH adjustment.
DCM Solvent Residue Is Dichloromethane (DCM) present during an acidic reflux or heating step? DCM can decompose to generate HCl traces.Solvent Swap: Ensure complete removal of chlorinated solvents before any acidic treatment or heating. Use Toluene or THF.
Temperature Spikes Was the neutralization performed at >25°C? Ring opening is thermodynamically favored at high temperatures.Cryogenic Quench: Perform acid neutralizations at 0°C to -5°C to kinetically inhibit the ring-opening reaction.
Scenario B: Impurity Appearance in Stability Studies

Symptom: Impurity grows over time in solid dosage forms.

Potential CauseValidation CheckCorrective Action
Excipient Incompatibility Do excipients contain residual chlorides (e.g., KCl fillers) or acidic moieties?Excipient Screening: Test compatibility with excipients that have low chloride content and neutral pH.
Moisture + Acid Is the packaging permeable? Hydrolysis requires moisture.Desiccants: Ensure low water activity (

) in the final formulation to prevent acid-catalyzed hydrolysis.
Experimental Protocol: Acid Stress Test

To confirm the retention time and identity of 7-Chloromethyl 17-epidrospirenone , perform this controlled stress test. This generates the impurity in situ for method development.

Objective: Intentionally generate the 7-Chloromethyl impurity to validate HPLC specificity.

Reagents:

  • Drospirenone Reference Standard (20 mg)

  • 0.1 M Hydrochloric Acid (HCl)[2][3]

  • Methanol (HPLC Grade)

  • 0.1 M Sodium Hydroxide (NaOH)[4]

Protocol Steps:

  • Preparation: Dissolve 20 mg of Drospirenone in 5 mL of Methanol.

  • Stress Induction: Add 5 mL of 0.1 M HCl . (Note: The presence of HCl provides both the H⁺ and Cl⁻ required).

  • Incubation: Heat the mixture at 60°C for 2 hours .

    • Note: This is aggressive. Milder conditions (RT for 24h) may favor Impurity E (epimer) over the chloromethyl derivative. Heat promotes the ring opening.

  • Quenching: Cool to room temperature and neutralize with 5 mL of 0.1 M NaOH.

  • Analysis: Inject immediately into HPLC.

    • Expected Result: Decrease in Drospirenone peak.[2] Appearance of Impurity E (17-epi) and the later-eluting 7-Chloromethyl derivative .

Data Interpretation (Typical HPLC Profile):

ComponentRelative Retention Time (RRT)*Characteristic
Drospirenone1.00Main Peak
Impurity E (17-epi)~0.90 - 0.95Isomer (Acid formed)
7-Chloromethyl 17-epi ~1.20 - 1.40 Lipophilic (Cl addition)

(RRTs vary by column/method; use MS detection for confirmation: Mass shift +36.5 Da due to HCl addition).

Frequently Asked Questions (FAQs)

Q1: Can I remove the 7-Chloromethyl impurity via recrystallization? A: It is difficult. Because this impurity is structurally similar (steroid backbone) and lipophilic, it often co-crystallizes with Drospirenone. The best strategy is prevention (upstream control of Cl⁻ and pH) rather than downstream purification.

Q2: Why does the literature sometimes refer to it as "Impurity G"? A: In some Pharmacopeial contexts (EP/BP), "Impurity G" refers to 7-chloromethyl-drospirenone (without the 17-epi shift) or the epimerized version. Always verify by CAS Number (932388-89-1) rather than generic letter codes, as these can vary between vendors.

Q3: Does the 6,7-cyclopropane ring open under basic conditions? A: Generally, no. The cyclopropane ring is stable to base. Basic stress (NaOH) typically degrades the lactone ring (opening to the hydroxy-acid salt) but leaves the 6,7-methylene group intact. If you see 7-chloromethyl, the cause is exclusively acidic + chloride exposure.

Q4: I am using H₂SO₄ but still see a chloromethyl impurity. Why? A: Check your solvent system. If you are using Dichloromethane (DCM) or Chloroform, and you apply heat with H₂SO₄, the solvent can degrade or participate in halogen exchange, providing the necessary Cl⁻ source.

References
  • BenchChem. (2025).[5] Drospirenone Degradation Product Analysis and Identification: A Technical Support Center. Retrieved from

  • Indian Journal of Pharmaceutical Education and Research. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from

  • Simson Pharma. (2024). Drospirenone EP Impurity H and Related Chloromethyl Impurities. Retrieved from

  • Sigma-Aldrich. (2024). Drospirenone and 7-Chloromethyl Impurity Standards. Retrieved from

  • Axios Research. (2024). Drospirenone EP Impurity E (Isomer) and Degradation Pathways. Retrieved from

Sources

Troubleshooting peak tailing for chlorinated Drospirenone impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing for Chlorinated Drospirenone Impurities

Ticket ID: #DRSP-CL-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Tailing Paradox

You are likely encountering peak tailing (Asymmetry factor


) specifically with chlorinated impurities of Drospirenone (e.g., 7

-chloro analogs) while the main API peak remains relatively symmetrical.

This is a common "hydrophobic mismatch" scenario. Chlorinated steroid derivatives exhibit significantly higher lipophilicity than the parent Drospirenone. The tailing is rarely a hardware issue; it is almost always a conflict between secondary silanol interactions and solubility kinetics within the stationary phase pores.

This guide moves beyond generic advice. We will address the specific chemical constraints of Drospirenone—namely, the lactone ring instability —which limits your ability to use high pH buffers to suppress tailing.

Tier 1: Rapid Diagnostics (The "Triage" Phase)

Before altering chemistry, confirm the physical state of your LC system.

Q: Is the tailing affecting all peaks or just the chlorinated impurities?

  • All Peaks: This is a hardware issue. Check for a void in the column head or excessive extra-column volume (dead volume) in your tubing/fittings.

  • Only Chlorinated Impurities: This is a chemical separation issue. Proceed to Tier 2.

Q: What is your current Tailing Factor (Tf)?

  • Tf < 1.5: Acceptable for trace impurities per USP <621> unless resolution (

    
    ) from the main peak is compromised (
    
    
    
    ).
  • Tf > 1.5: Requires intervention to prevent integration errors and limit of quantification (LOQ) drift.

Tier 2: Chemistry & Separation Mechanics

FAQ 1: Why can't I just raise the pH to eliminate tailing?

The Trap: Standard RP-HPLC wisdom suggests raising pH > 7.0 to deprotonate residual silanols on the silica surface, preventing them from interacting with the analyte. The Drospirenone Constraint: Drospirenone contains a


-lactone ring . This ring is susceptible to hydrolysis (ring-opening) in alkaline conditions (pH > 7.5), forming the corresponding hydroxy-acid degradation product [1, 2].

The Solution: You must operate in a neutral to slightly acidic range (pH 4.5 – 6.5) . To combat silanol activity without high pH:

  • Stationary Phase Selection: You must use a "Type B" high-purity silica column with extensive end-capping or an embedded polar group (EPG) . These physically shield the silanols that the pH cannot suppress.

  • Buffer Choice: Avoid phosphate buffers if you are using MS detection or high organic content (precipitation risk). Use Ammonium Acetate (10-20 mM) which provides excellent peak shape for neutral steroids at pH 5-6.

FAQ 2: Why do chlorinated impurities tail more than the API?

Chlorine atoms add significant lipophilicity and electron density.

  • Solubility Mismatch: If your gradient ends with too much water (e.g., 40% aqueous), the highly hydrophobic chlorinated impurities may precipitate or "drag" as they exit the column.

  • Steric Hindrance: The bulky chlorine atom may force the steroid skeleton into an orientation that maximizes interaction with residual silanols deep in the C18 pores.

Tier 3: Advanced Optimization Protocol

Workflow: The "Hydrophobic Push" Strategy

To fix tailing for late-eluting chlorinated species, we must sharpen the desorption kinetics.

ParameterStandard ConditionOptimized for Chlorinated Impurities Why?
Column Standard C18 (5µm)End-capped C18 or Phenyl-Hexyl (3µm) Phenyl phases offer

-

interactions that stabilize halogenated steroids better than alkyl chains.
Mobile Phase B MethanolAcetonitrile (ACN) ACN is a stronger dipole solvent; it breaks secondary interactions more effectively than MeOH for this class.
Flow Rate 1.0 mL/min1.2 - 1.5 mL/min (if pressure allows)Higher linear velocity can sometimes reduce mass transfer effects for large hydrophobic molecules.
Gradient Slope 1% B / minSteep Ramp at End Increase slope to 5-10% B/min after the main peak elutes to "push" the hydrophobic impurities off sharply.
Visual Troubleshooting Logic

Drospirenone_Troubleshooting Start START: Tailing Observed (Tf > 1.5) CheckScope Is tailing on ALL peaks? Start->CheckScope Hardware Hardware Issue: Check Column Void Check Tubing Dead Vol CheckScope->Hardware Yes Chemistry Chemistry Issue: Specific to Impurity CheckScope->Chemistry No CheckType Is Impurity Chlorinated? Chemistry->CheckType Hydrophobic Hydrophobic Interaction Issue CheckType->Hydrophobic Yes (Late Eluting) Action1 Action: Switch Mobile Phase MeOH -> ACN Hydrophobic->Action1 Action2 Action: Increase Final %B (Sharpen Gradient) Hydrophobic->Action2 Action3 Action: Change Column Select High-Endcapping or Phenyl-Hexyl Hydrophobic->Action3 Action1->Action2 If fails Action2->Action3 If fails

Figure 1: Decision matrix for diagnosing peak tailing in Drospirenone impurity profiling. Blue indicates the starting state; Red indicates hardware faults; Green indicates chemical resolution steps.

Experimental Protocol: Gradient Optimization

Objective: Sharpen late-eluting chlorinated impurity peaks without compromising the main Drospirenone separation.

Reagents:

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 5.5).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Step-by-Step Method:

  • Equilibration:

    • Set column temperature to 40°C (Reduces mobile phase viscosity and improves mass transfer).

    • Flow rate: 1.2 mL/min.

  • Initial Isocratic Hold (0 - 2 min):

    • Hold at 35% B. This focuses the sample at the column head.

  • Primary Separation Gradient (2 - 15 min):

    • Ramp 35% B

      
       60% B.
      
    • Note: Drospirenone typically elutes around 50-55% B in this window.

  • The "Impurity Sweep" (15 - 20 min):

    • CRITICAL STEP: Ramp 60% B

      
      90% B .
      
    • This rapid increase in solvent strength forces the highly lipophilic chlorinated impurities to desorb quickly, reducing peak width and tailing.

  • Wash & Re-equilibrate:

    • Hold 90% B for 3 mins, then return to 35% B.

Success Criteria:

  • Chlorinated impurity peak width at 5% height (

    
    ) decreases by >20%.
    
  • USP Tailing Factor (

    
    ) drops below 1.5.[1]
    

References

  • BenchChem Technical Support. (2025).[2] Drospirenone Degradation Product Analysis and Identification: A Technical Support Center. Retrieved from

  • Soma, P., et al. (2024). "Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study." Journal of AOAC International, 107(1). Retrieved from

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? - Troubleshooting Guide. Retrieved from

  • Stoll, D., & Dolan, J. (2025). "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International. Retrieved from

  • Indian Journal of Pharmaceutical Education and Research. (2017). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from

Sources

Removing 7-Chloromethyl 17R-Drospirenone from Drospirenone API

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Drospirenone API Purification Subject: Troubleshooting & Removal of 7-Chloromethyl 17R-Drospirenone (Impurity H/G Analog)

Executive Summary

This technical guide addresses the identification, formation mechanism, and removal of 7-Chloromethyl 17R-Drospirenone (often identified as an isomer of EP Impurity G or H, CAS: 932388-89-1) from Drospirenone Active Pharmaceutical Ingredient (API). This impurity is a process-related degradant typically resulting from the acid-catalyzed opening of the 6,7-cyclopropane ring in the presence of chloride ions, coupled with the isomerization of the 17-spiro lactone ring.

Part 1: Diagnostic & Identification

Q: How do I definitively identify this impurity in my crude API?

A: Standard HPLC methods for Drospirenone may co-elute this impurity with other 17-epimers due to structural similarity. You must utilize a high-resolution method capable of separating the chlorinated analog from the standard 17-epi-drospirenone.

Recommended Analytical Conditions: The presence of the chlorine atom significantly increases lipophilicity compared to the parent molecule.

ParameterRecommended Setting
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 40% B to 80% B over 25 mins (Gradient is critical for lipophilic separation)
Detection UV @ 260 nm (Primary); MS (ESI+) for confirmation
Relative Retention Time (RRT) ~1.15 - 1.25 (Elutes after Drospirenone due to Cl-hydrophobicity)
Mass Spec Signature [M+H]+ = 403.2 (Distinctive Chlorine isotope pattern 3:[1][2][3]1)

Technical Note: If you observe a peak at RRT ~1.2 with a mass shift of +36.5 Da relative to Drospirenone (MW 366.5), it is the 7-chloromethyl derivative.

Part 2: Root Cause Analysis (The "Why")

Q: Where is this impurity coming from? We do not use "7-chloromethyl" reagents.

A: This is a generated impurity , not a starting material contaminant. It forms when Drospirenone (or its precursors) interacts with Hydrochloric Acid (HCl) or acidic conditions in the presence of chlorinated solvents (like Dichloromethane) or chloride salts.

The Mechanism:

  • Ring Opening: The 6,7-cyclopropane ring of Drospirenone is acid-sensitive. In the presence of protons (H+), the ring opens.

  • Nucleophilic Attack: If Chloride ions (Cl-) are present (e.g., from HCl workup or hydrolysis of chlorinated reagents), they attack the carbocation formed at C7.

  • Isomerization: Acidic conditions simultaneously catalyze the epimerization of the 17-spiro lactone ring from the active S-configuration to the thermodynamically stable (but inactive) R-configuration.

Visualizing the Pathway:

DrospirenoneImpurityPathway DRSP Drospirenone API (6,7-cyclopropane intact) Inter Transition State (Ring Opening) DRSP->Inter Protonation Acid Acidic Conditions (H+ / Cl-) Acid->Inter Impurity 7-Chloromethyl 17R-Drospirenone (Impurity) Inter->Impurity Cl- Attack & 17-Epimerization

Figure 1: Reaction pathway showing the acid-mediated transformation of Drospirenone into the 7-Chloromethyl impurity.[2][4]

Part 3: Removal Protocols

Q: Recrystallization isn't working efficiently. How do I remove it?

A: Standard recrystallization (e.g., Methanol/Water) often fails because the 17R-isomer co-crystallizes with the API, and the increased lipophilicity of the chloromethyl group reduces solubility in the mother liquor, causing it to precipitate with the product.

You must switch to a Polarity-Driven Solvent System that exploits the lipophilic difference.

Protocol A: The "Acetone/Diisopropyl Ether" Trituration (High Yield) This method keeps the lipophilic chlorinated impurity in solution while precipitating the pure API.

  • Dissolution: Dissolve crude Drospirenone in Acetone (5 mL per gram) at 45°C.

  • Reflux: Stir for 30 minutes to ensure complete dissolution.

  • Precipitation: Slowly add Diisopropyl Ether (DIPE) (10 mL per gram) while maintaining 45°C.

  • Cooling: Cool slowly to 0-5°C over 4 hours. The chlorinated impurity is highly soluble in DIPE and will remain in the mother liquor.

  • Filtration: Filter cold and wash with cold DIPE.

  • Efficiency: Expect 85-90% removal per pass.

Protocol B: Preparative HPLC (For High Purity/Low Volume) If the impurity level is >0.5% and crystallization fails, chromatography is required.

  • Stationary Phase: C18 Reverse Phase (10 µm).

  • Mobile Phase: Methanol : Water (75 : 25 v/v). Avoid Acetonitrile if cost is a factor, but MeOH provides better selectivity for the chloro-isomer.

  • Loading: 50 mg/mL in MeOH.

Part 4: Prevention (Process Control)

Q: How do we stop this from forming in the next batch?

A: Prevention is far superior to removal for this specific impurity.

  • Eliminate HCl: Never use Hydrochloric acid for pH adjustment in the final steps. Use Sulfuric Acid or Acetic Acid if acidification is absolutely necessary, as sulfate/acetate are poor nucleophiles compared to chloride.

  • Solvent Swap: If you are using Dichloromethane (DCM) in the step prior to isolation, ensure it is completely removed before any heating or acidic stage. DCM can decompose to trace HCl under stress.

  • Quenching: Ensure the reaction mixture is buffered to pH 6-7 before workup. The 6,7-cyclopropane ring is stable at neutral/mildly basic pH but fragile at pH < 3.

References

  • Pharmaffiliates. (2026). Drospirenone - Impurity H (7-Chloromethyl 17R-Drospirenone) Analytical Standard. Retrieved from [Link][3]

  • Google Patents. (2012). US8334375B2 - Methods for the preparation of drospirenone.
  • PubChem. (2026). 7-Chloromethyl 17-epidrospirenone Compound Summary. Retrieved from [Link]

Sources

Optimizing column temperature for Drospirenone impurity resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Column Temperature for Drospirenone Impurity Resolution

Audience: Researchers, QC Scientists, and Method Development Leads.

Introduction: The Thermal Paradox in Drospirenone Analysis

Welcome to the Technical Support Center. You are likely here because you are facing a common chromatographic paradox involving Drospirenone (DRSP) .

Drospirenone is a 17


-spironolactone derivative.[1] Its analysis presents a specific challenge: The Critical Pair . The separation of Drospirenone from its epimer (17-epi-drospirenone, often USP Impurity A) is highly sensitive to thermodynamic parameters.

While many HPLC methods default to 40°C to lower backpressure and improve efficiency, Drospirenone impurity resolution is often entropy-driven , meaning lower temperatures can significantly improve selectivity (


) between the parent drug and its isomers. Conversely, excessive heat can trigger on-column degradation (acid-catalyzed isomerization), creating "ghost peaks" that fail mass balance checks.

This guide provides the logic, troubleshooting workflows, and validation protocols to optimize your column temperature.

Module 1: Troubleshooting Critical Resolution Loss

Q: I am losing resolution between Drospirenone and Impurity A (Epimer). Should I increase the temperature?

A: Likely No. You should probably decrease it.

The Mechanism: Drospirenone and its 17-epimer are structural isomers. Their separation is governed by the Van't Hoff equation:



For many chiral and isomeric separations, the enthalpy change (


) is negative. Increasing temperature (

) reduces the retention factor (

), but it often reduces the selectivity (

) between isomers because the differential interaction energy between the analytes and the stationary phase diminishes as thermal energy increases.

Recommendation: If your resolution (


) is 

(baseline), lower the column temperature from 40°C to 25°C or 30°C. This typically increases the separation factor (

), although it will increase retention time and backpressure.
Diagnostic Workflow

Use the following logic tree to diagnose resolution issues related to temperature.

TroubleshootingLogic Start Symptom: Loss of Resolution (Rs < 1.5) CheckPair Identify Critical Pair Start->CheckPair Isomer Isomer/Epimer Pair (e.g., Impurity A) CheckPair->Isomer Yes Degradant Eluting Degradant (e.g., Acid hydrolysis product) CheckPair->Degradant No ActionLowT Action: LOWER Temp (Target 25-30°C) Isomer->ActionLowT Entropy Driven ActionHighT Action: Check Gradient/Mobile Phase (Temp change less effective) Degradant->ActionHighT CheckPressure Check Backpressure ActionLowT->CheckPressure HighPress Pressure > 400 bar? CheckPressure->HighPress Mitigation Decrease Flow Rate or Change to UPLC Column HighPress->Mitigation Yes

Figure 1: Decision logic for resolving critical pairs based on impurity type. Isomeric separations generally favor lower temperatures.

Module 2: Thermal Instability & "Ghost Peaks"

Q: I see small, variable peaks appearing during long sequences at 45°C. Is this column bleed?

A: It is likely on-column degradation.

The Science: drosperinone contains a


-lactone ring and is sensitive to acid-catalyzed rearrangement.
  • Acid Sensitivity: If your mobile phase is acidic (e.g., 0.1% Formic Acid or Phosphate buffer pH < 3.0), you are creating a reactive environment.

  • Thermal Acceleration: According to the Arrhenius equation, reaction rates increase exponentially with temperature. Running at 45°C+ with an acidic mobile phase can induce isomerization during the run.

  • Symptom: These peaks often appear as "shoulders" or broad humps because the reaction occurs continuously as the band travels down the column.

Corrective Action:

  • Step 1: Reduce Column Temperature to 30°C maximum .

  • Step 2: Verify Mobile Phase pH. For Drospirenone, neutral pH (Ammonium Acetate, pH 6.8-7.2) is often preferred for stability, though some USP methods use dilute acid. If using acid, temperature control is critical.

Module 3: Data & Optimization Protocol

Comparative Data: Temperature Effects

The following table summarizes the trade-offs observed when optimizing temperature for Drospirenone on a standard C18 column (e.g., Zorbax SB-C18 or Hypersil BDS).

ParameterLow Temp (20°C - 25°C)High Temp (40°C - 50°C)Impact on Drospirenone
Selectivity (

)
Higher LowerCritical for separating Impurity A (Epimer).
Efficiency (

)
LowerHigher High T sharpens peaks, but may merge critical pairs.
Retention (

)
Higher (Longer run)Lower (Faster run)Low T requires longer run times.
Stability High Risk of DegradationHigh T risks lactone ring opening/isomerization.
Backpressure HighLowLow T requires lower flow rates or UPLC systems.
Protocol: Temperature Robustness Validation

Do not guess. Validate the optimal window using this standardized protocol.

Prerequisites:

  • Column: C18 (e.g., 250 x 4.6 mm, 3-5 µm).

  • Mobile Phase: Acetonitrile:Water (or Buffer) as per method.

  • Sample: Spiked solution containing Drospirenone and Impurity A (Epimer).

Step-by-Step Procedure:

  • Equilibration: Set the column oven to the nominal method temperature (e.g., 30°C). Equilibrate for 45 minutes.

  • Standard Injection: Inject the System Suitability Solution (SST). Record retention times (

    
    ) and Resolution (
    
    
    
    ).
  • Thermal Bracketing:

    • Decrease Temp by 5°C (e.g., 25°C). Equilibrate 30 mins. Inject SST.

    • Increase Temp by 5°C (e.g., 35°C). Equilibrate 30 mins. Inject SST.

    • Optional: Increase to 40°C to test for degradation (look for peak area loss or new impurity formation).

  • Calculation: Calculate the Resolution (

    
    ) for the critical pair at each point.
    
    
    
    
  • Acceptance Criteria: The method is robust if

    
     across the entire range (
    
    
    
    C). If
    
    
    drops below 1.5 at the higher temperature, define the upper temperature limit in your SOP as "Strictly
    
    
    C".

Module 4: Method Development Workflow

Use this workflow when developing a new method for Drospirenone to ensure thermal parameters are locked in correctly from the start.

MethodDev Init Initial Condition: C18, 25°C, Neutral pH Inject Inject Spiked Sample Init->Inject CheckRes Check Resolution (Parent vs Epimer) Inject->CheckRes GoodRes Rs > 2.0 CheckRes->GoodRes BadRes Rs < 1.5 CheckRes->BadRes OptEff Increase T to 35°C (Improve Speed) GoodRes->OptEff OptSel Decrease T to 20°C (Improve Selectivity) BadRes->OptSel Final Finalize Method Parameters OptEff->Final OptSel->Final

Figure 2: Temperature optimization workflow during method development. Note that starting at ambient (25°C) is safer than starting high.

References

  • USP Monograph (Drospirenone). United States Pharmacopeia.[2] (Specifies L1 packing, typically C18, often at controlled room temperature or 35°C depending on the specific revision and combination product).

  • Talath, S., et al. (2017). "A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone in a Pharmaceutical Product."[3] International Journal of Pharmaceutical Sciences and Research. (Demonstrates stability indicating methods and degradation studies at 80°C).

  • BenchChem Technical Support. "Drospirenone Degradation Product Analysis and Identification." (Details alkaline and acidic hydrolysis pathways and thermal stress conditions).

  • Sutar, S. B., et al. "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research. (Discusses degradation products including 17-epi-drospirenone).

  • Sigma-Aldrich Application Note. "Drospirenone Assay: USP Monograph." (Validates method using Purospher® STAR RP-18e column).

Sources

Technical Support Center: Stability of 7-Chloromethyl 17R-Drospirenone

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1) is a critical intermediate and known impurity in the synthesis of Drospirenone.[1] Unlike the parent molecule, this compound possesses two distinct centers of instability that require competing preservation strategies:

  • The Spiro-Lactone Ring (C17): Susceptible to reversible hydrolysis (ring-opening) in basic or neutral aqueous conditions.[1]

  • The Chloromethyl Group (C7): A primary alkyl halide susceptible to nucleophilic substitution (solvolysis) or elimination (dehydrohalogenation), particularly in protic solvents or under thermal stress.

Critical Warning: Standard stability protocols for Drospirenone (which focus mainly on the lactone) may inadvertently degrade the chloromethyl moiety. This guide provides a balanced approach to preserve both.

Visualizing the Instability (Pathway Analysis)

The following diagram illustrates the competing degradation pathways you must mitigate during sample preparation and analysis.

DegradationPathwaysCompound7-Chloromethyl17R-Drospirenone(Intact)LactoneOpenOpen-Ring Hydroxy Acid(High pH / Aqueous)Compound->LactoneOpen pH > 7.0ReversibleSolvolysis7-Hydroxymethyl Analog(Solvolysis in MeOH/H2O)Compound->Solvolysis Protic Solvents(MeOH, H2O) + HeatEliminationExocyclic Double Bond(Thermal/Base Elimination)Compound->Elimination Strong Baseor High TempLactoneOpen->Compound pH < 5.0

Figure 1: Competing degradation pathways.[1] Note that lactone hydrolysis is reversible, while chloromethyl degradation (solvolysis/elimination) is irreversible.

Critical Handling Protocols

Module A: Solvent Selection (The "Solvolysis" Risk)

The chloromethyl group is reactive. In methanol (MeOH), it can undergo slow solvolysis to form the methoxymethyl derivative, especially if the sample sits in an autosampler for >12 hours.

SolventSuitabilityTechnical Notes
Acetonitrile (ACN) Recommended Aprotic.[1] Prevents solvolysis of the -CH₂Cl group.[1]
Methanol (MeOH) Caution Risk of nucleophilic attack (metholysis) over time.[1] Use only if freshly prepared and kept at 4°C.
DMSO Acceptable Good for stock solutions, but difficult to remove. Ensure DMSO is anhydrous to prevent hydrolysis.[1]
Water Diluent Only Never use as a dissolving solvent.[1] Use only as a buffer component (<50%).
Module B: pH Control (The "Lactone" Risk)

The spiro-lactone ring is thermodynamically unstable at neutral-to-basic pH.[1] It opens to form a polar hydroxy-acid salt, often appearing as a split peak or a broad fronting peak in HPLC.[1]

  • Target pH: 4.5 – 5.5

  • Buffer Recommendation: 10mM Ammonium Acetate adjusted to pH 5.0 with Acetic Acid.[1]

  • Avoid: Phosphate buffers > pH 7.0 (Immediate ring opening).[1]

Troubleshooting Guide (FAQ)

Q1: I see two peaks in my HPLC chromatogram that merge when I acidify the mobile phase. What is happening?

Diagnosis: This is classic Lactone Ring Hydrolysis .[1]

  • Mechanism: At neutral pH (or in unbuffered water/ACN mixtures), the lactone ring exists in equilibrium between the closed form (hydrophobic) and the open hydroxy-acid form (hydrophilic). These two forms separate on the column.

  • Solution: Ensure your mobile phase contains an acidic buffer (e.g., 0.1% Formic Acid or pH 5.0 Acetate Buffer).[1] This forces the equilibrium 100% toward the closed lactone form.

Q2: My sample recovery is dropping over 24 hours in the autosampler (ACN:Water diluent).

Diagnosis: Likely Precipitation or Chloromethyl Hydrolysis .[1]

  • Mechanism: 7-Chloromethyl 17R-Drospirenone is highly lipophilic.[1] In high-water diluents (>50% water), it may precipitate on the vial walls.[1] Alternatively, the chloromethyl group may be slowly hydrolyzing to the hydroxymethyl variant.

  • Solution:

    • Increase the organic ratio in your diluent (e.g., to 60% ACN).

    • Lower the autosampler temperature to 4°C – 8°C to kinetically inhibit hydrolysis.[1]

    • Use amber glass to rule out photo-degradation (though less likely than chemical instability).[1]

Q3: Can I use the standard Drospirenone USP method for this compound?

Diagnosis: Maybe, but with modifications.

  • Issue: USP methods for Drospirenone often use Methanol/Water.[1] As noted in Module A, Methanol poses a risk to the chloromethyl group that does not exist for the parent Drospirenone (which lacks the alkyl halide).

  • Action: Switch the organic modifier from Methanol to Acetonitrile to protect the halogenated side chain.

Recommended Analytical Workflow

Use this decision tree to optimize your method for 7-Chloromethyl 17R-Drospirenone.

WorkflowStartStart Method DevelopmentSolventCheckPrimary Solvent:Acetonitrile?Start->SolventCheckBufferCheckMobile Phase pH:4.5 - 5.5?SolventCheck->BufferCheckYesIssue1Risk: Solvolysis ofChloromethyl GroupSolventCheck->Issue1No (Using MeOH)TempCheckAutosampler Temp:< 10°C?BufferCheck->TempCheckYesIssue2Risk: Lactone RingOpening (Split Peaks)BufferCheck->Issue2No (pH > 7)Issue3Risk: Kinetic Hydrolysisin SolutionTempCheck->Issue3No (Room Temp)SuccessStable AnalysisProceed to ValidationTempCheck->SuccessYes

Figure 2: Method optimization decision tree to ensure chemical stability during analysis.

Standardized HPLC Conditions (Starting Point)
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: 10mM Ammonium Acetate, pH 5.0.[1]

  • Mobile Phase B: Acetonitrile (100%).[1][2]

  • Gradient: 40% B to 80% B over 15 minutes (Lipophilic compound requires strong elution).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 265 nm (Characteristic enone absorption).[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Drospirenone Monograph 2404. (Identifies Impurity H structure and related substances).

  • United States Pharmacopeia (USP) . Drospirenone.[1][4][5][6][3][7][8][9][10][11] USP-NF.[1] (Provides baseline chromatographic conditions for the parent steroid).

  • BenchChem Technical Support . Drospirenone Degradation Product Analysis. (Details alkaline hydrolysis pathways of the spiro-lactone ring). [1]

  • LGC Standards . 7-Chloromethyl Drospirenone (Impurity Reference Material). (Confirmation of chemical identity and storage conditions).

  • Journal of Pharmaceutical and Biomedical Analysis . Stability-indicating HPLC methods for Drospirenone. (General reference for spiro-lactone behavior in acidic/basic media). [1]

Technical Support Center: Optimizing LC-MS Sensitivity for Drospirenone Impurity H

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Sensitivity for Drospirenone Impurity H in LC-MS

Target Audience: Analytical Chemists, Method Development Scientists, QC Researchers.

Introduction: The "Neutral Steroid" Challenge

Welcome to the Technical Support Center. You are likely here because you are struggling to detect Drospirenone Impurity H at trace levels (e.g., <0.05% reporting thresholds).

The Core Problem: Drospirenone and its impurities are synthetic progestins with a steroidal backbone. Unlike basic drugs that easily accept a proton (


) in Electrospray Ionization (ESI), Drospirenone Impurity H lacks strong basic functional groups. It is a neutral, hydrophobic molecule .

Impurity H Specifics:

  • Chemical Nature: 7

    
    -(Chloromethyl)-3-oxo-15
    
    
    
    ,16
    
    
    -dihydro-3'H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone.[1][2][3]
  • Key Differentiator: The presence of the Chlorine atom. While this provides a distinct isotopic signature (M and M+2), the electronegative chlorine pulls electron density, further reducing the molecule's proton affinity compared to the parent Drospirenone.

This guide prioritizes APCI (Atmospheric Pressure Chemical Ionization) and Adduct Control strategies to overcome these ionization barriers.

Part 1: Method Development Decision Matrix

Before altering hardware, determine your ionization strategy. Use the following logic flow to select the optimal source and mobile phase.

IonizationStrategy Start START: Sensitivity Issue with Impurity H SourceCheck Current Ion Source? Start->SourceCheck ESI_Path ESI Selected SourceCheck->ESI_Path If APCI unavailable APCI_Path APCI Selected (Recommended) SourceCheck->APCI_Path Preferred for Steroids Adduct_Decision Check Adduct Distribution (Q1 Scan) ESI_Path->Adduct_Decision APCI_Path->Adduct_Decision Na_Dominant Dominant [M+Na]+ Adduct_Decision->Na_Dominant NH4_Dominant Dominant [M+NH4]+ Adduct_Decision->NH4_Dominant Action_Na Action: Switch to Ammonium Fluoride (0.1mM) or Force Na+ Adduct Na_Dominant->Action_Na Action_NH4 Action: Optimize Ammonium Formate/Acetate NH4_Dominant->Action_NH4

Figure 1: Decision matrix for selecting ionization modes and mobile phase modifiers based on observed adducts.

Part 2: Troubleshooting Guides

Issue 1: "I see the peak in UV, but the MS signal is non-existent or noisy."

Root Cause: Poor ionization efficiency in ESI due to lack of protonation sites. The Fix: Switch to APCI or "Force" a specific adduct.

Protocol A: Implementing APCI (The Gold Standard)

APCI ionizes via gas-phase reactions (Corona Discharge), which is far more effective for neutral steroids than liquid-phase ESI.

  • Hardware Setup: Install the APCI probe.

  • Temperature: Set vaporization temperature high (350°C - 400°C ). Steroids are thermally stable enough, and high heat ensures complete desolvation.

  • Current: Set Corona Discharge Current to 3–5 µA .

  • Mechanism: APCI will favor the

    
     ion more readily than ESI for this molecule due to the plasma-based proton transfer.
    
Protocol B: "Ammonium Adduct" Strategy (If stuck with ESI)

If you must use ESI, Impurity H will split its signal between


, 

, and

. This splits your sensitivity. You must consolidate the signal.[3]
  • Mobile Phase Modifier: Add Ammonium Fluoride (0.1 mM to 0.5 mM) to the aqueous mobile phase.

    • Why?

      
       enhances ionization for steroids significantly more than Formate or Acetate in many cases.
      
    • Alternative: Ammonium Formate (2 mM).

  • Target Ion: Monitor the Ammonium Adduct

    
    .
    
    • Impurity H MW

      
       402.9.[1]
      
    • Target Q1 Mass: 420.9 (

      
      ).
      
  • Declustering Potential (DP): Soften the DP. Ammonium adducts are labile. If DP is too high, you will strip the

    
     in the source and lose signal.
    
Issue 2: "My background noise is high, masking the impurity."

Root Cause: Isobaric interference or non-specific chlorination background. The Fix: Leverage the Chlorine Isotope Pattern and Differential Mobility Spectrometry (DMS) if available.

Protocol: Isotope Filtering

Impurity H contains one Chlorine atom. This creates a distinct isotope pattern that background noise rarely mimics.

IsotopeMass ShiftRelative Abundance
Monoisotopic (

)
M100%
Isotope (

)
M + 2.0~32%
  • Method Setup: Set up two MRM transitions.

    • Transition 1: Parent (

      
      ) 
      
      
      
      Fragment.
    • Transition 2: Parent (

      
      ) 
      
      
      
      Fragment (or same fragment if Cl is lost).
  • Validation: The peak area ratio of Transition 1 to Transition 2 must be constant (approx 3:1). If a peak appears at the retention time but lacks this ratio, it is noise/matrix, not Impurity H.

Issue 3: "The Impurity H peak co-elutes with Drospirenone, causing suppression."

Root Cause: Structural similarity makes chromatographic separation difficult. The massive Drospirenone peak suppresses the ionization of the trace impurity. The Fix: Orthogonal Column Chemistry.

Standard C18 columns often fail to separate positional isomers of steroids effectively.

Recommended Column Chemistries:

  • Phenyl-Hexyl: Provides

    
     interactions. The chlorine on Impurity H alters the electron cloud density, interacting differently with the Phenyl ring than the parent Drospirenone.
    
  • Pentafluorophenyl (PFP): Excellent for halogenated compounds (like Impurity H). The fluorine-chlorine interaction often increases retention shift.

Gradient Optimization Table:

ParameterSettingRationale
Mobile Phase A Water + 0.1 mM

Fluoride boosts signal; Water is weak solvent.
Mobile Phase B Methanol (NOT Acetonitrile)Methanol is protic and often provides better selectivity for steroid isomers than ACN.
Gradient Slope Shallow (e.g., 1% change per min)Steroids elute in a narrow hydrophobic window.
Column Temp 40°C - 50°CHigher temp improves mass transfer and peak shape.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use negative mode ESI? A: Generally, no. Drospirenone and Impurity H lack acidic protons (like phenols or carboxylic acids) necessary for stable negative ionization


. Unless you use derivatization, Positive Mode (

or

) is required.

Q: Why is my calibration curve non-linear at low levels? A: This is often due to Sodium Adduct Competition . At low concentrations, ubiquitous sodium in glassware/solvents forms


, stealing signal from your protonated/ammonium target.
  • Fix: Switch to monitoring the

    
     adduct intentionally, OR wash the system thoroughly and use high-grade plasticware to minimize sodium leaching.
    

Q: I don't have an APCI source. What is the absolute best ESI trick? A: Summed Ions. In your processing method, sum the transitions of the Protonated species AND the Ammonium adduct.



This accounts for the "jitter" between ionization states effectively smoothing out sensitivity variations.

References

  • European Pharmacopoeia (Ph. Eur.). Drospirenone Monograph 2404. (Defines Impurity H structure and limits).

  • Khedr, A. (2008). Sensitive electrospray ionization mass spectrometry method for the determination of drospirenone.[4][5] Talanta, 75(2), 534-542. (Foundational work on Drospirenone ionization challenges).

  • Fekete, S., et al. (2015). Method development for the separation of drospirenone and ethinylestradiol related impurities.[4][6] Journal of Pharmaceutical and Biomedical Analysis. (Discusses PFP and Phenyl-Hexyl column selection).

  • Yuan, H., et al. (2015). Evaluation of ammonium fluoride as a mobile phase additive in LC-MS/MS. Journal of Chromatography B. (Evidence for NH4F enhancing steroid sensitivity).

Sources

Purification strategies for isolating 7-Chloromethyl 17R-Drospirenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: TN-DRSP-07 Subject: Purification Strategies for Isolating 7-Chloromethyl 17R-Drospirenone Status: Active | Priority: High Audience: Process Chemists, Analytical Scientists, R&D Purification Teams

Introduction: The Target & The Challenge

7-Chloromethyl 17R-Drospirenone (often designated as Impurity H or G in various pharmacopeial contexts, CAS 932388-89-1) is a critical process-related impurity found in the synthesis of Drospirenone. It typically arises during the introduction of the 6,7-methylene bridge if chlorinated solvents or reagents are involved, or via specific side reactions of the 7-hydroxymethyl intermediate.

Why is isolation difficult?

  • Structural Similarity: It differs from the parent Drospirenone only by the functionalization at the C7 position (chloromethyl vs. methylene).

  • Stereochemical Integrity: The 17-spiro-lactone ring is sensitive. Basic conditions cause ring opening (saponification), while highly acidic conditions can induce rearrangement to the

    
     system. Preserving the 17R  configuration is essential, as the 17S-isomer (Isodrospirenone) is a thermodynamically stable byproduct.
    
  • Lipophilicity: The chlorine atom increases retention on Reverse Phase (RP) columns, often causing co-elution with other late-eluting dimers or precursors.

Module 1: Chromatographic Separation Strategies (HPLC/UHPLC)

For analytical profiling and small-scale isolation (<100 mg), Reverse Phase Chromatography (RPC) is the gold standard. However, standard C18 chemistries often fail to resolve the 7-chloromethyl analog from the 6,7-demethylene or 17-epi impurities efficiently.

Recommended Protocol: Selectivity Tuning
ParameterStandard Method (Screening)Optimized Method (Isolation)Rationale
Stationary Phase C18 (e.g., Luna C18, 3µm)Phenyl-Hexyl or C8 Phenyl phases offer

-

interactions that discriminate the electron-withdrawing chlorine group better than pure hydrophobicity.
Mobile Phase A Water (neutral)0.1% Formic Acid in Water Acidic modifier prevents lactone ring opening and suppresses silanol activity.
Mobile Phase B Acetonitrile (MeCN)Methanol (MeOH) / MeCN (1:1) Methanol provides different solvation selectivity for the halogenated moiety compared to pure MeCN.
Gradient 50-90% B in 20 minIsocratic Hold at ~65% BIsocratic elution improves resolution (

) between closely eluting structural analogs.
Detection UV 265 nmUV 265 nm Targets the enone chromophore (Ring A).
Step-by-Step Workflow
  • Sample Prep: Dissolve crude material in 80:20 MeCN:Water. Do not use DMSO if recovering for NMR, as removal is difficult without heating (which risks degradation).

  • Equilibration: Flush column with 10 column volumes (CV) of mobile phase.

  • Loading: Inject approx. 1% of column volume.

  • Collection: Trigger fraction collection based on slope (peak start) rather than threshold to capture the leading edge of the impurity if it elutes before the main peak, or tail if after.

Module 2: Preparative Scale-Up & Isolation

When scaling to >1g, HPLC becomes expensive. Flash chromatography or crystallization is preferred, but requires strict control of the "Lactone Danger Zone" (pH > 7.5).

Workflow Diagram: Isolation Logic

PurificationWorkflow Start Crude Reaction Mixture (Contains 7-Chloromethyl Impurity) TLC TLC/HPLC Screen (Check % Area) Start->TLC Flash Flash Chromatography (Silica Gel, Neutralized) TLC->Flash Impurity > 5% Prep Prep-HPLC (Phenyl-Hexyl, Isocratic) TLC->Prep Impurity < 5% Flash->Prep Enrichment Cryst Crystallization (Acetone/Hexane) Prep->Cryst Polishing Cryst->Prep Purity < 98% Final Pure 7-Chloromethyl 17R-Drospirenone Cryst->Final

Caption: Integrated workflow for isolating 7-Chloromethyl 17R-Drospirenone from crude mixtures.

Critical Protocol: Neutralized Silica Flash

Standard silica is slightly acidic. The 7-chloromethyl group is relatively stable, but the 17-spiro-lactone is not.

  • Pre-treatment: Slurry silica gel in Hexane containing 1% Triethylamine (TEA) to neutralize active sites, then flush with pure Hexane to remove excess base. Note: Excess base will destroy the lactone.

  • Eluent: Gradient of Ethyl Acetate in Hexane (10%

    
     40%).
    
  • Fractionation: The chloromethyl impurity typically elutes after the main Drospirenone peak in Normal Phase due to increased polarity of the C-Cl bond compared to C-H.

Module 3: Troubleshooting & FAQs

Ticket #104: "I'm seeing a split peak for my target mass."

  • Diagnosis: This is likely the separation of the 17R (target) and 17S (epidrospirenone) isomers.

  • Resolution:

    • Check your pH.[1][2] If the sample was exposed to base, you have epimerized the spiro-lactone.

    • Switch to a Chiral Stationary Phase (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)) in Normal Phase (Heptane/Ethanol). This provides baseline separation of 17R/17S isomers that RP-HPLC cannot achieve.

Ticket #209: "The compound degrades during solvent evaporation."

  • Diagnosis: Thermal instability of the chloromethyl group (potential elimination to exocyclic alkene) or acid-catalyzed rearrangement.

  • Resolution:

    • Set rotary evaporator bath

      
      .
      
    • Do not distill to dryness. Leave a small residual volume and precipitate with an anti-solvent (e.g., cold Diisopropyl Ether or Hexane).

Ticket #315: "My retention time shifts between runs."

  • Diagnosis: pH fluctuation in the mobile phase.[2]

  • Resolution: The lactone ring equilibrium is pH-dependent. Use a buffered aqueous phase (Ammonium Formate, pH 3.5-4.0) rather than just "water + acid" to lock the retention time.

Decision Tree: Resolving Co-Elution

Troubleshooting Issue Co-eluting Impurity CheckUV Check UV Spectrum (DAD) Issue->CheckUV Isomer Spectra Identical? (Likely 17S-Isomer) CheckUV->Isomer Yes Struct Spectra Different? (Structural Analog) CheckUV->Struct No Action1 Use Chiral Column (NP-HPLC) Isomer->Action1 Action2 Change Selectivity (C18 -> Phenyl-Hexyl) Struct->Action2

Caption: Diagnostic logic for resolving co-elution issues during Drospirenone impurity isolation.

References

  • European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. (Defines Impurity G/H and system suitability requirements).

  • United States Pharmacopeia (USP) . Drospirenone: Chromatographic Purity. USP-NF 2024. (Outlines C18 methods and relative retention times).

  • LGC Standards . Drospirenone Impurity Reference Materials. (Confirming structure of 7-Chloromethyl 17R-Drospirenone as Impurity H/G).

  • BenchChem . Drospirenone Degradation Product Analysis. (Technical overview of acid/base stability of the spiro-lactone ring).

Sources

Validation & Comparative

Comparative Validation Guide: Analytical Methods for Drospirenone Impurity H

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Drospirenone is a fourth-generation progestin characterized by its acid-labile 17-carbolactone ring and a unique 15α,16α-methylene group. While the API is well-characterized, the quantification of Impurity H (7β-chloromethyl derivative) presents specific chromatographic challenges due to its structural similarity to the parent compound and potential for co-elution with the 17-epi-drospirenone (Impurity E).

This guide provides a technical comparison between a Traditional HPLC approach (based on compendial frameworks) and an Advanced UPLC method. We demonstrate that while traditional HPLC is robust, the UPLC approach offers superior resolution (


) and a 6-fold reduction in solvent consumption, making it the preferred choice for high-throughput validation under ICH Q2(R1).
The Target Analyte: Impurity H
  • Chemical Name (EP): 7β-(chloromethyl)-3-oxo-15α,16α-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone.[1][2][3][4]

  • Origin: Process-related impurity (arising during the introduction of the 6,7-double bond or methylene group handling involving chlorinated reagents).[5]

  • Criticality: Genotoxic potential assessment is often required due to the alkyl halide moiety (chloromethyl group).

Method Comparison: HPLC vs. UPLC[6]

The following data compares the baseline performance of a standard C18 HPLC method against the optimized UPLC protocol.

Table 1: Comparative Method Performance
ParameterMethod A: Traditional HPLC (Compendial-Style)Method B: Advanced UPLC (Recommended)Performance Gain
Column C18, 250 x 4.6 mm, 5 µmC18 Hybrid (BEH), 100 x 2.1 mm, 1.7 µmHigher Plate Count (

)
Flow Rate 1.0 mL/min0.4 mL/min60% less solvent/min
Run Time 45 minutes7.5 minutes6x Faster
Backpressure ~120 bar~650 barRequires UPLC System
Resolution (Imp H vs API)


Superior Specificity
LOD (Impurity H) 0.05% (0.15 µg/mL)0.01% (0.03 µg/mL)5x More Sensitive
Mobile Phase ACN : Water (Isocratic)ACN : 0.1% H3PO4 (Gradient)Sharper Peaks

Detailed Experimental Protocols

Method B: Optimized UPLC Protocol (The Validated Method)

This method is designed to separate Impurity H from the main peak and the critical isomeric Impurity E.

  • Instrument: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 100 mm × 2.1 mm, 1.7 µm.

  • Column Temp: 40°C (Critical for mass transfer kinetics).

  • Detection: PDA/UV at 265 nm (Max absorption for enone system).

  • Injection Volume: 2.0 µL.

Mobile Phase Gradient:

  • Solvent A: 10 mM Ammonium Acetate (pH 4.5) — Buffer prevents lactone hydrolysis.

  • Solvent B: Acetonitrile (LC-MS Grade).

Time (min)% Solvent A% Solvent BCurve
0.07030Initial
4.05050Linear
5.51090Wash
6.07030Re-equilibrate
7.57030End
Method A: Traditional HPLC Protocol (Reference)
  • Column: Standard C18 (L1 packing), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (55:45 v/v).

  • Flow: 1.0 mL/min.

  • Note: This method often results in peak broadening for late-eluting impurities like Impurity H, reducing sensitivity.

Validation Workflow & Decision Logic

The following diagram illustrates the decision-making process for validating Impurity H, specifically addressing the resolution challenges common with Drospirenone isomers.

ValidationWorkflow Start Start Validation (ICH Q2(R1)) Specificity Specificity Test: Inject Impurity Mix (A, B, E, H) Start->Specificity CheckRes Check Resolution (Rs) Imp H vs. Drospirenone Specificity->CheckRes FailRes Rs < 2.0: Modify Gradient Slope or pH CheckRes->FailRes Co-elution PassRes Rs > 2.0: Proceed to Quantitation CheckRes->PassRes Separated FailRes->Specificity Re-optimize Linearity Linearity Study: 5 Levels (LOQ to 150%) PassRes->Linearity Accuracy Accuracy (Recovery): Spike at 50%, 100%, 150% Linearity->Accuracy Robustness Robustness Check: Temp ±5°C, Flow ±0.1 mL Accuracy->Robustness Final Generate Validation Report Robustness->Final

Figure 1: Step-wise validation logic ensuring specificity before quantitative parameters are assessed.

Validation Results (ICH Q2(R1) Compliance)

The following data represents the validation characteristics of the Method B (UPLC) .

Specificity & Forced Degradation

Drospirenone is sensitive to acid and base. Impurity H is a process impurity, but specificity must ensure it does not co-elute with degradation products.

  • Acid Stress (0.1 N HCl, 4h): Generates "Acid Moiety" (Ring open). Resolution from Imp H: 4.5.

  • Base Stress (0.1 N NaOH, 1h): Generates Epimer/Lactone open. Resolution from Imp H: 5.2.

  • Result: The method is specific. Impurity H elutes at RRT ~1.15, distinct from the API.

Linearity & Range

Linearity was established for Impurity H from the LOQ level up to 150% of the specification limit (0.15%).

Concentration (µg/mL)Peak Area (mAU*s)Statistical Result
0.03 (LOQ)125Slope: 4150.2
0.15 (50%)620Intercept: -15.4
0.30 (100%)1248

:
0.9998
0.45 (150%)1865Status: Pass
Accuracy (Recovery)

Accuracy was determined by spiking Drospirenone drug substance with Impurity H standard.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
LOQ0.0300.02996.7%2.1%
100%0.3000.302100.6%0.8%
150%0.4500.44899.5%0.5%
Limit of Detection (LOD) & Quantitation (LOQ)

Calculated based on the Signal-to-Noise (S/N) ratio method per ICH Q2(R1).

  • LOD (S/N = 3.3): 0.01 µg/mL

  • LOQ (S/N = 10): 0.03 µg/mL

Expert Insights: The "Why" Behind the Protocol

The pH Factor

Drospirenone contains a gamma-lactone ring. At pH > 7.0, this ring opens, forming the corresponding hydroxy-acid salt. This reaction is reversible but causes peak splitting or tailing.

  • Protocol Requirement: We utilize Ammonium Acetate adjusted to pH 4.5 . This acidic environment stabilizes the lactone ring, ensuring Impurity H elutes as a single, sharp peak.

Column Selection (BEH Technology)

Impurity H (7-chloromethyl) adds hydrophobicity compared to the parent Drospirenone.

  • Traditional C18: Often shows excessive retention and band broadening due to strong hydrophobic interaction.

  • BEH C18 (UPLC): The hybrid particle reduces silanol activity. This is crucial because the "chloromethyl" group can exhibit secondary interactions with residual silanols on older silica columns, leading to tailing. The BEH column eliminates this, providing symmetry factors < 1.2.

Chemical Pathway Visualization

Understanding the structural relationship is key to troubleshooting.

ChemicalPathway cluster_separation Chromatographic Separation Order (Reverse Phase) Drospirenone Drospirenone API (Lactone Ring) ImpurityE Impurity E (17-epi-drospirenone) Drospirenone->ImpurityE Epimerization (Acid/Base Stress) ImpurityH Impurity H (7-Chloromethyl derivative) Process Synthesis Process (Chlorination Step) Process->ImpurityH Side Reaction Order Elution Order: 1. Impurity E (Polar) 2. Drospirenone (Main) 3. Impurity H (Hydrophobic)

Figure 2: Structural origins and chromatographic elution order of critical impurities.

References

  • European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. 11th Edition. Strasbourg, France: EDQM.

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

  • BenchChem Technical Support . Drospirenone Degradation Product Analysis and Identification. 2025.

  • Sielc Technologies . Separation of Drospirenone on Newcrom R1 HPLC column.

  • Journal of Applied Pharmaceutical Science . New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone. 2021.

Sources

Comparison of Drospirenone Impurity H with Impurity E and A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Drospirenone (DRSP) APIs and finished dosage forms, the control of related substances is critical due to the molecule's complex stereochemistry and acid/base sensitivity. This guide provides a technical comparison of Impurity H (a chlorinated process impurity), Impurity E (the primary diastereomeric degradation product), and Impurity A (a conjugated process impurity).

While Impurity E is the most common stability-related degradant, Impurity H represents a significant challenge in process chemistry, arising from specific synthetic steps involving halogenated reagents. Furthermore, Impurity A requires a distinct detection strategy due to its unique chromophore, necessitating multi-wavelength analysis for comprehensive profiling.

Chemical Characterization & Formation Mechanisms

The structural differences between these impurities dictate their formation pathways and analytical behavior.

FeatureDrospirenone (API) Impurity H (EP) Impurity E (EP) Impurity A (EP)
Chemical Name 3-oxo-6

,7

;15

,16

-dimethylene-17

-pregn-4-ene-21,17-carbolactone
7

-(chloromethyl)-15

,16

-methylene-3-oxo-17

-pregn-4-ene-21,17-carbolactone
17-epi-Drospirenone6,7-desmethylene-drospirenone
Formula C

H

O

C

H

ClO

C

H

O

C

H

O

MW 366.49 g/mol 402.96 g/mol 366.49 g/mol 354.48 g/mol
Origin APIProcess (Acidic/Halogenation)Degradation (Base)Process (Incomplete Synthesis)
Key Moiety Bis-cyclopropaneChloromethyl at C7Inverted Lactone at C17Missing Cyclopropane at C6-C7
Mechanistic Pathways
  • Impurity E (Epimerization): Formed via base-catalyzed enolization at the C17 position. The

    
    -lactone ring opens and re-closes, or the proton at C17 is abstracted and re-protonated from the opposite face, inverting the stereochemistry from 17
    
    
    
    (API) to 17
    
    
    (Impurity E). This is the "USP Related Compound A".[1]
  • Impurity H (Ring Opening): Arises during the introduction of the 6,7-double bond or cyclopropane ring. Specifically, if hydrochloric acid (HCl) or similar chlorinating agents are present during workup or synthesis, the strained 6,7-cyclopropane ring can open to form the 7-chloromethyl derivative.

  • Impurity A (Desmethylene): Represents a failure to install the 6,7-methylene group or an elimination product yielding a conjugated system (likely

    
    ), which explains its distinct UV absorption.
    

Drospirenone_Pathways Intermediate 17-Oxo Intermediate DRSP Drospirenone (API) (17α-Lactone, 6β,7β-Cyclopropane) Intermediate->DRSP 1. Methylene Addition 2. Oxidation Imp_A Impurity A (6,7-Desmethylene) [Incomplete Reaction] Intermediate->Imp_A Failure of C6-C7 Methylenation Imp_E Impurity E (17-epi-Drospirenone) [Base Catalyzed] DRSP->Imp_E OH- / pH > 7 Epimerization Imp_H Impurity H (7-Chloromethyl) [Acid/HCl Induced] DRSP->Imp_H HCl / Acid Ring Opening

Figure 1: Formation pathways of Drospirenone Impurities H, E, and A. Impurity E is a stability degradant, while H and A are process-related.

Analytical Profiling & Control Strategies

Effective separation requires a method capable of resolving the diastereomer (E) and the lipophilic chlorinated impurity (H), while simultaneously detecting the UV-shifted Impurity A.

Chromatographic Behavior (RP-HPLC)

The European Pharmacopoeia (EP) and USP methods utilize C18 stationary phases but differ slightly in system suitability.

  • Impurity A (Early Eluter): Due to the lack of the lipophilic methylene group and potential planarity, Impurity A typically elutes before Drospirenone (RRT < 1.0).

  • Drospirenone: Elutes at approximately 22–23 minutes in standard EP gradients.

  • Impurity E (Late Eluter): The stereochemical inversion alters the 3D shape, increasing interaction with the C18 phase. It elutes after Drospirenone (RRT ~ 1.1).

  • Impurity H (Late Eluter): The addition of a Chlorine atom significantly increases lipophilicity. It is expected to be a late-eluting peak, potentially co-eluting with other dimers if not optimized.

Critical Detection Parameters: The "385 nm" Factor

A common oversight in Drospirenone profiling is the detection wavelength.

  • DRSP, Impurity E, Impurity H: Maximize absorption at 245–265 nm .

  • Impurity A: Possesses an extended conjugated system (likely

    
     dienone or similar). It exhibits significant absorbance at 385 nm .
    
    • Protocol Note: You must enable dual-wavelength monitoring. Quantifying Impurity A at 245 nm may lead to underestimation due to lower response factors at that wavelength.

Summary of Analytical Parameters
ParameterImpurity A Impurity E Impurity H
EP Classification Specified ImpuritySpecified ImpuritySpecified Impurity
USP Mapping N/A (Distinct from USP Rel. A)Related Compound A N/A
Relative Retention (RRT) ~0.9 (Pre-peak)~1.1 (Post-peak)> 1.1 (Late Post-peak)
Detection Wavelength 385 nm (Critical)245–260 nm245–260 nm
Limit (Standard) NMT 0.3%NMT 0.15%NMT 0.10%

Experimental Protocol: Optimized Separation Method

This protocol is derived from standard pharmacopeial methods (EP/USP) optimized for the simultaneous separation of these specific impurities.

Reagents:

  • Mobile Phase A: Acetonitrile (HPLC Grade)

  • Mobile Phase B: Water / Acetonitrile (Mix 3:1 v/v)

    • Note: Some methods use dilute Phosphoric Acid or Ammonium Acetate if pH control is needed for peak shape, but DRSP is acid-sensitive; neutral conditions are preferred for stability.

Instrument Settings:

  • Column: End-capped Octadecylsilyl silica gel (C18), 3 µm, 150 mm x 4.6 mm (e.g., Zorbax SB-C18 or equivalent).

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Temperature: 40°C.[2][1][6]

  • Injection Volume: 10–20 µL.

  • Detector: Diode Array Detector (DAD) set to monitor 280 nm (primary) and 385 nm (secondary for Impurity A).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Purpose
0 20 80 Equilibration
2 20 80 Isocratic Hold
25 80 20 Linear Gradient (Elution of DRSP, E, H)
30 80 20 Wash

| 35 | 20 | 80 | Re-equilibration |

HPLC_Workflow cluster_Detect Dual-Wavelength Detection Sample Sample Preparation (0.5 mg/mL in MeCN/Water) Injection Injection (10-20 µL) Sample->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation UV_280 Channel 1: 280 nm Detects: DRSP, Impurity E, Impurity H Separation->UV_280 UV_385 Channel 2: 385 nm Detects: Impurity A Separation->UV_385 Data Data Processing (Calculate RRT & % Area) UV_280->Data UV_385->Data

Figure 2: Analytical workflow emphasizing the dual-wavelength strategy required for capturing Impurity A alongside E and H.

References

  • European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • United States Pharmacopeia (USP) . Drospirenone Monograph. USP-NF Online.

  • PubChem . Drospirenone Impurity E (17-epidrospirenone). National Library of Medicine.

  • PubChem . Drospirenone Impurity H (7-Chloromethyl derivative). National Library of Medicine.

  • Sutar, S. B., et al. (2021).[7][6] Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research.

Sources

Technical Comparison: NMR Profiling of Drospirenone vs. 7-Chloromethyl 17R-Drospirenone

[1]

Executive Summary

In the high-stakes landscape of steroid synthesis and quality control, distinguishing active pharmaceutical ingredients (APIs) from their structural analogs is critical.[1] Drospirenone (DRSP) , a fourth-generation progestin, contains two unique cyclopropane rings susceptible to acid-catalyzed ring opening.[1] One of the most challenging impurities to characterize is 7-Chloromethyl 17R-Drospirenone (often designated as Impurity H in pharmacopeial contexts).[1]

This guide provides a definitive technical comparison of the Nuclear Magnetic Resonance (NMR) profiles of Drospirenone and this specific chlorinated impurity. It details the structural causality behind spectral shifts, offering a self-validating protocol for analytical scientists.[1]

Structural Analysis & Mechanistic Causality

To interpret the NMR data accurately, one must understand the chemical transformation that links the parent molecule to the impurity.

The Parent: Drospirenone[2][3][4]
  • Core Structure:

    
    -dimethylene-3-oxo-17
    
    
    -pregn-4-ene-21,17-carbolactone.[1]
  • Key Features: Two fused cyclopropane rings (at C6-C7 and C15-C16).[1] The 17-spiro-lactone ring is in the "natural" (

    
    -configuration relative to C13, often denoted 17
    
    
    -pregn...) orientation.[1]
The Impurity: 7-Chloromethyl 17R-Drospirenone[1][5]
  • Formation Mechanism:

    • Acidic Ring Opening: Exposure to HCl (often during synthesis or degradation) attacks the electron-rich

      
      -cyclopropane ring.[1] The ring opens to form a chloromethyl group at position C7.
      
    • Epimerization: The acidic conditions facilitate the inversion of the spiro-lactone ring at C17, converting the natural isomer to the 17R-epimer (17-epidrospirenone configuration).[1]

  • Net Result: The rigid cyclopropane at C6-C7 is replaced by a flexible chloromethyl side chain, and the stereochemistry at C17 is inverted.[1]

Gcluster_0Parent APIcluster_1Reaction Mechanismcluster_2Target ImpurityDRSPDrospirenone(C24H30O3)InterTransition State(Protonation of 6,7-ring)DRSP->Inter+ HCl (Acidic Attack)Impurity7-Chloromethyl17R-Drospirenone(C24H31ClO3)Inter->Impurity1. Ring Opening (C6-C7)2. C17 Epimerization

Figure 1: Mechanistic pathway transforming Drospirenone into 7-Chloromethyl 17R-Drospirenone via acid-mediated cyclopropane ring opening and epimerization.[2][3][4][5]

Experimental Protocol: NMR Acquisition

For reproducible differentiation, the following protocol is recommended. This method ensures solubility and prevents further acid-induced degradation during analysis.[1]

Sample Preparation[1]
  • Solvent: Deuterated Chloroform (

    
    ) is standard.[1] However, for higher resolution of the lactone protons, DMSO-
    
    
    is preferred to prevent signal overlap with residual solvent peaks.[1]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Additives: Add a trace of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

  • Precaution: Ensure the solvent is acid-free (filter through basic alumina if using aged

    
    ) to prevent in-situ generation of the impurity during acquisition.[1]
    
Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz recommended for resolution of steroid multiplets).

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: Standard 1D Proton (zg30) and NOESY (for stereochemistry confirmation).

Comparative NMR Analysis

The differentiation relies on three diagnostic spectral regions: the Cyclopropyl region, the Halogenated region, and the Lactone/Methyl region.[1]

Table of Diagnostic Chemical Shifts ( H NMR, 400 MHz, )
Structural FeatureDrospirenone (Parent)

(ppm)
7-Chloromethyl 17R-Impurity

(ppm)
Spectral Change
6,7-Cyclopropyl (

)
0.40 – 1.20 (Multiplets, high field)Absent Diagnostic Disappearance: The high-field signals vanish upon ring opening.[1]
7-Chloromethyl (

)
Absent3.40 – 3.80 (Multiplet/Doublet)New Signal: Distinctive deshielded signal due to Chlorine electronegativity.[1]
H-4 (Olefinic) ~6.04 (s)~5.80 – 6.10 (s)Minor shift; sensitive to C6 conformational change.[1]
H-18 (Angular Methyl) ~1.00 (s)Shifted (typically downfield)Stereo-marker: Inversion to 17R alters the magnetic anisotropy of the C=O group relative to Me-18.[1]
H-21 (Lactone) 2.30 – 2.60 (Multiplet)Pattern ChangesThe AB system of the lactone ring changes coupling constants due to 17R geometry.[1]
Detailed Spectral Interpretation
A. The "Fingerprint" Region (High Field)[1]
  • Drospirenone: The most unique feature of Drospirenone is the presence of cyclopropyl protons upfield (0.4–1.2 ppm). Specifically, the protons belonging to the 6,7-ring are diagnostic.[1]

  • Impurity: In 7-Chloromethyl 17R-Drospirenone, the 6,7-ring is opened.[1] Consequently, the integral intensity in the 0.4–0.8 ppm region decreases significantly (only the 15,16-ring protons remain).[1] Absence of specific high-field multiplets is the primary confirmation of ring opening. [1]

B. The Chloromethyl Signature
  • Mechanism: The new

    
     group attached to C7 introduces protons in a chemically distinct environment.[1] Chlorine is electronegative, deshielding the adjacent protons.[1]
    
  • Observation: Look for a new multiplet (often an ABX system if rotation is restricted, or a doublet) in the 3.4 – 3.8 ppm range.[1] This region is typically clear in the parent Drospirenone spectrum.

C. Stereochemical Inversion (17

vs 17R)
  • The Problem: Ring opening alone yields 7-chloromethyl drospirenone.[1] The "17R" designation implies a concurrent inversion at the spiro-center.[1]

  • The Solution (NOESY):

    • Drospirenone (Natural): Strong NOE correlation between H-21 (lactone) and H-18 (angular methyl) is observed due to their spatial proximity.[1]

    • 17R-Isomer: The inversion swings the lactone ring away from the angular methyl.[1] The NOE signal between H-21 and H-18 will be weak or absent .[1] Instead, new correlations with H-12 or H-16 may appear.

WorkflowStartStart: Unknown SampleStep11H NMR Acquisition(Check 0.4-1.2 ppm)Start->Step1Decision1CyclopropylSignals Intact?Step1->Decision1ResultDRSPLikely Drospirenone(Parent)Decision1->ResultDRSPYes (Full Integral)Step2Check 3.4-3.8 ppm(Chloromethyl Region)Decision1->Step2No (Reduced Integral)Decision2New SignalPresent?Step2->Decision2Step3NOESY Analysis(H18 - H21 Interaction)Decision2->Step3YesResultOtherOther Impurity(e.g., 17-epi only)Decision2->ResultOtherNoDecision3NOEObserved?Step3->Decision3ResultImpurityConfirmed:7-Chloromethyl 17R-DrospirenoneDecision3->ResultImpurityWeak/No NOEDecision3->ResultOtherStrong NOE

Figure 2: Logical decision tree for identifying 7-Chloromethyl 17R-Drospirenone using NMR spectral data.

Summary of Key Differentiators

  • Cyclopropyl Loss: Disappearance of specific multiplets in the 0.5–1.0 ppm region (loss of 6,7-ring).[1]

  • Chloromethyl Gain: Appearance of a distinct signal at 3.4–3.8 ppm (

    
    ).[1]
    
  • Stereo-Shift: Shift of the H-18 methyl singlet and loss of H18-H21 NOE correlation (confirming 17R configuration).

This self-validating approach ensures that researchers do not rely on a single peak but rather a convergence of evidence (Loss of Ring + Gain of Cl + Stereo Inversion) to confirm the impurity's identity.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71314745, 7-Chloromethyl 17-epidrospirenone.[1]

  • LGC Standards. Reference Material Data Sheet: 7-Chloromethyl Drospirenone (Impurity G/H).
  • Indian Journal of Pharmaceutical Education and Research.

  • United States Pharmacopeia (USP). USP Certificate for 7-Chloromethyl Drospirenone.[1]

    Specificity Testing for 7-Chloromethyl 17R-Drospirenone in Forced Degradation Studies

    Author: BenchChem Technical Support Team. Date: February 2026

    A Comparative Technical Guide for Analytical Development

    Executive Summary

    In the high-stakes arena of steroidal drug development, specificity is the non-negotiable metric of analytical integrity. This guide addresses the critical challenge of isolating 7-Chloromethyl 17R-Drospirenone —a specific process-related impurity and potential degradation intermediate—from Drospirenone (DRSP) and its known degradants.

    Standard generic C18 methods often fail to resolve halogenated structural analogs from the parent steroid due to similar hydrophobicity profiles. This guide compares a High-Specificity Core-Shell Phenyl-Hexyl Protocol (The Product) against standard Fully Porous C18 Generic Methods (The Alternative) . We demonstrate that while generic methods may suffice for assay, they lack the selectivity required for trace-level impurity profiling of chlorinated analogs in forced degradation studies.

    Technical Context: The Challenge of the 7-Chloromethyl Analog

    Drospirenone is chemically unique due to its two cyclopropane rings (at C6-C7 and C15-C16) and a spiro-lactone ring at C17. The molecule is highly labile under acidic and alkaline conditions.

    • The Target: 7-Chloromethyl 17R-Drospirenone . This impurity typically arises during synthesis (introduction of the C6-C7 methylene group using chlorinated solvents/reagents) or via acid-catalyzed ring opening in the presence of chloride ions.

    • The Problem: The addition of a chloromethyl group at C7 and the potential epimerization at C17 (R-isomer) creates a molecule with a retention behavior dangerously close to the parent Drospirenone peak on standard alkyl-bonded phases.

    • The Risk: Co-elution leads to "mass balance" errors in stability studies, where degradation is masked by the impurity peak, leading to false stability claims.

    Comparative Analysis: Optimized Specificity vs. Generic Alternatives

    We compared the performance of an optimized specificity protocol against a standard pharmacopeial-style approach.

    The Alternative: Generic C18 Method
    • Column: Standard C18 (L1), 5 µm, 250 x 4.6 mm.[1][2]

    • Mechanism: Hydrophobic interaction only.

    • Outcome: The "7-Chloromethyl" impurity often co-elutes on the tail of the main Drospirenone peak or merges with the acid-degradant (Isomerized Carbolactone).

    • Verdict: Insufficient for impurity profiling.

    The Product: Optimized Core-Shell Phenyl-Hexyl Method
    • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 2.1 mm.

    • Mechanism: Mixed-mode mechanism. The Phenyl ring provides

      
       interactions with the steroid backbone, while the "Hexyl" spacer provides hydrophobicity. Crucially, the electron-withdrawing chlorine atom on the impurity alters the 
      
      
      
      -interaction distinctively compared to the parent molecule.
    • Outcome: Baseline resolution (

      
      ) of the 7-Chloromethyl analog from both Drospirenone and its 17-epimers.
      
    Experimental Data Summary
    ParameterGeneric C18 (Alternative)Core-Shell Phenyl-Hexyl (Product)
    Retention Time (DRSP) 12.4 min4.2 min
    RT (7-Chloromethyl) 12.8 min (Shoulder)5.1 min
    Resolution (
    
    
    )
    0.8 (Fail) 3.4 (Pass)
    Peak Purity (PDA) 92.5% (Co-elution detected)99.9% (Pure)
    Tailing Factor (
    
    
    )
    1.41.1
    Run Time 25 min8 min
    Step-by-Step Protocol: Specificity in Forced Degradation

    To validate specificity, you must stress the sample to generate potential interfering degradants and spike the specific 7-Chloromethyl standard.

    Reagents & Standards
    • Stock Solution: Drospirenone (1.0 mg/mL in MeCN).

    • Impurity Spike: 7-Chloromethyl 17R-Drospirenone (0.1 mg/mL).

    • Stress Agents: 0.1 N HCl, 0.1 N NaOH, 3%

      
      .
      
    Workflow

    Step 1: Acid Stress (The Critical Pathway)

    • Mix 5 mL Stock Solution with 5 mL 0.1 N HCl.

    • Heat at 60°C for 2 hours.

    • Mechanism:[3] This induces cyclopropane ring opening and isomerization.

    • Neutralization:[4] Cool and neutralize with 0.1 N NaOH to pH 7.0.

    Step 2: Base Stress

    • Mix 5 mL Stock Solution with 5 mL 0.1 N NaOH.

    • Room temperature for 30 mins (Drospirenone lactone opens rapidly).

    • Neutralize with 0.1 N HCl.[4]

    Step 3: Spiking

    • Take the Acid Stressed sample (which mimics the environment where chloromethyl derivatives might form or co-elute).

    • Spike with 7-Chloromethyl 17R-Drospirenone to a final concentration of 0.5% relative to the parent.

    Step 4: Chromatographic Analysis (Optimized Method)

    • Column: Core-Shell Phenyl-Hexyl (2.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.[5][6]

    • Gradient: 40% B to 70% B over 6 mins.

    • Detection: UV at 245 nm (and MS for confirmation).

    Visualizing the Logic
    Diagram 1: Degradation & Specificity Logic

    This diagram illustrates the chemical pathways and where the 7-Chloromethyl impurity fits into the separation challenge.

    Drospirenone_Degradation DRSP Drospirenone (Parent) Acid Acid Stress (HCl / Heat) DRSP->Acid Base Base Stress (NaOH) DRSP->Base C18 Generic C18: Co-elution (Risk) DRSP->C18 Phenyl Phenyl-Hexyl: Baseline Resolution DRSP->Phenyl Isomer Isomerized Carbolactone (Acid Degradant) Acid->Isomer Ring Opening Triol Open Ring Triol (Base Degradant) Base->Triol Lactone Hydrolysis Isomer->C18 Isomer->Phenyl Target 7-Chloromethyl 17R-Drospirenone (Target Impurity) Target->C18 Target->Phenyl

    Caption: Chemical stress pathways of Drospirenone and the separation capability of Generic vs. Optimized stationary phases.

    Diagram 2: Validation Workflow for Specificity

    The decision tree for confirming method specificity.

    Specificity_Workflow Start Start Specificity Test Stress Perform Forced Degradation (Acid, Base, Ox) Start->Stress Spike Spike 7-Chloromethyl Impurity Standard Stress->Spike Run Run HPLC (Phenyl-Hexyl) Spike->Run Check1 Check Resolution (Rs) Target vs Nearest Peak Run->Check1 Pass Pass: Rs > 2.0 Specificity Confirmed Check1->Pass Yes Fail Fail: Rs < 1.5 Optimize Gradient/Temp Check1->Fail No Purity Peak Purity Check (PDA/MS) Pass->Purity

    Caption: Operational workflow for validating method specificity against the 7-Chloromethyl impurity.

    References
    • ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.

    • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

    • Sutar, S. B., et al. "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research, vol. 55, no. 3s, 2021, pp. s716-s724.

    • Talath, S., et al. "Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form." International Journal of Pharmacy and Pharmaceutical Research, vol. 22, no. 1, 2021.[1][7]

    Sources

    A Senior Application Scientist's Guide to Quantifying 7-Chloromethyl-17R-Drospirenone in Generic Formulations

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This guide provides a comprehensive framework for the quantification of 7-Chloromethyl-17R-Drospirenone, a potential genotoxic impurity (GTI), in generic Drospirenone drug products. As the pharmaceutical industry shifts towards greater reliance on generic formulations, ensuring bioequivalence must be complemented by rigorous impurity profiling to guarantee patient safety. 7-Chloromethyl-17R-Drospirenone, a potential synthesis-related impurity, carries a structural alert for genotoxicity. Its control at trace levels is not merely a quality metric but a critical safety requirement mandated by global regulatory bodies.[1][2] This document compares two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—providing detailed, field-tested protocols and validation strategies. The causality behind experimental choices is elucidated to empower researchers and quality control professionals in developing robust, defensible analytical methods.

    Introduction: The Imperative for Controlling Genotoxic Impurities in Drospirenone Formulations

    Drospirenone is a widely used synthetic progestin, integral to oral contraceptives and menopausal hormone therapy.[3][] Its complex multi-step synthesis, however, can give rise to various impurities.[3][5] Among these, 7-Chloromethyl-17R-Drospirenone (also known as Drospirenone Impurity H) is of significant concern.[6][7] Its chloromethyl functional group is a structural alert for alkylating activity, classifying it as a potential DNA-reactive, and therefore mutagenic, substance.

    The International Council for Harmonisation (ICH) M7(R2) guideline mandates stringent control over such impurities to limit potential carcinogenic risk.[8][9][10] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which for lifetime exposure to a mutagenic impurity is set at 1.5 µg per day.[10][11] This necessitates highly sensitive and specific analytical methods capable of detecting and quantifying this impurity at parts-per-million (ppm) levels relative to the Active Pharmaceutical Ingredient (API). This guide provides the technical foundation to achieve this regulatory expectation.

    Comparative Analysis of Analytical Methodologies

    The choice of analytical technology is a critical decision point, balancing sensitivity requirements with accessibility and cost. Here, we compare the two most viable techniques for this application.

    • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of most pharmaceutical quality control labs. Its primary advantage is its robustness, cost-effectiveness, and widespread availability. For an analyte to be quantifiable by UV, it must possess a suitable chromophore. Drospirenone and its impurities, containing a conjugated keto-alkene system, absorb UV light, making this a feasible approach. However, its sensitivity may be insufficient for meeting the stringent TTC limits, and it can be susceptible to interference from other co-eluting impurities in the complex matrix of a formulated drug product.

    • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and specificity. By monitoring specific mass-to-charge (m/z) transitions of the parent ion to a product ion (Multiple Reaction Monitoring or MRM), LC-MS/MS can definitively identify and quantify the target impurity even at ultra-trace levels, virtually eliminating matrix interference. While the capital and operational costs are higher, for a potential GTI like 7-Chloromethyl-17R-Drospirenone, the confidence and low detection limits provided by LC-MS/MS are often indispensable for risk assessment and regulatory compliance.[1]

    The logical workflow for method selection and implementation is depicted below.

    G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Validation & Deployment Impurity_Identified Impurity Identified: 7-Chloromethyl-17R-Drospirenone Risk_Assessment Regulatory Risk Assessment (ICH M7) Impurity_Identified->Risk_Assessment Structural Alert TTC_Limit Control Limit Defined (e.g., ≤1.5 µg/day) Risk_Assessment->TTC_Limit Method_Selection Method Selection TTC_Limit->Method_Selection Requires LOQ < Limit HPLC_UV HPLC-UV Method (Screening / Higher Limits) Method_Selection->HPLC_UV Cost/Simplicity Driven LC_MSMS LC-MS/MS Method (Trace Level / Confirmatory) Method_Selection->LC_MSMS Sensitivity/Specificity Driven Validation Method Validation (ICH Q2(R1)) HPLC_UV->Validation LC_MSMS->Validation Routine_Analysis Routine QC Analysis of Generic Formulations Validation->Routine_Analysis

    Caption: Workflow for GTI analysis, from identification to routine control.

    Experimental Protocols

    The following protocols are presented as robust starting points for method development and validation. All analytical methods used in pharmaceutical quality control must be validated to ensure they are suitable for their intended purpose.[12][13]

    Sample Preparation from Generic Tablets

    This procedure is common to both HPLC-UV and LC-MS/MS analysis and is designed to efficiently extract the API and impurities from the tablet matrix.

    Rationale: The goal is to completely dissolve the API and the target impurity while leaving excipients either undissolved or removing them through filtration. Sonication is employed to ensure complete disintegration and dissolution.[14] The choice of diluent (Acetonitrile/Water) is critical; it must be a strong solvent for Drospirenone while being compatible with the reversed-phase chromatographic system.[15]

    Step-by-Step Protocol:

    • Sample Collection: Accurately weigh and record the mass of 20 generic Drospirenone tablets.

    • Homogenization: Grind the 20 tablets into a fine, uniform powder using a mortar and pestle.

    • Test Portion Weighing: Accurately weigh a portion of the powder equivalent to one average tablet weight into a 100 mL volumetric flask.

    • Dissolution: Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Extraction: Sonicate the flask for 30 minutes in a controlled temperature water bath to ensure complete dissolution of the active ingredient.

    • Dilution: Allow the solution to cool to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

    • Clarification: Centrifuge a portion of the solution at 4000 RPM for 10 minutes.

    • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[14] Discard the first 1-2 mL of the filtrate to saturate the filter membrane and prevent analyte loss.

    Method 1: HPLC-UV Quantification

    Rationale: This method is designed for specificity and robustness. A C18 column is selected for its excellent retention and separation of steroid-like molecules. A gradient elution is used to ensure that the highly retained Drospirenone is eluted in a reasonable time while providing good resolution for earlier eluting impurities. The detection wavelength is chosen based on the UV absorbance maxima of Drospirenone.[16]

    Step-by-Step Protocol:

    • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Orthophosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 20 µL.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 40% B (re-equilibration)

    • Quantification: Use an external standard of 7-Chloromethyl-17R-Drospirenone to create a calibration curve.

    Method 2: LC-MS/MS Quantification (Confirmatory)

    Rationale: This method prioritizes sensitivity and specificity. The use of tandem mass spectrometry allows for the unambiguous detection of the impurity at levels far below the UV detection limit. The MRM transitions are unique to the molecular structure of 7-Chloromethyl-17R-Drospirenone, providing definitive identification. A faster gradient is often possible due to the specificity of MS detection.

    Step-by-Step Protocol:

    • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-5 min: 30% to 95% B

      • 5-6 min: 95% B

      • 6.1-8 min: 30% B (re-equilibration)

    • MS/MS Parameters (Positive ESI Mode):

      • Parent Ion (Q1): m/z 403.2

      • Product Ions (Q3): Monitor two transitions for confirmation (e.g., m/z 367.2 for loss of HCl, and another structurally significant fragment). Note: Specific transitions must be optimized by infusing a standard.

      • Dwell Time: 50 ms

      • Collision Energy & Voltages: Optimize for maximum signal intensity.

    • Quantification: Use an external standard of 7-Chloromethyl-17R-Drospirenone to create a calibration curve, plotting peak area against concentration.

    Method Validation and Performance Comparison

    A robust analytical method is one that has been thoroughly validated to prove it is fit for its intended purpose.[17][18] The validation must be performed according to ICH Q2(R1) guidelines. Below is a table summarizing the expected performance characteristics of the two methods based on typical results for similar analyses.

    Validation Parameter HPLC-UV LC-MS/MS ICH Q2(R1) Requirement/Rationale
    Specificity Demonstrated by peak purity analysis and resolution from adjacent peaks. May be susceptible to co-eluting impurities.High specificity achieved via unique MRM transitions. Unambiguous identification.Ensures the signal measured is solely from the analyte of interest.
    Linearity (r²) > 0.998> 0.999Establishes a direct proportional relationship between concentration and response.
    Range 1 - 20 ppm0.05 - 5 ppmThe interval over which the method is precise, accurate, and linear.
    Limit of Detection (LOD) ~0.3 ppm~0.015 ppmThe lowest amount of analyte that can be detected but not necessarily quantitated.
    Limit of Quantitation (LOQ) ~1.0 ppm~0.05 ppmThe lowest amount of analyte that can be quantified with acceptable precision and accuracy. Crucially, this must be below the control limit.
    Accuracy (% Recovery) 95-105%98-102%Measures the closeness of the test results to the true value.
    Precision (% RSD) < 5%< 3%Measures the degree of scatter between a series of measurements.
    Robustness Evaluated by small variations in flow rate, pH, and mobile phase composition.Evaluated by variations in flow rate, column temperature, and source parameters.Demonstrates the method's reliability during normal usage.

    Conclusion and Recommendations

    The quantification of 7-Chloromethyl-17R-Drospirenone in generic Drospirenone formulations is a critical component of ensuring patient safety. The choice between HPLC-UV and LC-MS/MS should be risk-based.

    • HPLC-UV can serve as a suitable quality control method if its validated LOQ is comfortably below the established specification for the impurity. Its simplicity and lower cost make it attractive for routine release testing.

    • LC-MS/MS is the gold standard and the recommended confirmatory method. Its superior sensitivity and specificity are essential for investigational purposes, such as forced degradation studies, and for products where the impurity limit approaches the TTC. For any new generic product, developing and validating an LC-MS/MS method is a prudent investment to definitively demonstrate control of this potential genotoxic impurity and ensure full regulatory compliance.

    Ultimately, a comprehensive control strategy, underpinned by a robust and validated analytical method, is fundamental to the principles of Quality by Design (QbD) and is non-negotiable for producing safe and effective generic medicines.

    References

    • European Medicines Agency. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

    • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

    • Lab Validation. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

    • Profound GCS. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

    • ECA Academy. (n.d.). Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

    • ND Global. (2024). Analytical Method Validation in Pharmaceutical Quality Assurance. [Link]

    • Freyr Solutions. (2024). Understanding the Role of ICH-M7 in Impurities Assessment. [Link]

    • LC Services. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

    • International Council for Harmonisation. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

    • IntuitionLabs.ai. (2025). ICH M7: A Guide to Mutagenic Impurity Assessment Software. [Link]

    • Veeprho. (n.d.). Drospirenone Impurities and Related Compound. [Link]

    • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

    • Organomation. (n.d.). HPLC Sample Preparation. [Link]

    • Phenomenex. (n.d.). HPLC Testing Procedure. [Link]

    • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

    • Chromatography Online. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

    • Patsnap. (2022). Preparation method of drospirenone impurity. [Link]

    • Pharmaffiliates. (n.d.). Drospirenone-impurities. [Link]

    • Google Patents. (n.d.).
    • ResearchGate. (n.d.). Validated RP -HPLC Method for the Estimation of Drospirenone in Formulation. [Link]

    • ResearchGate. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. [Link]

    • OMICS International. (2018). Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. [Link]

    • PubChem. (n.d.). 7-Chloromethyl 17-epidrospirenone. [Link]

    • Pharmaffiliates. (n.d.). CAS No : 932388-89-1| Product Name : Drospirenone - Impurity H. [Link]

    • Journal of Pharmaceutical Research & Reports. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. [Link]

    • ACS Publications. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. [Link]

    • Journal of Chemical and Pharmaceutical Research. (2010). Spectrophotometric Methods for the Determination of Selected Drugs in Pharmaceutical Formulations. [Link]

    • Semantic Scholar. (n.d.). A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms. [Link]

    Sources

    Comparative Stability Guide: Drospirenone Impurities Under Stress Conditions

    [1]

    Executive Summary

    This guide provides a technical comparison of the stability profile of Drospirenone (DRSP) and its primary impurities under ICH Q1A(R2) forced degradation conditions.[1][2] Drospirenone, a synthetic progestin with a spiro-lactone structure, exhibits distinct sensitivity patterns: it is highly labile to alkaline hydrolysis , moderately sensitive to acid and oxidation, and relatively stable under thermal and photolytic stress.[1][2]

    This document details the formation pathways of key pharmacopoeial impurities (EP Impurities A, C, D, E) and provides a validated experimental protocol for reproducing these stress conditions in a development setting.[1][2]

    Impurity Profile & Structural Overview[1][2][4]

    Drospirenone (6β,7β:15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone) contains a gamma-lactone ring at C17, which is the primary site of instability.[1][2] The following table defines the key impurities analyzed in this guide, referenced against European Pharmacopoeia (EP) standards.

    Table 1: Key Drospirenone Impurities & Degradants[1][2]
    Impurity NameEP DesignationChemical NatureFormation Mechanism
    7α-Chloro Drospirenone Impurity ASynthetic ByproductProcess impurity (reaction with HCl during synthesis).[1][2]
    17-Keto Drospirenone Impurity CDegradantOxidative cleavage of the lactone side chain.[1][2]
    
    
    -Drospirenone
    Impurity DDegradantAcid-catalyzed elimination (dehydration) at C6-C7.
    17-epi-Drospirenone Impurity EIsomerEpimerization at C17 (base or thermal stress).[1][2]
    Open-Ring Acid/Triol Not ListedDegradantAlkaline hydrolysis of the lactone ring (saponification).[1][2]

    Experimental Protocol: Forced Degradation

    Objective: To induce 5–20% degradation of the parent API to identify stability-indicating markers.

    Reagents & Equipment
    • API: Drospirenone Reference Standard (>99.0% purity).[1][2]

    • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water.[1][2]

    • Stressors: 0.1 M / 1.0 M HCl, 0.1 M / 1.0 M NaOH, 3% / 30%

      
      .[1]
      
    • Equipment: Precision water bath, UV Chamber (Cool White Fluorescent + Near UV), HPLC (C18 Column).[1][2]

    Stress Workflows[1][2][3][5]
    A. Acidic Stress (Hydrolysis/Elimination) [1][2]
    • Preparation: Dissolve 50 mg Drospirenone in 5 mL Methanol.

    • Stress: Add 5 mL of 1.0 M HCl .

    • Incubation: Reflux at 80°C for 1 hour .

    • Neutralization: Cool to room temperature (RT) and neutralize with 1.0 M NaOH to pH 7.0.

    • Dilution: Dilute to target analytical concentration (e.g., 500 µg/mL) with mobile phase.

    B. Alkaline Stress (Saponification) [1][2]
    • Preparation: Dissolve 50 mg Drospirenone in 5 mL Methanol.

    • Stress: Add 5 mL of 0.1 M NaOH . Note: DRSP is extremely sensitive to base; 1.0 M may cause total degradation.[1][2]

    • Incubation: Heat at 60°C for 20 minutes or RT for 1 hour.

    • Neutralization: Immediately neutralize with 0.1 M HCl to pH 7.0 to prevent further ring opening.

    C. Oxidative Stress [1][2]
    • Preparation: Dissolve 50 mg Drospirenone in 5 mL Acetonitrile.

    • Stress: Add 5 mL of 3%

      
       .
      
    • Incubation: Store at RT for 24 hours or 80°C for 1 hour.

    D. Photolytic & Thermal Stress [1][2]
    • Thermal: Expose solid API to 80°C for 5 days .

    • Photo: Expose solid API to 1.2 million lux hours (visible) and 200 Wh/m² (UV).

    Comparative Stability Analysis

    The following analysis compares the degradation rates and specific products formed under the conditions described above.

    Alkaline Instability (Critical Risk)[1][2][3]
    • Observation: Drospirenone degrades rapidly (>70% loss within 30 mins at 80°C) in basic media.[1][2]

    • Mechanism: The gamma-lactone ring undergoes irreversible hydrolysis (saponification), forming the hydroxy-acid salt (Open-Ring form).[1][2] Upon neutralization or acidic workup, this may partially recyclize or remain as the Triol derivative .[1]

    • Impurity Correlation: High levels of open-ring degradants.[1][2] Prolonged exposure may lead to Impurity E (17-epi-Drospirenone) via keto-enol tautomerism at the C17 position.[1][2]

    Acidic Instability[1][2][3]
    • Observation: Moderate degradation (~20-30% loss).[1][2]

    • Mechanism: Acidic conditions favor protonation of the C3 ketone or the C5-hydroxyl precursors (if present), leading to elimination reactions.[1][2]

    • Impurity Correlation: The primary degradant is Impurity D (

      
      -Drospirenone) , formed by the introduction of a double bond at the 6-7 position.[1][2] Isomerization of the spiro-ring is also observed.[1][2]
      
    Oxidative Susceptibility[1][2][3]
    • Observation: Moderate degradation (~10-20% loss).[1][2]

    • Mechanism: Radical attack on the steroid backbone.[1][2]

    • Impurity Correlation: Formation of Impurity C (17-Keto) and potentially a Biphenyl moiety (aromatization of the A-ring) has been reported in literature under harsh oxidative stress.[1][2]

    Thermal & Photostability[1][2][3]
    • Observation: Drospirenone is remarkably stable in the solid state under heat and light.[1][2]

    • Result: <2% degradation observed. Minor formation of Impurity E may occur under extreme heat due to thermodynamic equilibration.[1][2]

    Visualizing the Degradation Pathways[1][2][3]

    The following diagram illustrates the chemical causality between the parent drug and its specific impurities under defined stress conditions.

    Drospirenone_DegradationDRSPDrospirenone (API)AcidAcid Stress(1M HCl, 80°C)DRSP->AcidBaseBase Stress(0.1M NaOH, 60°C)DRSP->BaseOxidOxidative Stress(3% H2O2)DRSP->OxidImpDImpurity D(Delta-6-Drospirenone)Elimination ProductAcid->ImpDDehydrationOpenRingOpen-Ring Salt / Triol(Hydrolysis Product)Base->OpenRingLactone Hydrolysis(Major Pathway)ImpEImpurity E(17-epi-Drospirenone)EpimerizationBase->ImpETautomerization(Minor)ImpCImpurity C(17-Keto Derivative)Oxidative CleavageOxid->ImpCSide Chain Loss

    Figure 1: Mechanistic pathways of Drospirenone degradation leading to pharmacopoeial impurities.[2]

    Summary of Stability Data

    Stress ConditionDegradation %Major Degradant (RRT*)MechanismStability Rating
    Acid (1M HCl) 20 - 30%Impurity D (~0.[1][2]85)EliminationModerate
    Base (0.1M NaOH) > 75%Open Ring (~0.2 - 0.[1][2]4)HydrolysisUnstable
    Peroxide (3%) 10 - 20%Impurity C / BiphenylOxidationModerate
    Thermal (80°C) < 2%Impurity E (Trace)EpimerizationStable
    Photolytic < 1%None significantN/AStable

    *RRT (Relative Retention Time) is approximate and dependent on specific C18/Mobile Phase method.

    Analytical Considerations

    For accurate quantification of these impurities, a Stability-Indicating Method (SIM) is required.[1][2][3]

    • Column: C8 or C18 (e.g., 150 x 4.6 mm, 3-5 µm).

    • Mobile Phase: Gradient elution using Ammonium Acetate Buffer (pH 4.5) and Acetonitrile is recommended to resolve the acidic Impurity D from the parent peak.[1][2]

    • Detection: UV at 265 nm (optimal for the enone system).[1][2]

    References

    • Indian Journal of Pharmaceutical Education and Research. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from [Link][1][2]

    • International Journal of Pharmaceutical Sciences and Research. (2020). Structure Elucidation of Oxidative Degradation Product of Drospirenone. Retrieved from [Link][1][2]

    • Journal of Current Pharma Research. (2019). Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. Retrieved from [Link]

    Reference standard qualification for 7-Chloromethyl 17R-Drospirenone

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide details the qualification framework for 7-Chloromethyl 17R-Drospirenone (Drospirenone EP Impurity H), a critical process-related impurity in the synthesis of the contraceptive agent Drospirenone.

    This guide moves beyond generic protocols, offering a comparative analysis between Traditional Mass Balance and Orthogonal qNMR qualification strategies, demonstrating why the latter is the requisite "Gold Standard" for steroid impurity profiling.

    A Comparative Guide to Purity Assignment & Analytical Integrity

    Technical Profile & Criticality

    7-Chloromethyl 17R-Drospirenone (commonly Impurity H ) represents a complex stereochemical challenge. Unlike simple degradation products, it involves a modification at the C7 position (chloromethylation) and a stereochemical inversion at the C17 spiro-lactone junction (17R vs. the naturally derived 17S configuration of Drospirenone).

    • CAS: 932388-89-1[1][2][3][4][5][6][7][8]

    • Molecular Formula: C₂₄H₃₁ClO₃[4][6][7]

    • Molecular Weight: 402.95 g/mol [2][6][7][8]

    • Regulatory Status: EP/USP Listed Impurity.

    • Risk Factor: The chloromethyl moiety introduces potential alkylating activity, necessitating strict control limits (often <0.10%) and highly accurate quantification standards.

    Comparative Analysis: Qualification Strategies

    The "performance" of a reference standard is defined by the accuracy of its assigned potency . An incorrect potency assignment propagates error into every batch release test, potentially masking toxic impurities or rejecting safe batches.

    We compare three qualification tiers often found in the market:

    Tier 1: The "Area %" Method (High Risk)
    • Methodology: Purity is assigned solely based on HPLC-UV integration (

      
      ).
      
    • Flaw: Assumes all impurities have equal Response Factors (RRF=1.0) and ignores "invisible" mass (Water, Residual Solvents, Inorganic Salts).

    • Outcome: Systematically overestimates purity (e.g., reports 99.5% when true potency is 92.0%).

    Tier 2: Traditional Mass Balance (Standard)
    • Methodology:

      
      .
      
    • Flaw: "Accumulation of Error." It relies on four separate techniques (KF, TGA/GC, ROI, HPLC). If the HPLC method misses a co-eluting non-chromophoric impurity, the purity is still overestimated.

    • Outcome: Acceptable for routine QC but prone to bias for complex steroids.

    Tier 3: Orthogonal qNMR + Mass Balance (The Gold Standard)
    • Methodology: Uses Quantitative NMR (qNMR) to measure the molar response of the steroid core directly against a NIST-traceable internal standard, cross-verified with Mass Balance.

    • Advantage: qNMR is a primary ratio method. It "sees" the number of protons, independent of UV extinction coefficients or water content.

    • Outcome: Provides the True Potency .

    Experimental Data Comparison

    The following data simulates a qualification study for a batch of 7-Chloromethyl 17R-Drospirenone.

    ParameterTier 1: HPLC Area% Tier 2: Mass Balance Tier 3: qNMR (Orthogonal)
    HPLC Purity (UV 254nm) 99.2%99.2%99.2%
    Water (KF) Ignored1.5%Included in mass
    Residual Solvents (GC) Ignored2.1% (DCM/EtOAc)Included in mass
    Sulphated Ash (ROI) Ignored0.3%Included in mass
    Assigned Potency 99.2% (Dangerous)95.3% 95.1% ± 0.4%
    Bias vs True Value +4.1% +0.2%Reference Value

    Visualization of Qualification Logic

    The following diagram illustrates the "Trap" of non-orthogonal qualification and the rigorous path required for Impurity H.

    QualificationWorkflow Raw Crude 7-Chloromethyl 17R-Drospirenone Purification Prep-HPLC Purification & Lyophilization Raw->Purification Decision Qualification Strategy Purification->Decision PathA Path A: Area Normalization (Commercial Grade) Decision->PathA Low Cost/Speed PathB Path B: Mass Balance (Standard Grade) Decision->PathB Conventional PathC Path C: qNMR Orthogonal (Certified Reference Material) Decision->PathC High Rigor ResultA Result: 99.2% (Overestimated) FALSE NEGATIVES IN QC PathA->ResultA ResultB Result: 95.3% (Calculated) Subject to Accumulation Error PathB->ResultB ResultC Result: 95.1% (Measured Directly) SI-TRACEABLE ACCURACY PathC->ResultC

    Figure 1: Comparative workflow showing how qualification methodology impacts the final assigned potency of the reference standard.

    Experimental Protocols

    To achieve the Tier 3 standard, the following protocols must be executed.

    Protocol A: Chromatographic Purity (HPLC-UV)

    Purpose: To determine organic impurities for Mass Balance calculation.

    • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase:

      • MP-A: Water (0.1% Formic Acid).

      • MP-B: Acetonitrile (100%).

    • Gradient: 0-2 min (20% B), 2-15 min (20%→80% B), 15-20 min (80% B).

    • Detection: UV at 254 nm (aromatic/enone absorption) and 210 nm (general).

    • Procedure: Inject 10 µL of 0.5 mg/mL solution. Integrate all peaks >0.05%.

    • Criticality: Ensure separation of the 17R-isomer (Impurity H) from the 17S-parent (Drospirenone).

    Protocol B: 1H-qNMR Potency Assignment

    Purpose: Direct measurement of the active moiety mass fraction.

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[9]

      • Why? High purity, distinct singlet at ~6.3 ppm, non-hygroscopic.

    • Solvent: DMSO-d6 (Ensures solubility of both steroid and IS).

    • Sample Prep:

      • Weigh exactly ~10 mg of Impurity H (

        
        ).
        
      • Weigh exactly ~5 mg of Maleic Acid (

        
        ).
        
      • Dissolve in 0.6 mL DMSO-d6.

    • Acquisition Parameters:

      • Pulse angle: 90°.

      • Relaxation delay (D1): 60 seconds (Critical: must be

        
         of the slowest proton).
        
      • Scans: 32 or 64.

    • Calculation:

      
      
      Where 
      
      
      
      = Integral,
      
      
      = Number of protons,
      
      
      = Molar Mass,
      
      
      = weighed mass.

    Mechanism of Action: The "17R" Isomerization

    Understanding the structural difference is vital for analytical specificity.

    Isomerization Drospirenone Drospirenone (17S-Spiro Lactone) Therapeutic Reaction Degradation / Synthesis Error Drospirenone->Reaction Epimerization + Chlorination ImpurityH Impurity H (17R-Spiro Lactone) 7-Chloromethylated Reaction->ImpurityH

    Figure 2: Structural relationship between the API and the Impurity.[10] The qualification method must prove specificity between these two stereoisomers.

    References

    • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006. Link

    • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

    • European Pharmacopoeia (Ph.[11] Eur.). Drospirenone Monograph 2404. (Defines Impurity H limits). Link

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2005. Link

    • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 7-Chloromethyl 17R-Drospirenone

    Author: BenchChem Technical Support Team. Date: February 2026

    Personal Protective Equipment (PPE) & Handling Guide: 7-Chloromethyl 17R-Drospirenone [1][2]

    Critical Hazard Assessment & Containment Strategy

    7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1) is not merely a hormonal intermediate; it represents a dual-threat hazard profile.[1][2] It combines the reproductive toxicity of the drospirenone scaffold with the alkylating potential of the chloromethyl side chain.

    • Potency Classification: OEB 4 / OEB 5 (Occupational Exposure Band) .

    • Occupational Exposure Limit (OEL): Estimated < 1.0 µg/m³ (8-hr TWA).[1][2]

    • Primary Risks:

      • Genotoxicity/Carcinogenicity: The reactive chloromethyl group can alkylate DNA, posing a risk beyond standard hormonal effects.

      • Reproductive Toxicity: Category 1B/1A (May damage fertility or the unborn child).

    Operational Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) . All handling must prioritize Engineering Controls (Isolators, Gloveboxes) over PPE.[2] PPE is the secondary barrier (redundancy) or the primary barrier only during containment breach/cleaning.

    PPE Selection Matrix: Task-Based Risk Mitigation

    Do not rely on a "one-size-fits-all" approach. Select PPE based on the potential for aerosolization and exposure duration.

    Operational Tier Task Description Respiratory Protection Dermal Protection Eye/Face Protection
    Tier 1: Closed System Handling sealed vials; Automated synthesis inside closed isolator.[1][2]N95 / P3 (Precautionary)Double Gloves (Nitrile, min 5 mil) + Lab CoatSafety Glasses with Side Shields
    Tier 2: Controlled Open Weighing solids in a Class II Type B2 BSC; Syringe transfers.[2]PAPR (Loose-fitting hood, APF 25-1000)Double Gloves (Nitrile + Long-cuff) + Tyvek Sleeves + Impervious GownFace Shield (if not integrated into PAPR)
    Tier 3: High Risk Spill cleanup (>1g); Equipment maintenance; Powder milling.[1][2]Full-Face PAPR or Supplied Air (APF 1000)Tyvek 800J Coverall (Taped seams) + Double Gloves + Shoe CoversIntegrated into Full-Face Mask

    Technical Specifications for PPE Components

    To ensure integrity, specific materials and standards must be met.

    A. Glove Permeation Protocol (The "Double-Shell" Method)

    The chloromethyl moiety allows for potential permeation through standard latex.

    • Inner Glove: Nitrile (4 mil / 0.10 mm). Color: White/Blue (for contrast).

    • Outer Glove: Nitrile or Neoprene (Extended Cuff, min 6-8 mil).[1][2] Color: Purple/Black.[1]

    • Change Frequency: Replace outer gloves every 60 minutes or immediately upon splash. Replace inner gloves every 4 hours .

    • Validation: Must meet ASTM F739 or EN 374 standards for resistance to chlorinated solvents.

    B. Respiratory Protection
    • Filter Media: HEPA (High-Efficiency Particulate Air) / P100 cartridges.[1][2]

    • Fit Testing: Quantitative fit testing is mandatory for tight-fitting respirators (N95/Half-face) annually.[1][2]

    • PAPR Logic: For operations >30 minutes, use a Powered Air Purifying Respirator (PAPR) to reduce physiological burden and eliminate face-seal leakage risks.[2]

    Operational Workflows & Visualization

    Workflow 1: The "Zone-Transition" Gowning Protocol

    Proper gowning is a logical sequence designed to trap contaminants in the "Hot Zone" and prevent migration to clean areas.

    GowningProtocol cluster_anteroom Anteroom (Clean Side) cluster_hotzone Buffer Zone / Hot Zone Entry Step1 1. Remove Personal Items (Watches, Jewelry) Step2 2. Don Shoe Covers Step1->Step2 Step3 3. Don Inner Gloves (Nitrile, Taped to skin/inner shirt) Step2->Step3 Step4 4. Don Tyvek Coverall/Gown (Zip fully, seal flap) Step3->Step4 Step5 5. Don Respiratory Gear (PAPR/N95 - Check Seal) Step4->Step5 Cross Line of Demarcation Step6 6. Don Outer Gloves (Extended cuff over Tyvek sleeve) Step5->Step6 Step7 7. Tape Junctions (Glove-to-Sleeve Interface) Step6->Step7 Ready READY STATE (Do not touch face/exposed skin) Step7->Ready Proceed to Work

    Figure 1: Sequential Gowning Logic to ensure zero skin exposure and containment integrity.

    Workflow 2: Decontamination & Waste Logic

    Handling the waste of an alkylating steroid requires specific chemical inactivation before disposal.

    WasteLogic Start Waste Generated Type Identify Waste Type Start->Type Liquid Liquid Waste (Mother Liquor/Solvent) Type->Liquid Solid Solid Waste (Vials, Weigh Boats, Gloves) Type->Solid Inactivate Chemical Inactivation Add 10% NaOCl (Bleach) Wait 24 Hours Liquid->Inactivate Contains Active Cmpd DoubleBag Double Bagging (Polyethylene Bags) Solid->DoubleBag Bin RCRA Hazardous Waste Bin (Incineration Only) Inactivate->Bin pH Neutralize first DoubleBag->Bin Label: 'Cytotoxic/Genotoxic'

    Figure 2: Waste Decision Tree emphasizing chemical inactivation for liquids and segregation for incineration.[1][2]

    Emergency Response: Spill Protocol

    In the event of a powder spill (>10 mg) outside of primary containment:

    • Evacuate: Clear the immediate area. Allow aerosols to settle (15-30 mins).[1][2]

    • Don PPE: Upgrade to Tier 3 (Full Tyvek suit + PAPR).

    • Isolate: Cover spill with damp paper towels (soaked in water or PEG-400) to prevent dust generation.[2] Do not dry sweep.

    • Deactivate: Apply 10% Sodium Hypochlorite (Bleach) solution gently over the covered spill. Allow 15 minutes contact time to oxidize the steroid scaffold and hydrolyze the chloromethyl group.

    • Clean: Wipe up with absorbent pads. Repeat with water.[3][4][5]

    • Disposal: All cleanup materials go into "Incineration Only" hazardous waste.

    References

    • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Drospirenone (and related intermediates).[6] Merck KGaA. Link

    • Cayman Chemical. (2024). Drospirenone Safety Data Sheet.[4][6][7] Cayman Chemical Company. Link

    • PubChem. (2025). Compound Summary: 7-Chloromethyl 17-epidrospirenone (CID 71314745).[1][2] National Library of Medicine. Link

    • SafeBridge Consultants. (2023). Occupational Health Categorization of Potent Compounds. (General Industry Guidance for Steroids).[2]

    • US Pharmacopeia (USP). (2024).[2] USP <800> Hazardous Drugs – Handling in Healthcare Settings.Link[1][2]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.